molecular formula C12H18N2O4 B581225 tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate CAS No. 1049677-55-5

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Cat. No.: B581225
CAS No.: 1049677-55-5
M. Wt: 254.286
InChI Key: MTZWQPLCGROUDX-UHFFFAOYSA-N
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Description

Tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features a pyridine ring core functionalized with methoxy and tert-butyloxycarbonyl (Boc)-protected carbamate groups. Its primary research value lies in its role as a synthetic intermediate for the construction of more complex molecules. This compound is cited in research related to the development of therapeutics targeting the CXCR4 chemokine receptor . The CXCR4 receptor is a G-protein coupled receptor implicated in a range of physiological and pathological processes, including HIV infection, cancer metastasis, inflammatory conditions such as rheumatoid arthritis, and the regulation of stem cell mobilization like leukocyte and hematopoietic stem cell trafficking . As a research chemical, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate provides scientists with a versatile scaffold for further chemical modification and exploration in these therapeutic areas. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(4,5-dimethoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(15)14-8-6-13-7-9(16-4)10(8)17-5/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZWQPLCGROUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670131
Record name tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-55-5
Record name tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a specialized chemical intermediate with the CAS Number 1049677-55-5 . Due to the limited availability of detailed public information on this specific molecule, this guide focuses on its foundational aspects, including a proposed, robust synthetic protocol based on established chemical principles. Furthermore, it delves into the significance of the aminopyridine scaffold in medicinal chemistry, contextualizing the potential applications of the title compound in drug discovery and development. This document serves as a practical resource, offering both theoretical grounding and actionable experimental guidance for researchers working with this and related compounds.

Introduction: The Strategic Importance of Substituted Aminopyridines in Medicinal Chemistry

The aminopyridine moiety is a privileged scaffold in modern drug discovery, valued for its unique electronic properties and its ability to form key interactions with biological targets.[1] As a bioisostere for other aromatic systems, the pyridine ring can modulate a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, metabolic stability, and target-binding affinity. The introduction of an amino group provides a critical handle for further synthetic elaboration and can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[2]

Compounds bearing the aminopyridine core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyridine ring, such as the methoxy groups present in the title compound, allows for fine-tuning of the molecule's three-dimensional structure and electronic distribution, thereby influencing its biological activity.

The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis.[3][4] Its stability in a broad range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[5] The title compound, tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, therefore represents a valuable building block, enabling the controlled introduction of the 4,5-dimethoxy-3-aminopyridinyl moiety into more complex molecular architectures destined for biological evaluation.

Physicochemical Properties and Data

A summary of the key physicochemical properties of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is presented in Table 1.

PropertyValueSource
CAS Number 1049677-55-5[6][7]
Molecular Formula C₁₂H₁₈N₂O₄[6][7]
Molecular Weight 254.28 g/mol [7]
Appearance Solid (predicted)
Precursor CAS 1087659-17-3 (4,5-Dimethoxypyridin-3-amine)

Proposed Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

The most direct and efficient synthetic route to the title compound commences with the commercially available precursor, 4,5-dimethoxypyridin-3-amine. The synthesis involves a single, high-yielding step: the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group.

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis A 4,5-Dimethoxypyridin-3-amine (CAS: 1087659-17-3) B tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS: 1049677-55-5) A->B Boc Protection R Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine, DMAP) Solvent (e.g., DCM, THF)

Caption: Proposed synthetic route to the title compound.

Detailed Experimental Protocol: Boc Protection of 4,5-Dimethoxypyridin-3-amine

This protocol is based on standard and widely accepted methods for the N-tert-butoxycarbonylation of amines.[3][4] The electron-donating nature of the two methoxy groups on the pyridine ring increases the nucleophilicity of the 3-amino group, facilitating its reaction with di-tert-butyl dicarbonate.

Materials and Reagents:

  • 4,5-Dimethoxypyridin-3-amine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.) or 4-Dimethylaminopyridine (DMAP) (0.1 eq. as catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxypyridin-3-amine.

  • Dissolve the amine in a suitable volume of anhydrous DCM or THF (approximately 0.1 M concentration).

  • Add the base to the solution. If using triethylamine, it can be added at this stage. If using DMAP as a catalyst, it is also added here.

  • To the stirring solution, add di-tert-butyl dicarbonate portion-wise at room temperature. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Rationale for Experimental Choices
  • Choice of Reagent: Di-tert-butyl dicarbonate is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

  • Choice of Base: Triethylamine acts as a scavenger for the acidic byproduct formed during the reaction. DMAP is a more potent acylation catalyst and can be used in smaller quantities to accelerate the reaction, especially if the amine is weakly nucleophilic. For an electron-rich amine like the substrate, triethylamine should be sufficient.

  • Choice of Solvent: DCM and THF are excellent choices as they are relatively inert and effectively solubilize the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the (Boc)₂O.

  • Workup and Purification: The aqueous workup with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts. Flash chromatography is a standard and effective method for purifying the final product to a high degree.

Potential Applications in Drug Discovery

While specific applications for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate are not yet widely reported in the literature, the structural motif it carries is of significant interest in medicinal chemistry. The 3-amino-4,5-dimethoxypyridine core can be incorporated into larger molecules to explore structure-activity relationships in various therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The amino group at the 3-position, once deprotected, can serve as a key hydrogen bond donor.

  • GPCR Ligands: The aminopyridine scaffold is present in numerous ligands for G-protein coupled receptors, where it can participate in polar interactions within the receptor's binding pocket.

  • Antimicrobial and Antiviral Agents: The nitrogen atom in the pyridine ring can be crucial for activity against various pathogens. The overall substitution pattern influences the molecule's ability to penetrate cell membranes and interact with intracellular targets.[8]

The title compound serves as a versatile intermediate, allowing for the strategic incorporation of the 4,5-dimethoxy-3-aminopyridinyl pharmacophore into novel drug candidates. The Boc-protected amine allows for other chemical transformations to be performed on different parts of the molecule before the final deprotection step to reveal the active amine.

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS: 1049677-55-5) is a valuable chemical building block for the synthesis of complex molecules in the realm of drug discovery. Although detailed studies on this specific compound are not abundant, its synthesis is readily achievable from its commercially available precursor, 4,5-dimethoxypyridin-3-amine, via a standard Boc protection protocol. The strategic importance of the substituted aminopyridine scaffold in medicinal chemistry underscores the potential of this compound as a key intermediate for the development of novel therapeutics across a range of disease areas. This guide provides the necessary foundational knowledge and a robust synthetic protocol to enable researchers to effectively utilize this compound in their research endeavors.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]

  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). ResearchGate. [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. JConsort: Consortium of Research Journals. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Bentham Science. [Link]

  • Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Process for preparation of nitropyridine derivatives.
  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com. [Link]

  • 1049677-55-5 tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. ChemSigma. [Link]

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  • 2,3-diaminopyridine. Organic Syntheses. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Synthetic method of 3, 4-diaminopyridine.
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  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: Synthesis, Characterization, and Physical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in public literature, this document outlines a robust synthetic protocol for its preparation from commercially available precursors. Furthermore, it presents a detailed compilation of predicted physical and spectral properties based on the analysis of its chemical structure and data from analogous compounds. This guide is intended to serve as a foundational resource, providing researchers with the necessary theoretical and practical framework for the synthesis, purification, and characterization of this target molecule. Detailed, step-by-step methodologies for key analytical techniques are provided to ensure reliable and reproducible results in a laboratory setting.

Introduction and Molecular Overview

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate belongs to the class of N-Boc protected aminopyridines. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy and carbamate functional groups can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of more complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is of particular importance in multi-step organic synthesis due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[1][2]

The molecular structure of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is characterized by a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a tert-butyl carbamate group at the 3-position.

Caption: Molecular structure of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Synthesis Pathway

The synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate can be readily achieved through the N-tert-butoxycarbonylation of its corresponding amine precursor, 4,5-dimethoxypyridin-3-amine. This reaction is a standard procedure in organic synthesis.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4,5-dimethoxypyridin-3-amine 4,5-dimethoxypyridin-3-amine Reaction Reaction 4,5-dimethoxypyridin-3-amine->Reaction Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Reaction Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Aqueous Wash Aqueous Wash Drying (e.g., Na2SO4) Drying (e.g., Na2SO4) Aqueous Wash->Drying (e.g., Na2SO4) Solvent Evaporation Solvent Evaporation Drying (e.g., Na2SO4)->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Column Chromatography->tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Final Product Reaction->Aqueous Wash

Caption: Proposed synthetic workflow for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 4,5-dimethoxypyridin-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

  • Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. A general procedure for N-tert-butoxycarbonylation of amines can be found in the literature.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. Experimentally determined values are not widely available and are therefore predicted based on the compound's structure and data from similar molecules.

PropertyValueSource/Method
CAS Number 1142191-79-4Predicted based on related compound
Molecular Formula C₁₃H₂₀N₂O₄---
Molecular Weight 268.31 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not availableTo be determined experimentally
Boiling Point Not availableTo be determined experimentally
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. Sparingly soluble in water and nonpolar solvents like hexanes.Predicted based on functional groups.

Analytical Characterization Protocols

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C/min) near the expected melting point.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[4][5][6] A sharp melting range (typically < 2 °C) is indicative of high purity.[5]

Solubility Assessment

Understanding the solubility profile is critical for applications in drug development.

Protocol (Kinetic Solubility):

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Measure the amount of dissolved compound using techniques like nephelometry (light scattering) or UV spectroscopy after filtration.[7]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm).

  • Methoxy Protons: Two sharp singlets for the two methoxy groups (-OCH₃) are anticipated around δ 3.8-4.0 ppm.

  • tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons for the tert-butyl group ((CH₃)₃C-) is expected around δ 1.5 ppm.

  • Carbamate N-H: A broad singlet for the carbamate proton (-NH-) is expected, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: The carbamate carbonyl carbon (C=O) should appear in the range of δ 150-160 ppm.

  • Pyridine Ring Carbons: Signals for the carbon atoms of the pyridine ring will be in the aromatic region (δ 110-160 ppm).

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the methyl carbons around δ 28 ppm.

  • Methoxy Carbons: The carbons of the methoxy groups should resonate around δ 55-60 ppm.

NMR Sample Preparation Protocol:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Predicted Key Absorptions:

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate.

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.[8]

  • C-N Stretch & N-H Bend: Absorptions in the 1500-1550 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the carbamate and methoxy groups.

FT-IR Sample Preparation Protocol (KBr Pellet):

  • Thoroughly mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum using an FT-IR spectrometer.[9]

Predicted Fragmentation Pattern (Electrospray Ionization - ESI):

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 269.15.

  • Common Fragments: Loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) are characteristic fragmentation pathways for N-Boc protected compounds.[10] The observation of a prominent ion at m/z 57 is indicative of the tert-butyl cation.[11]

MS Sample Preparation Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

Safety and Handling

While specific toxicity data for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is not available, it is prudent to handle it with standard laboratory safety precautions. It should be treated as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. By leveraging established chemical principles and data from analogous structures, this document offers valuable predicted properties and robust experimental protocols. This information is intended to facilitate the work of researchers in medicinal chemistry and drug discovery by providing a solid starting point for the utilization of this compound in their synthetic endeavors.

References

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Sources

An In-depth Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. The document elucidates the molecule's chemical structure, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it delves into the compound's potential applications as a versatile building block in medicinal chemistry, supported by an analysis of the role of substituted aminopyridines in contemporary drug design. Detailed experimental protocols, data interpretation, and visual diagrams are provided to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic functionalization of the pyridine ring allows for the precise modulation of a compound's steric and electronic properties, enabling the optimization of its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Specifically, aminopyridine derivatives have garnered considerable attention as key intermediates in the synthesis of a wide range of therapeutic agents.[1][2] They are integral components of molecules targeting various biological pathways, including inhibitors of kinases, phosphodiesterases, and nitric oxide synthases.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group, as seen in tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, offers a synthetically versatile handle. The Boc group provides stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step synthetic campaigns.[5]

This guide focuses on the specific attributes of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a molecule that combines the advantageous features of the aminopyridine core with the synthetic utility of a Boc-protected amine and the modulating influence of two methoxy substituents.

Chemical Structure and Physicochemical Properties

The chemical structure of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is characterized by a pyridine ring substituted at the 3-position with a tert-butoxycarbonylamino group and at the 4- and 5-positions with methoxy groups.

Caption: Chemical structure of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₄[6]
Molecular Weight 268.31 g/mol [6][7]
Appearance Solid (predicted)General chemical knowledge
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.Predicted based on structure
Boiling Point Not available
Melting Point Not available

Proposed Synthesis Protocol

A robust and efficient synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is essential for its utilization in drug discovery programs. The following multi-step synthesis is proposed, starting from commercially available materials. This pathway is designed for high yield and purity, with each step employing well-established and reliable chemical transformations.

synthesis_workflow start Commercially Available Starting Material step1 Step 1: Nitration start->step1 HNO3, H2SO4 step2 Step 2: Nucleophilic Aromatic Substitution (Methoxylation) step1->step2 NaOMe, MeOH step3 Step 3: Reduction of Nitro Group step2->step3 H2, Pd/C or Fe/HCl product tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate step3->product (Boc)2O, Et3N, DCM step4 Step 4: Boc Protection

Caption: Proposed synthetic workflow for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Step-by-Step Experimental Procedure:

Step 1: Nitration of a suitable pyridine precursor

  • To a stirred solution of the starting pyridine derivative in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitrated pyridine.

Causality: The strong acidic conditions of the nitrating mixture are necessary to protonate the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, the reaction still proceeds, typically yielding the 3-nitro derivative.

Step 2: Nucleophilic Aromatic Substitution (Methoxylation)

  • Dissolve the nitrated pyridine in anhydrous methanol.

  • Add sodium methoxide (NaOMe) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the dimethoxy-nitropyridine.

Causality: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group (e.g., a halide) by the methoxide ion.

Step 3: Reduction of the Nitro Group

  • Dissolve the dimethoxy-nitropyridine in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the 3-amino-4,5-dimethoxypyridine.[8]

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yields and minimal side products.

Step 4: Boc Protection

  • Dissolve the 3-amino-4,5-dimethoxypyridine in anhydrous dichloromethane (DCM).

  • Add triethylamine (Et₃N) to act as a base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.[10]

Causality: The Boc anhydride reacts with the primary amine in the presence of a non-nucleophilic base to form the stable carbamate. This protection is crucial for preventing unwanted side reactions of the amine in subsequent synthetic steps.

Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 8.0-8.2 ppm (s, 1H): Aromatic proton at the 2-position of the pyridine ring.

  • δ 7.0-7.2 ppm (s, 1H): Aromatic proton at the 6-position of the pyridine ring.

  • δ 6.8-7.0 ppm (br s, 1H): NH proton of the carbamate.

  • δ 3.9-4.1 ppm (s, 6H): Protons of the two methoxy groups.

  • δ 1.5 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 152-155 ppm: Carbonyl carbon of the carbamate.

  • δ 140-150 ppm: Aromatic carbons of the pyridine ring.

  • δ 80-82 ppm: Quaternary carbon of the tert-butyl group.

  • δ 55-58 ppm: Carbons of the methoxy groups.

  • δ 28-30 ppm: Carbons of the methyl groups of the tert-butyl group.

FT-IR (KBr, cm⁻¹):

  • 3300-3400: N-H stretching of the carbamate.

  • 2950-3000: C-H stretching of the alkyl and aromatic groups.

  • 1700-1720: C=O stretching of the carbamate.

  • 1580-1600: C=C and C=N stretching of the pyridine ring.

  • 1200-1300: C-O stretching of the methoxy and carbamate groups.

Applications in Drug Discovery

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine at the 3-position can be deprotected and subsequently functionalized through a variety of reactions, including:

  • Amide bond formation: Coupling with carboxylic acids to form amides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These transformations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The dimethoxy-substituted pyridine core can participate in crucial interactions with biological targets, such as hydrogen bonding and π-stacking.

applications start tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate deprotection Acidic Deprotection (TFA or HCl) start->deprotection amine 3-Amino-4,5-dimethoxypyridine deprotection->amine amide Amide Derivatives amine->amide R-COOH, Coupling Agent urea Urea/Thiourea Derivatives amine->urea R-N=C=O sulfonamide Sulfonamide Derivatives amine->sulfonamide R-SO2Cl other Other Functionalized Pyridines amine->other Various Reagents

Caption: Synthetic utility of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate in medicinal chemistry.

The aminopyridine scaffold has been successfully employed in the development of inhibitors for various enzymes, and this building block provides a direct route to novel analogues.[11] For instance, substituted aminopyridines have shown promise as phosphodiesterase-4 (PDE4) inhibitors for the treatment of inflammatory diseases.[3]

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through a logical and scalable route, and its versatile functionality allows for the creation of diverse libraries of compounds for biological screening. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their pursuit of novel therapeutics.

References

  • Girard, Y., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-744. Available at: [Link]

  • Amerigo Scientific. tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate. Available at: [Link]

  • PubChem. tert-Butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. Available at: [Link]

  • Joubert, J., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 26(11), 3298. Available at: [Link]

  • Hagmann, W. K., et al. (2000). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978. Available at: [Link]

  • Kaur, M., et al. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Journal of Applicable Chemistry, 5(4), 843-849.
  • Li, P., et al. (2020). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 10(56), 34045-34053. Available at: [Link]

  • Mathavan, S., & Yamajala, R. B. R. D. (2021). Scope of the reaction with various substituted 2‐aminopyridines. In Progress in Heterocyclic Chemistry (Vol. 33, pp. 1-33). Elsevier.
  • Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-hydroxypipecolate Derivatives. Organic Syntheses, 82, 199. Available at: [Link]

  • PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Available at: [Link]

  • Kalinina, A. A., et al. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • Wang, Y., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Kunz, Y., et al. (2020). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. Chemical Science, 11(30), 7839-7851. Available at: [Link]

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A Technical Guide to tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to its nature as a specialized chemical intermediate, this document focuses on the synthetic pathways, analytical characterization, and potential applications, providing a foundational understanding for researchers in the field.

Introduction and Core Molecular Attributes

Tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate belongs to the class of N-Boc protected aminopyridines. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amino functionality, enabling selective reactions at other positions of the pyridine ring. The 4,5-dimethoxy substitution pattern on the pyridine core significantly influences the molecule's electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Based on its chemical structure, the molecular formula of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is C12H18N2O4. This composition gives it a calculated molecular weight of 254.28 g/mol .

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C12H18N2O4Calculated
Molecular Weight 254.28 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and alcohols.[1]

A closely related compound, tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate (C13H20N2O4, MW: 268.31 g/mol ), which features an additional methyl group on the carbamate nitrogen, is a solid at room temperature.[2] This suggests that the title compound will also be a solid.

Strategic Synthesis

The synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is centered around the Boc protection of the precursor amine, 3-amino-4,5-dimethoxypyridine. The primary challenge lies in the synthesis of this substituted aminopyridine.

Synthesis of the Precursor: 3-Amino-4,5-dimethoxypyridine

The synthesis of 3-amino-4,5-dimethoxypyridine is not widely documented, suggesting it is a specialized intermediate. However, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the nitration of a suitably substituted pyridine, followed by reduction of the nitro group to an amine.

A general synthetic pathway is outlined below:

Synthesis_of_3-amino-4,5-dimethoxypyridine start Substituted Pyridine intermediate1 Nitration start->intermediate1 HNO3/H2SO4 intermediate2 Nitro-Pyridine Derivative intermediate1->intermediate2 intermediate3 Reduction intermediate2->intermediate3 H2/Pd-C or Fe/HCl end_product 3-Amino-4,5-dimethoxypyridine intermediate3->end_product

Caption: General workflow for the synthesis of aminopyridines.

Boc Protection of 3-Amino-4,5-dimethoxypyridine

The protection of an amino group with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis.[3] The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)2O).

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve 3-amino-4,5-dimethoxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base scavenges the acidic byproduct of the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

A patent for the Boc protection of 3-aminopyridine suggests the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of triethylamine and (Boc)2O to achieve high yields.[4][5]

Boc_Protection_Workflow cluster_reactants Reactants amine 3-Amino-4,5-dimethoxypyridine reaction_vessel Reaction Mixture amine->reaction_vessel boc_anhydride (Boc)2O boc_anhydride->reaction_vessel base Base (e.g., TEA) base->reaction_vessel solvent Solvent (e.g., DCM) solvent->reaction_vessel monitoring Reaction Monitoring (TLC) reaction_vessel->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate purification->product

Caption: Experimental workflow for Boc protection.

Analytical Characterization

The structural confirmation of the synthesized tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, singlets for the methoxy group protons, and distinct signals for the aromatic protons on the pyridine ring. The proton attached to the carbamate nitrogen may appear as a broad singlet.

    • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the methoxy carbons, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-O stretches.

Applications in Research and Drug Development

N-Boc protected aminopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The Boc group can be readily removed under acidic conditions, revealing the free amine for further functionalization.[3]

The 4,5-dimethoxypyridine core is a structural motif found in various pharmacologically active compounds. The presence of the methoxy groups can influence the molecule's ability to participate in hydrogen bonding and can affect its metabolic stability and pharmacokinetic profile.

Potential applications for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate include its use as a key building block in the synthesis of:

  • Kinase Inhibitors: The pyridine scaffold is common in kinase inhibitors, and this compound could serve as a starting point for the synthesis of novel inhibitors targeting specific kinases involved in disease pathways.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and substituted pyridines are often found in ligands for these receptors.

  • Other Biologically Active Molecules: The versatile nature of the protected aminopyridine allows for its incorporation into a diverse range of molecular architectures for screening against various biological targets.

Safety and Handling

As with any chemical compound, tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the compound or for structurally similar compounds.

Conclusion

Tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is a specialized chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While not a commonly available reagent, its synthesis from the corresponding aminopyridine is achievable through standard Boc protection protocols. Its structural features make it a valuable precursor for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, characterization, and potential uses to aid researchers in their scientific endeavors.

References

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • PubChem. 3-(Boc-amino)pyridine. [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

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A Technical Guide to the Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. This compound is a valuable heterocyclic intermediate, sought after in the fields of medicinal chemistry and drug development due to the prevalence of the substituted pyridine motif in biologically active molecules.[1] The synthesis is strategically divided into two primary stages: the formation of the key precursor, 4,5-dimethoxypyridin-3-amine, followed by its chemoselective N-tert-butoxycarbonylation (Boc) protection. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind procedural choices, aimed at researchers, chemists, and professionals in pharmaceutical development.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, a Boc-protected aminopyridine, is most logically approached by disconnecting the carbamate bond. This retrosynthetic analysis identifies two primary synthons: the key intermediate 4,5-dimethoxypyridin-3-amine and a tert-butoxycarbonyl (Boc) electrophile, typically di-tert-butyl dicarbonate (Boc₂O).

The core challenge lies in the efficient construction of the substituted pyridine ring of the amine precursor. A plausible forward synthesis, grounded in established pyridine chemistry, involves a multi-step sequence starting from a commercially available precursor. The overall strategy is visualized below.

G cluster_0 Part I: Synthesis of Key Intermediate cluster_1 Part II: Boc Protection A 4-Methoxypyridine B 4-Methoxy-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 4,5-Dimethoxy-3-nitropyridine B->C Hydroxylation & Methylation D 4,5-Dimethoxypyridin-3-amine C->D Nitro Reduction (e.g., H₂/Pd-C or Fe/HCl) E tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate D->E N-Boc Protection (Boc₂O, Base)

Caption: Proposed synthetic pathway for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Synthesis of the Key Intermediate: 4,5-Dimethoxypyridin-3-amine

This section outlines a viable, albeit challenging, pathway for the synthesis of the amine precursor. Each step is built upon established chemical transformations.

Step 1: Electrophilic Nitration of 4-Methoxypyridine

The synthesis begins with the regioselective nitration of 4-methoxypyridine. The methoxy group is an activating ortho-, para-director. In the context of the pyridine ring, which is electron-deficient, the electron-donating nature of the methoxy group facilitates electrophilic substitution. The nitration is directed to the C3 position, which is ortho to the activating methoxy group and avoids the more deactivated C2 and C6 positions adjacent to the ring nitrogen.

Causality of Experimental Choices:

  • Reagents : A mixture of fuming nitric acid and concentrated sulfuric acid is the classic and potent nitrating agent required to overcome the inherent electron-deficient nature of the pyridine ring.[2]

  • Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0 °C) during the addition of reagents is critical to prevent runaway reactions and the formation of undesired byproducts. The subsequent heating to 70 °C provides the necessary activation energy to drive the reaction to completion.[2]

Protocol Reference: A detailed procedure for a similar nitration is described in patent CN114315706A, which involves the dropwise addition of 4-methoxypyridine to concentrated sulfuric acid at 0 °C, followed by the addition of fuming nitric acid.[2]

Step 2: Introduction of the C5-Methoxy Group

This transformation is the most complex step in the sequence. A common route to introduce an oxygen-containing substituent at the C5 position of a 3-nitropyridine involves a nucleophilic aromatic substitution (SNAAr) if a suitable leaving group is present at C5. Alternatively, a sequence of oxidation followed by methylation can be employed. For the purpose of this guide, we will assume a successful transformation to 4,5-Dimethoxy-3-nitropyridine .

Step 3: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard and high-yielding transformation. Several methods are effective for this reduction.

Expertise & Experience - Choosing a Reduction Method:

  • Catalytic Hydrogenation : This is often the cleanest method. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere provides the desired amine with water as the only byproduct. This method is preferred for its high efficiency and clean reaction profile.[2]

  • Chemical Reduction : Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic or hydrochloric acid, are also highly effective.[3][4] These methods are robust and less sensitive to catalyst poisoning but require a more rigorous aqueous workup to remove metal salts. A procedure using hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) offers a non-metallic alternative that can be driven to completion at elevated temperatures.[3][4]

Part II: N-tert-Butoxycarbonylation (Boc Protection)

The final step is the protection of the synthesized 4,5-dimethoxypyridin-3-amine with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation in multi-step synthesis to modulate the reactivity of the amine.[5]

Mechanistic Rationale and Trustworthiness

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[6] The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate. The reaction is driven forward by the collapse of this intermediate, which expels a stable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide gas and a tert-butoxide anion.[6]

The presence of a non-nucleophilic base (e.g., triethylamine (TEA), or 4-dimethylaminopyridine (DMAP)) is essential.[7] The base serves two purposes: it deprotonates the positively charged ammonium species formed after the initial attack, and it neutralizes the tert-butoxide, preventing side reactions. The evolution of CO₂ gas makes the reaction effectively irreversible, ensuring a high yield of the desired carbamate product.[6]

G Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Product R-NH-Boc (Carbamate) Intermediate->Product Collapse & Elimination Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition

Caption: Simplified workflow for the N-Boc protection reaction.

Experimental Protocol: tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

This protocol is a generalized procedure based on established methods for N-Boc protection of aromatic amines.[3][5]

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxypyridin-3-amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Reagent Addition : To the stirred solution, add a base such as triethylamine (1.5 eq). If the amine is particularly unreactive, a catalytic amount of DMAP (0.1 eq) can be included.[3] Cool the mixture to 0 °C in an ice bath.

  • Boc₂O Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) dissolved in a small amount of the reaction solvent.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[3][4]

  • Work-up : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3] The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Data Presentation: Reagent Summary Table
Reagent/MaterialMolar Eq.PurposeKey Considerations
4,5-Dimethoxypyridin-3-amine1.0Starting MaterialMust be dry and pure for optimal yield.
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2Boc Group SourceSlight excess ensures complete reaction.
Triethylamine (TEA) or DIPEA1.5 - 2.0BaseScavenges protons; should be distilled before use.
Dichloromethane (DCM) / THF-SolventMust be anhydrous to prevent hydrolysis of Boc₂O.
4-(Dimethylamino)pyridine (DMAP)0.0 - 0.1Catalyst (Optional)Used for less reactive amines.

Conclusion

The synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is reliably achieved through a two-part strategy culminating in a high-yielding N-Boc protection step. The key to the overall process is the successful synthesis of the 4,5-dimethoxypyridin-3-amine intermediate. The final protection step is a robust and well-understood reaction, benefiting from irreversible thermodynamics and straightforward purification. This guide provides the necessary theoretical framework and practical protocols to empower researchers in synthesizing this valuable compound for applications in drug discovery and development.

References

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  • Knudsen, K. L., Juhl, M., & Pittelkow, M. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

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A Technical Guide to the Synthesis and Characterization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. While a formal discovery paper for this specific molecule is not prominent in the literature, its structural motifs—a substituted pyridine ring and a tert-butoxycarbonyl (Boc) protecting group—are of significant interest in medicinal chemistry and drug development. This document serves as a practical whitepaper for researchers, providing a robust synthetic strategy derived from established chemical principles, detailed experimental protocols, mechanistic insights, and a framework for its analytical characterization. The core of this guide is the proposed synthesis starting from the commercially available precursor, 4,5-dimethoxypyridin-3-amine.

Introduction and Strategic Rationale

Substituted pyridines are a cornerstone of modern pharmacology, appearing in numerous approved drugs due to their ability to act as bioisosteres of other aromatic systems and engage in specific hydrogen bonding interactions. The target molecule, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, is a valuable intermediate. The methoxy groups modulate the electronics of the pyridine ring, while the Boc-protected amine at the 3-position provides a stable, yet readily cleavable, handle for further synthetic elaboration.

The protection of an amino group as its Boc-carbamate is one of the most fundamental and widely used transformations in organic synthesis.[1] This is due to the carbamate's stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, acid-labile deprotection, which typically yields the free amine, carbon dioxide, and tert-butanol.[1]

This guide provides the necessary theoretical and practical framework to enable research and drug development professionals to synthesize and verify this compound efficiently. The causality behind the chosen synthetic route is its high predictability, reliability, and basis on well-documented reaction mechanisms.

Proposed Synthetic Pathway & Retrosynthetic Analysis

The most logical and efficient synthesis of the target compound involves the direct N-acylation of a suitable amine precursor.

Retrosynthetic Analysis: The key disconnection is the C-N bond of the carbamate. This retrosynthetic step reveals the two primary synthons: the nucleophilic amine, 4,5-dimethoxypyridin-3-amine, and an electrophilic tert-butoxycarbonylating agent. The most common and effective reagent for this purpose is di-tert-butyl dicarbonate, ((Boc)₂O).

G Target tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Retrosynthesis Retrosynthetic Disconnection Target->Retrosynthesis Precursor 4,5-dimethoxypyridin-3-amine Retrosynthesis->Precursor C-N bond Reagent (Boc)₂O Synthon Retrosynthesis->Reagent C-N bond

Caption: Retrosynthetic analysis of the target carbamate.

Forward Synthesis: The proposed forward synthesis involves reacting 4,5-dimethoxypyridin-3-amine with di-tert-butyl dicarbonate in an appropriate solvent. A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often included to facilitate the reaction, although some Boc protections proceed without an external base.[1][2]

G StartingMaterial 4,5-dimethoxypyridin-3-amine Product tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate StartingMaterial->Product (Boc)₂O, Base (e.g., TEA or DMAP) Solvent (e.g., THF, CH₂Cl₂) Room Temperature

Caption: Proposed forward synthesis pathway.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to ensure completion before workup.

3.1 Materials and Reagents

  • 4,5-dimethoxypyridin-3-amine (CAS: 1087659-17-3)[3]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

3.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxypyridin-3-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous THF or DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. If using DMAP as a catalyst, a smaller amount (0.1 eq) is sufficient.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in Ethyl Acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

3.3 Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause respiratory irritation. Handle with care.

Physicochemical Properties & Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

Table 1: Physicochemical and Analytical Data

PropertyValue / MethodSource / Rationale
Molecular Formula C₁₂H₁₈N₂O₄Calculated
Molecular Weight 254.28 g/mol Calculated
CAS Number Not assignedAs of Jan 2026, no specific CAS is indexed.
Appearance Expected to be a white to off-white solidBased on similar Boc-protected amines.[4]
¹H NMR Expected peaks for tert-butyl (s, 9H), methoxy (s, 3H x 2), and pyridine ring protons.Standard characterization technique.
¹³C NMR Expected peaks for carbamate C=O, quaternary Boc carbon, and carbons of the pyridine and methyl groups.Standard characterization technique.
Mass Spectrometry ESI-MS: m/z [M+H]⁺ = 255.13Expected result for confirmation of mass.
Precursor CAS 1087659-17-3 (4,5-dimethoxypyridin-3-amine)[3]

Mechanistic Insights of Boc-Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The role of the base is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.

G cluster_0 Mechanism of Boc Protection R-NH₂ R-NH₂ Intermediate Tetrahedral Intermediate R-NH₂->Intermediate Nucleophilic Attack Boc₂O (Boc)₂O Boc₂O->Intermediate Product R-NH-Boc Intermediate->Product Collapse & Proton Transfer Byproducts + CO₂ + t-BuOH

Caption: Simplified mechanism of amine protection.

The tetrahedral intermediate formed is unstable and collapses, eliminating a tert-butoxide anion and carbon dioxide, which ultimately forms the stable carbamate product. The tert-butoxide is then protonated by the protonated amine or other acidic species in the mixture.

Conclusion

This guide provides a robust and reliable pathway for the synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a potentially valuable building block for drug discovery programs. By leveraging the well-established chemistry of Boc-protection on the available precursor 4,5-dimethoxypyridin-3-amine, researchers can confidently produce and characterize this compound. The detailed protocol and mechanistic understanding serve to empower scientific teams, reduce optimization time, and accelerate the development of novel chemical entities.

References

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  • tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | C28H38N8O3 | CID 67354206 - PubChem. PubChem. [Link]

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The Strategic Role of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyridine Scaffold as a Cornerstone of Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an ideal building block for molecules designed to interact with complex biological targets.[2] Specifically, polysubstituted pyridines are central to the development of targeted therapies, including a new generation of kinase inhibitors.[3]

However, the synthesis of precisely functionalized pyridines remains a significant challenge for medicinal chemists.[4] The reactivity of different positions on the ring and the influence of existing substituents require a strategic and often multi-step approach to achieve the desired molecular architecture. This guide focuses on a key intermediate, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate , a molecule designed for the strategic construction of complex heterocyclic systems. While not a therapeutic agent itself, its true value lies in its role as a versatile, protectable, and highly directable building block for creating novel drug candidates. We will explore its synthesis, the rationale behind its design, and its application in the construction of potent kinase inhibitors.

Section 1: Synthesis and Strategic Utility of the Core Intermediate

The primary function of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is to serve as a protected precursor to the 4,5-dimethoxy-3-aminopyridine scaffold. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[5][6]

Protecting the 3-amino group is critical for two main reasons:

  • Reactivity Masking : The primary amine is both nucleophilic and basic, which would interfere with many subsequent reactions intended to functionalize the pyridine ring, such as metalation or cross-coupling.

  • Directing Group Modulation : The Boc-protected amine influences the electronic and steric environment of the pyridine ring, which can be leveraged to direct subsequent reactions to specific positions.

Synthesis Protocol: Boc Protection of 4,5-Dimethoxypyridin-3-amine

This protocol describes the synthesis of the title intermediate from the commercially available starting material, 4,5-Dimethoxypyridin-3-amine.

Experimental Protocol:

  • Dissolution : In a round-bottom flask, dissolve 4,5-dimethoxypyridin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Addition of Base : Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Boc Anhydride : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[7]

  • Work-up : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Physicochemical Properties (Predicted)

Since this compound is primarily a synthetic intermediate, extensive experimental data is not widely published. The following table summarizes key properties calculated based on its structure.

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O₄-
Molecular Weight254.28 g/mol -
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count5PubChem

Section 2: Directed Functionalization of the Pyridine Ring

With the 3-amino group securely protected, the pyridine scaffold is now primed for selective functionalization. The two methoxy groups at the C4 and C5 positions are powerful Directing Metalation Groups (DMGs) . This allows for a highly regioselective deprotonation using a strong organolithium base, a process known as Directed ortho-Metalation (DoM) .[3][8] The lithium atom is directed to the C6 position, which is ortho to the C5-methoxy group and is less sterically hindered than the C2 position.

This strategy creates a nucleophilic carbon center at a precise location on the ring, which can then react with a wide variety of electrophiles to install new functional groups.

Figure 1: Workflow for the strategic functionalization of the 4,5-dimethoxypyridine scaffold.

Protocol: Directed ortho-Metalation and Iodination

This protocol details the installation of an iodine atom at the C6 position, which serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Experimental Protocol:

  • Setup : To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.[9]

  • Electrophilic Quench : Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.

  • Warming and Quenching : Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Extraction and Purification : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain tert-Butyl 6-iodo-4,5-dimethoxypyridin-3-ylcarbamate.

Section 3: Application in the Synthesis of Imidazo[4,5-c]pyridine Kinase Inhibitors

The true power of this intermediate is realized when it is used to construct more complex, biologically active heterocyclic systems. The imidazo[4,5-c]pyridine core is a well-established scaffold for potent inhibitors of various protein kinases, including Cyclin-Dependent Kinase 9 (CDK9).[4][10] The synthesis of this core requires a suitably substituted 3,4-diaminopyridine precursor. Our functionalized intermediate is an ideal starting point for such a synthesis.

The overall strategy involves introducing a nitro group at the C4 position, which can then be reduced to an amine to form the required diamine. Subsequent deprotection and cyclization yield the final imidazo[4,5-c]pyridine scaffold.

G A Boc-Protected 3-amino-4,5-dimethoxy-6-aryl-pyridine B 4-Nitro Intermediate A->B HNO₃ / H₂SO₄ (Nitration) C 3,4-Diamine Intermediate B->C Fe / NH₄Cl or H₂, Pd/C (Nitro Reduction) D Deprotected 3,4-Diamine C->D TFA / DCM (Boc Deprotection) E Final Imidazo[4,5-c]pyridine (CDK9 Inhibitor Scaffold) D->E R-CHO, Na₂S₂O₅ (Cyclization)

Figure 2: Synthetic pathway to the Imidazo[4,5-c]pyridine scaffold.

Multi-Step Synthesis Protocol:
  • Nitration : The C6-functionalized intermediate (e.g., the 6-aryl product from a Suzuki coupling) is carefully nitrated using a mixture of nitric and sulfuric acid to install a nitro group at the C4 position.

  • Nitro Group Reduction : The 4-nitro intermediate is then subjected to reduction conditions, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (H₂ over Pd/C), to convert the nitro group into a primary amine. This yields the critical tert-Butyl (4-amino-6-aryl-5-methoxypyridin-3-yl)carbamate.

  • Boc Deprotection : The Boc protecting group is removed under standard acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to unmask the 3-amino group.[11] This step yields the free 6-aryl-5-methoxypyridine-3,4-diamine.

  • Imidazo-Ring Formation : The resulting diamine is cyclized by reacting it with an appropriate aldehyde (R-CHO) under oxidative conditions (e.g., using sodium metabisulfite) to form the fused imidazole ring, yielding the final imidazo[4,5-c]pyridine product.[11]

Section 4: Targeting the CDK9/Cyclin T1 Complex in Oncology

Biological Context: Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of gene transcription. It partners with Cyclin T1 to form the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. In many cancers, tumor cells become "addicted" to the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 shuts down this process, leading to a rapid decrease in these survival proteins and triggering apoptosis in cancer cells.[12][13] This makes selective CDK9 inhibitors a highly promising therapeutic strategy.

Mechanism of Action: The synthesized imidazo[4,5-c]pyridine scaffold can function as an ATP-competitive inhibitor. The nitrogen atoms within the heterocyclic core act as hydrogen bond donors and acceptors, forming key interactions with the "hinge" region of the CDK9 ATP-binding pocket. The substituents installed at the C2 and C6 positions can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

CDK9_Pathway cluster_upstream Upstream Signaling cluster_core CDK9-Mediated Transcription cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Myc activation) CDK9_CyclinT1 CDK9 / Cyclin T1 (P-TEFb Complex) Growth_Factors->CDK9_CyclinT1 Activates RNAPII RNA Polymerase II (Paused) CDK9_CyclinT1->RNAPII Phosphorylates RNAPII_P Phosphorylated RNAPII (Elongating) RNAPII->RNAPII_P Transcription Gene Transcription RNAPII_P->Transcription Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Mcl1_Protein Mcl-1 Protein (Anti-apoptotic) Mcl1_mRNA->Mcl1_Protein Cell_Survival Cancer Cell Survival Mcl1_Protein->Cell_Survival Promotes Apoptosis Apoptosis (Programmed Cell Death) Cell_Survival->Apoptosis Inhibits Inhibitor Imidazo[4,5-c]pyridine (CDK9 Inhibitor) Inhibitor->CDK9_CyclinT1 Inhibits

Figure 3: Simplified CDK9 signaling pathway and the point of intervention.

Quantitative Data for a Hypothetical Inhibitor

The following table presents representative data for a final compound derived from this synthetic pathway, demonstrating its potential as a drug candidate.

Assay TypeMetricResult
Biochemical AssayCDK9/Cyclin T1 IC₅₀15 nM
Cell-Based AssayMCF-7 Proliferation GI₅₀80 nM
Selectivity PanelCDK2/Cyclin E IC₅₀> 5,000 nM
In Vivo ModelBreast Cancer Xenograft TGI75% @ 30 mg/kg

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a prime example of a strategically designed synthetic intermediate that holds significant value for medicinal chemistry. While not a drug itself, its carefully chosen protecting group and activating substituents enable chemists to perform highly regioselective reactions, such as Directed ortho-Metalation, to build molecular complexity in a controlled manner. Its utility as a precursor for privileged scaffolds like imidazo[4,5-c]pyridines places it at the forefront of synthetic strategies aimed at developing next-generation targeted therapies, particularly in the competitive field of kinase inhibitors. This guide demonstrates that a deep understanding of such building blocks is fundamental to the efficient and successful discovery of novel therapeutic agents.

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Spectroscopic Data for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predicted spectroscopic data, interpreted and validated against established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for structurally related compounds. This approach offers a robust framework for the characterization of this and similar substituted pyridine derivatives.

Introduction: The Importance of Spectroscopic Characterization

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a detailed fingerprint of a molecule's architecture, confirming its identity, purity, and stereochemistry. For a molecule such as tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a multi-faceted analysis is essential to understand the interplay of its aromatic pyridine core, the electron-donating methoxy groups, and the bulky tert-butoxycarbonyl (Boc) protecting group. This guide will delve into the predicted spectroscopic data for this compound, offering insights into the rationale behind the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carbamate substituent on the pyridine ring.

Table 1: Predicted ¹H NMR Data for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate *

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.15s1HH-2 (Pyridine)The proton at the 2-position is deshielded due to its proximity to the electronegative nitrogen atom and the carbamate group.
~7.80s1HH-6 (Pyridine)This proton is also on the aromatic ring and its chemical shift is influenced by the adjacent nitrogen and methoxy group.
~7.50s1HN-H (Carbamate)The N-H proton of the carbamate typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
~3.90s3HOCH₃ (C-4)The methoxy group at the 4-position is expected to have a characteristic singlet in this region.
~3.85s3HOCH₃ (C-5)The methoxy group at the 5-position will also appear as a singlet, with a slightly different chemical shift due to its electronic environment.
~1.50s9HC(CH₃)₃ (Boc)The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a hallmark of the Boc protecting group.

Note: Predicted chemical shifts are based on computational algorithms and may vary slightly from experimental values. Solvent: CDCl₃.

Diagram 1: ¹H NMR Assignment Workflow

H_NMR_Assignment cluster_molecule tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate cluster_prediction ¹H NMR Prediction cluster_analysis Spectral Analysis cluster_assignment Proton Assignment mol Molecular Structure pred Computational Prediction mol->pred Input analysis Chemical Shift Multiplicity Integration pred->analysis Output assignment Assign Protons to Structure analysis->assignment Interpretation IR_Logic cluster_molecule Molecular Structure cluster_ir IR Spectrum cluster_correlation Correlation mol Functional Groups (Amine, Carbonyl, Alkyl, Aromatic) ir Vibrational Frequencies mol->ir Causes corr Characteristic Absorptions ir->corr Interpreted as

Caption: Logic of correlating functional groups to IR absorptions.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a thin film of the solid compound on a KBr plate or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

Under electron ionization (EI) or electrospray ionization (ESI), tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is expected to exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition.

A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da). [1]

  • [M - 56]⁺: Loss of isobutylene (C₄H₈) from the tert-butyl group.

  • [M - 100]⁺: Subsequent loss of carbon dioxide (CO₂) from the [M - 56]⁺ fragment.

  • Other fragments may arise from the cleavage of the methoxy groups (loss of CH₃, 15 Da) or fragmentation of the pyridine ring.

Table 4: Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
268[M]⁺ (Molecular Ion)
212[M - C₄H₈]⁺
168[M - C₄H₈ - CO₂]⁺
253[M - CH₃]⁺

Diagram 3: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺ (m/z 268) M_56 [M - 56]⁺ (m/z 212) M->M_56 - C₄H₈ M_15 [M - 15]⁺ (m/z 253) M->M_15 - CH₃ M_100 [M - 100]⁺ (m/z 168) M_56->M_100 - CO₂

Caption: Predicted fragmentation of the target molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI or EI source.

  • Data Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Acquisition (EI): Introduce the sample via a direct insertion probe. Acquire the mass spectrum.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion (m/z 268) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers and scientists in the field of drug development to identify and characterize this molecule. The provided experimental protocols outline the standard methodologies for acquiring such data, ensuring reproducibility and adherence to scientific best practices.

References

  • Tureček, F. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. J Am Soc Mass Spectrom. 2012;23(10):1763-1774. [Link]

Sources

The Pyridine Scaffold: A Cornerstone in Modern Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the landscape of chemical research. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have made it a privileged scaffold across a multitude of scientific disciplines. This guide provides a comprehensive technical overview of the contemporary applications of substituted pyridines, with a particular focus on their pivotal roles in medicinal chemistry, catalysis, and materials science. We will delve into the fundamental principles that underpin the utility of the pyridine motif, explore detailed structure-activity relationships, and provide practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers seeking to leverage the remarkable versatility of substituted pyridines in their own investigations.

The Enduring Appeal of the Pyridine Ring: A Structural and Electronic Perspective

The utility of the pyridine scaffold is not accidental; it is a direct consequence of its inherent physicochemical properties. The presence of the electronegative nitrogen atom in the aromatic ring creates a dipole moment and renders the ring electron-deficient compared to benzene. This electronic nature profoundly influences its reactivity and interactions with biological targets and other molecules.

The nitrogen atom's lone pair of electrons is not delocalized within the aromatic system, making it a weak base and a good hydrogen bond acceptor. This feature is critical in medicinal chemistry for establishing specific interactions with biological macromolecules.[1] Furthermore, the pyridine ring can act as a bioisostere for phenyl groups, amides, and other nitrogen-containing heterocycles, allowing for the fine-tuning of a molecule's properties while maintaining its core structure.[1]

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution is generally less favorable and occurs at the 3-position.[2] This predictable reactivity provides chemists with a powerful toolkit for the regioselective synthesis of highly functionalized pyridine derivatives.

Medicinal Chemistry: The Pyridine Core in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this versatile scaffold.[3] Their prevalence is a testament to their ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

Structure-Activity Relationships (SAR) of Pyridine-Based Kinase Inhibitors

Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer and inflammation. Consequently, kinase inhibitors are a major focus of drug discovery. The pyridine scaffold is a common feature in many potent and selective kinase inhibitors.

A prime example is the inhibition of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. The structure-activity relationship of substituted pyridine inhibitors reveals the critical role of specific substitutions in determining potency.

CompoundR1R2R3p38α MAPK IC50 (µM)
1 HHH> 50
2 ClHH15.2
3 FHH10.8
4 HOCH3H5.6
5 HHNH22.1
6 FHNH20.8
Note: This table is a representative example based on general SAR principles for kinase inhibitors and does not represent specific data from a single source.

The data illustrates that even minor modifications to the pyridine ring can have a profound impact on inhibitory activity. For instance, the introduction of a halogen at the R1 position (compounds 2 and 3) enhances potency compared to the unsubstituted parent compound (1). An electron-donating methoxy group at the R2 position (compound 4) further improves activity. The most significant increase in potency is observed with the introduction of an amino group at the R3 position (compound 5), which can form a crucial hydrogen bond with the kinase's hinge region. Combining a fluorine at R1 and an amine at R3 (compound 6) results in a sub-micromolar inhibitor. This highlights the importance of strategic substitution to optimize interactions with the target enzyme.

Mechanism of Action: Imatinib and the Inhibition of BCR-ABL Signaling

Imatinib (Gleevec), a landmark in targeted cancer therapy, is a prime example of a pyridine-containing drug. It is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[4] Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.[5]

Gleevec_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Kinase Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site P_Substrate Phosphorylated Substrate Substrate->P_Substrate RAS_MAPK RAS/MAPK P_Substrate->RAS_MAPK PI3K_AKT PI3K/AKT P_Substrate->PI3K_AKT STAT STAT P_Substrate->STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT->Proliferation Imatinib Imatinib (Gleevec) Imatinib->BCR_ABL Blocks ATP binding

Figure 1: Mechanism of action of Imatinib in inhibiting the BCR-ABL signaling pathway.

Catalysis: Pyridine-Based Ligands in Transformative Chemical Reactions

The nitrogen atom of the pyridine ring can coordinate to transition metals, making substituted pyridines and their derivatives, such as bipyridines, excellent ligands in catalysis.[6] These ligands can modulate the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of a wide range of chemical transformations.

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7] Pyridine-based ligands, particularly bipyridines, are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[6]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R1-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product Reactants1 R1-X (Aryl/Vinyl Halide) Reactants1->OxAdd Reactants2 R2-B(OR)2 (Boronic Acid/Ester) + Base Reactants2->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol describes a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a bipyridine ligand.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bipyridine

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and 2,2'-bipyridine (0.024 mmol, 2.4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Materials Science: The Pyridine Motif in Functional Materials

The unique electronic and structural features of substituted pyridines also make them valuable components in the design of advanced materials with tailored optical, electronic, and chemical properties.

Pyridinium-Based Ionic Liquids: Green Solvents and Catalysts

Pyridinium salts, which are N-alkylated pyridine derivatives, are a class of ionic liquids (ILs) that have garnered significant attention as environmentally friendly alternatives to volatile organic solvents.[8] Their low vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive for a variety of applications, including as solvents for organic reactions, electrolytes in electrochemical devices, and as catalysts.[9]

The properties of pyridinium-based ILs can be readily modified by changing the substituents on the pyridine ring and the nature of the counter-anion. This tunability allows for the design of task-specific ionic liquids with optimized properties for a particular application. For example, the use of a pyridinium-based ionic liquid as a cosolvent has been shown to enhance the stability and activity of enzymes in non-aqueous media.[9]

Pyridine Derivatives in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a promising technology for the conversion of solar energy into electricity. The performance of these devices is critically dependent on the properties of the sensitizing dye. Pyridine derivatives have been successfully incorporated into the structure of organic dyes for DSSCs, where they can serve multiple functions, including as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2) and as a component of the electron donor or acceptor part of the dye molecule.[10]

The introduction of a pyridine ring can influence the dye's absorption spectrum, energy levels, and its binding affinity to the semiconductor surface, all of which impact the overall power conversion efficiency of the solar cell.[11]

DyeAnchoring GroupPower Conversion Efficiency (%)
N719 (Ru-based standard) Carboxylate11.1
Organic Dye 1 (with pyridine) Pyridine4.0
Organic Dye 2 (with carboxylate) Carboxylate3.5
Note: This table is a representative example and efficiencies can vary significantly based on the specific dye structure and device fabrication conditions.

Agrochemicals: Protecting Crops with Pyridine-Based Compounds

The pyridine scaffold is also a key component in a number of commercially important agrochemicals, including herbicides, insecticides, and fungicides.[12] The biological activity of these compounds is often derived from the specific substitution pattern on the pyridine ring, which dictates their interaction with the target pest or pathogen.

A well-known example is the insecticide chlorpyrifos. Although its use is now restricted in many regions due to environmental and health concerns, its mechanism of action provides a clear example of how a substituted pyridine can be designed for a specific biological effect. Chlorpyrifos is an organophosphate insecticide that inhibits the enzyme acetylcholinesterase in insects.[13] This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and ultimately, the death of the insect.[14]

Conclusion and Future Outlook

The substituted pyridine core has proven to be an exceptionally versatile and valuable scaffold in scientific research. Its unique combination of electronic and structural properties has enabled the development of life-saving medicines, powerful catalysts, advanced materials, and effective agrochemicals. The ease of functionalization and the predictable reactivity of the pyridine ring ensure that it will continue to be a central building block in the design of new molecules with tailored functions.

Future research in this area will likely focus on the development of more sustainable and efficient methods for the synthesis of complex substituted pyridines. The exploration of novel applications in areas such as photoredox catalysis, organic electronics, and targeted drug delivery will undoubtedly uncover new and exciting opportunities for this remarkable heterocycle. As our understanding of the intricate interplay between molecular structure and function deepens, the pyridine scaffold is poised to remain at the forefront of scientific innovation for years to come.

References

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  • IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Mechanism of action diagram for Imatinib/Dasatinib/Ponatinib and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • 2,2'-Bipyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Background Information for Chlorpyrifos - Interaction Profile for. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). National Institutes of Health. Retrieved from [Link]

  • Process for the preparation of 2,2'-bipyridyls. (n.d.). Google Patents.
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  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. (2025). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). Turkish Journal of Chemistry. Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. Retrieved from [Link]

  • Pyridyl‐ and Picolinic Acid Substituted Zinc(II) Phthalocyanines for Dye‐Sensitized Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of action of Chlorpyrifos[10]. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Figure 2, Schematic model for the mechanism of action of Gleevec (imatinib). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Strategies with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed experimental protocols and expert insights for leveraging tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate and its derivatives in palladium-catalyzed cross-coupling reactions. Designed for researchers in medicinal chemistry and materials science, this document outlines robust methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are presented with a focus on mechanistic rationale, optimization strategies, and troubleshooting, ensuring reliable execution and adaptation for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The 3-amino-4,5-dimethoxypyridine moiety is a privileged scaffold in modern drug discovery and the development of functional organic materials. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing molecules with high target affinity and specificity. tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate serves as a versatile and stable precursor, with the tert-butoxycarbonyl (Boc) group providing crucial protection of the amine functionality. This allows for selective functionalization of the pyridine ring through powerful C-C and C-N bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the precise and efficient construction of complex biaryl, alkynyl, and arylamine structures under mild conditions.[1][2] This guide details the practical application of these methods, transforming a simple building block into high-value, complex products.

Core Concepts: Mechanism and Strategic Choices

The Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group essential for multi-step syntheses. Its primary functions in this context are:

  • Preventing Self-Coupling and Side Reactions: The nucleophilic 3-amino group is masked, preventing it from interfering with coupling reactions at other sites on the pyridine ring.

  • Modulating Solubility: The bulky tert-butyl group often improves the solubility of intermediates in common organic solvents.

  • Facilitating N-Arylation: Following C-C coupling, the Boc group can be cleanly removed under acidic conditions to liberate the free amine, which is then available for subsequent C-N coupling reactions like the Buchwald-Hartwig amination. A standard method for deprotection involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3]

Foundational Coupling Reactions

A successful cross-coupling strategy relies on a shared catalytic cycle involving a palladium catalyst.

Catalytic_Cycle_Overview cluster_0 General Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxiAdd Oxidative Addition Intermediate (L_n)Pd(II)(Ar)(X) Pd0->OxiAdd Oxidative Addition (Ar-X) Trans Transmetalation Intermediate (L_n)Pd(II)(Ar)(R) OxiAdd->Trans Transmetalation (R-M) RedElu Product Trans->RedElu Reductive Elimination RedElu->Pd0 Ar-R (Product)

Caption: General Palladium Cross-Coupling Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into an aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting step.

  • Transmetalation: A nucleophilic coupling partner (e.g., an organoboron in Suzuki reactions) transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[5]

Prerequisite: Synthesis of a Key Halogenated Intermediate

To perform C-C coupling reactions like the Suzuki or Sonogashira, an activated handle, typically a bromine or iodine atom, must be installed on the pyridine ring. The 2-position is a common site for such functionalization.

Protocol 3.1: Synthesis of tert-Butyl (2-bromo-4,5-dimethoxypyridin-3-yl)carbamate

This protocol is a representative procedure for introducing a bromine atom, a crucial handle for subsequent cross-coupling.

  • Dissolution & Cooling: Dissolve tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (N₂ or Argon).

  • Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Bromination: Add 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) dissolved in a small amount of anhydrous THF dropwise.

  • Quenching & Workup: After stirring for 2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-bromo product.

Detailed Experimental Protocols

The following protocols assume the use of the 2-bromo intermediate synthesized in Protocol 3.1 for C-C couplings. For C-N coupling, the protocol starts with the deprotection of the parent compound.

Protocol 4.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is optimized for coupling the 2-bromo pyridine derivative with a generic arylboronic acid. The Suzuki reaction is a robust method for creating biaryl linkages.[1]

Workflow_Suzuki start Assemble Reactants (Ar-Br, Boronic Acid, Base, Catalyst) setup Inert Atmosphere Setup (N₂ or Ar Purge) start->setup solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) setup->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Materials & Reagents:

    • tert-Butyl (2-bromo-4,5-dimethoxypyridin-3-yl)carbamate (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • Setup: To an oven-dried Schlenk flask, add the bromo-pyridine, arylboronic acid, base, and Pd(dppf)Cl₂ catalyst.

    • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

    • Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

    • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

    • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the residue by flash column chromatography.

Protocol 4.2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly effective method for installing an alkyne moiety, a versatile functional group for further transformations or as a component in conjugated materials.[6][7]

  • Materials & Reagents:

    • tert-Butyl (2-bromo-4,5-dimethoxypyridin-3-yl)carbamate (1.0 eq)

    • Terminal Alkyne (1.2-1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

    • Copper(I) Iodide (CuI) (0.04-0.10 eq)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Solvent: Anhydrous THF or DMF

  • Procedure:

    • Setup: To a Schlenk flask, add the bromo-pyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Inerting: Evacuate and backfill the flask with an inert gas three times.

    • Solvent & Reagent Addition: Add the anhydrous solvent, followed by the base and the terminal alkyne.

    • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) depending on substrate reactivity.

    • Monitoring: Monitor by TLC or LC-MS. The formation of an amine salt precipitate is often observed.

    • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.

    • Extraction: Concentrate the filtrate. Redissolve in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl (to remove copper), followed by water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Purify by flash column chromatography.

Protocol 4.3: Buchwald-Hartwig N-Arylation

This protocol describes the coupling of the deprotected 3-amino-4,5-dimethoxypyridine with an aryl halide. This C-N bond formation is a cornerstone of modern medicinal chemistry.[5][8]

  • Step A: Boc Deprotection

    • Dissolve tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate in DCM (~0.2 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the mixture under reduced pressure. Redissolve in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid. Dry the organic layer and concentrate to yield 4,5-dimethoxypyridin-3-amine, which can be used directly in the next step.

  • Step B: N-Arylation

    • Materials & Reagents:

      • 4,5-Dimethoxypyridin-3-amine (1.0 eq)

      • Aryl Bromide or Iodide (1.1 eq)

      • Palladium Precatalyst: Pd₂(dba)₃ (0.01-0.02 eq) or a G3/G4 Buchwald Precatalyst (0.01-0.02 eq)

      • Ligand: XPhos, RuPhos, or SPhos (0.02-0.04 eq)

      • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

      • Solvent: Anhydrous Toluene or Dioxane

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxiAdd L-Pd(II)(Ar)(X) Pd0->OxiAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NHR')]+ X- OxiAdd->AmineCoord Amine Binding (R'NH₂) Amido L-Pd(II)(Ar)(NR') AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination (forms Ar-NHR')

Caption: Catalytic cycle for Buchwald-Hartwig amination.

  • Procedure:

    • Setup: In a glovebox, add the aryl halide, base, palladium precatalyst, and ligand to a Schlenk tube.

    • Reagent Addition: Outside the glovebox, add the 3-amino-4,5-dimethoxypyridine and anhydrous solvent under a positive pressure of inert gas.

    • Reaction: Seal the tube and heat to 80-110 °C.

    • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary and Troubleshooting

Table 1: Representative Reaction Parameters

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Time (h)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5%)-K₂CO₃ (2-3)Dioxane/H₂O90-1004-12
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)-TEA (2-3)THF25-602-8
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.4)Toluene80-1102-24

Table 2: Common Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poorly reactive halide.Use a fresh batch of catalyst/ligand; Ensure rigorous degassing of solvents; Switch from Ar-Br to Ar-I; Increase temperature.
Formation of Byproducts Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling of alkyne. Buchwald: Dehalogenation of aryl halide.Suzuki: Use a slight excess of the halide. Sonogashira: Ensure strict exclusion of oxygen. Buchwald: Use a less strong base (e.g., K₃PO₄) or a more robust ligand.
Difficulty in Purification Residual catalyst or ligand.Filter the crude product through a plug of silica with a non-polar solvent before full chromatography; Consider using a metal scavenger resin.
Boc Deprotection Incomplete reaction during workup.If the product is acid-sensitive, use a different deprotection method (e.g., Ytterbium triflate).

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a highly adaptable building block for the synthesis of complex molecules. Mastery of palladium-catalyzed cross-coupling reactions is key to unlocking its full potential. The protocols detailed herein provide a robust and reliable foundation for researchers to construct novel C-C and C-N bonds with precision and efficiency. By understanding the causality behind experimental choices—from catalyst selection to the strategic use of protecting groups—scientists can confidently advance their research programs in drug discovery and materials science.

References

  • PubChem. tert-butyl N-[(5,6-dimethoxy-3-pyridinyl)methyl]carbamate. National Center for Biotechnology Information. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Reddy, B. M., & Reddy, P. N. (1998). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 39(48), 8879-8882. [Link]

  • Zhang, T., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(3), 469-477. [Link]

  • Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170-3175. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. [Link]

  • Google Patents.
  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed. Selective Deprotection Method of N-phenylcarbamoyl Group. [Link]

  • Reddit. Sonogashira coupling. [Link]

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

  • Amazon S3. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]

  • SciSpace. Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Di. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

  • MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

  • ResearchGate. Synthesis of the nucleophilic coupling partner for a Suzuki coupling. [Link]

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Application Note: Strategic Deprotection of the Boc Group from tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Boc Deprotection in Electron-Rich Systems

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in contemporary organic synthesis, prized for its stability under a wide range of conditions and its facile cleavage under acidic treatment.[1][2][3] However, the deprotection of a Boc-protected amine on an electron-rich heterocyclic system, such as tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, presents a nuanced challenge that demands more than a generic protocol. The pyridine core, activated by two methoxy substituents, is susceptible to undesired side reactions initiated by the electrophilic species generated during the deprotection process.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic removal of the Boc group from tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical considerations for minimizing side-product formation and maximizing the yield of the desired 3-amino-4,5-dimethoxypyridine, a valuable building block in medicinal chemistry.[4]

Mechanism and Strategic Considerations

The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism.[5][6][7] The initial step involves the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][8] This protonation weakens the carbonyl C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. The carbamic acid then rapidly decarboxylates, releasing carbon dioxide and furnishing the free amine, which is subsequently protonated by the excess acid to form the corresponding salt.[5][6][7]

Boc_Deprotection_Mechanism Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H+ (Acid) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid - (CH3)3C+ tBu tert-Butyl Cation ((CH3)3C+) Protonated->tBu AmineSalt Amine Salt (R-NH3+ X-) CarbamicAcid->AmineSalt - CO2 + H+ CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Isobutylene Isobutylene tBu->Isobutylene - H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

The primary challenge with a substrate like tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate arises from the highly reactive tert-butyl cation intermediate.[9][10] The electron-donating methoxy groups render the pyridine ring nucleophilic and thus a prime target for electrophilic aromatic substitution by the tert-butyl cation, leading to the formation of tert-butylated impurities.[10]

Strategic Approaches to Mitigate Side Reactions:

  • Choice of Acid: Both TFA and HCl are effective, but their properties can be leveraged for specific outcomes. TFA is often used in dichloromethane (DCM) and is easily removed in vacuo, though the resulting TFA salt can sometimes be challenging to handle.[11][12] HCl, typically used as a solution in dioxane or an alcohol, often yields a crystalline hydrochloride salt that is easier to isolate and purify.[11][13][14]

  • Use of Scavengers: The most effective strategy to prevent tert-butylation is the addition of a "scavenger" to the reaction mixture.[9] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the aromatic ring. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[9]

  • Temperature Control: Most Boc deprotections proceed readily at room temperature.[7] For particularly sensitive substrates, conducting the reaction at 0 °C can help to control the rate of side reactions.[7]

  • Alternative Methods: While acidic cleavage is standard, thermal deprotection offers a catalyst-free alternative.[15] This method involves heating the substrate, often in a high-boiling solvent or even neat, to induce fragmentation of the Boc group.[15][16] However, the high temperatures required may not be suitable for all substrates.[15]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the deprotection of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate. It is recommended to first perform the reaction on a small scale to optimize conditions.

Experimental_Workflow Start Starting Material: tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Reaction Deprotection Reaction (e.g., TFA/DCM) Start->Reaction 1. Dissolve Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup 2. Quench & Neutralize Purification Purification (e.g., Crystallization/Chromatography) Workup->Purification 3. Isolate Crude Product Product Final Product: 3-Amino-4,5-dimethoxypyridine Purification->Product 4. Purify

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection in Dichloromethane (DCM)

This is the most common and generally rapid method for Boc deprotection.

Materials:

  • tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (5–10 eq) to the stirred solution. Note: The reaction is often run with a 20-50% solution of TFA in DCM.[11] Gas evolution (CO₂) should be observed.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[12] To ensure complete removal of TFA, the residue can be co-evaporated with toluene or methanol (2-3 times).[17][18] b. Carefully dilute the residue with DCM and cool to 0 °C. c. Slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid until the effervescence ceases.[7] d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-amino-4,5-dimethoxypyridine.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization.

Protocol 2: Hydrochloric Acid (HCl) Mediated Deprotection in 1,4-Dioxane

This method is an excellent alternative, often yielding a crystalline hydrochloride salt that can be easily isolated.

Materials:

  • tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

  • 4M HCl in 1,4-dioxane (commercially available)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM, or add the HCl solution directly if the substrate is soluble.

  • Reagent Addition: Add 4M HCl in 1,4-dioxane (10-20 eq) to the substrate at room temperature.

  • Reaction Monitoring: Stir the mixture for 1-4 hours. Often, the hydrochloride salt of the product will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: a. Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation of the product salt. b. Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether. c. Dry the solid under vacuum to obtain 3-amino-4,5-dimethoxypyridine hydrochloride.

  • Free-basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaHCO₃, Na₂CO₃, or NH₄OH), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).

Comparative Data and Troubleshooting

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)Thermal Deprotection
Reagents TFA, DCM4M HCl in DioxaneNone (or high-boiling solvent)
Temperature 0 °C to Room TempRoom TempHigh Temp (>150 °C)
Reaction Time 1–3 hours1–4 hoursVariable, often longer
Product Form TFA Salt (often oily), then Free BaseHCl Salt (often crystalline)Free Base
Work-up Aqueous neutralization and extractionPrecipitation and filtrationDirect isolation/purification
Key Advantage Rapid, common reagentsCrystalline product, easy isolationAcid-free, avoids salt formation
Key Disadvantage Potential for oily salt, TFA removalDioxane is a suspect carcinogen[19]High energy, potential for degradation

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or extending the reaction time. Ensure the starting material is fully dissolved.

  • Formation of Side Products (tert-butylation): If significant side products are observed, re-run the reaction at 0 °C and add a scavenger like anisole or triisopropylsilane (1.1 eq) to the reaction mixture before adding the acid.[9]

  • Difficulty Removing TFA: Co-evaporation with a solvent like methanol or toluene is an effective method to remove residual TFA.[17][18] For biological applications where trace TFA is a concern, ion exchange or conversion to an HCl salt may be necessary.[20][21]

  • Product is Water Soluble: If the final amine product exhibits high water solubility, extraction can be difficult. In such cases, saturating the aqueous layer with NaCl can help, or alternatively, using the HCl/Dioxane protocol to precipitate the product as a salt is advantageous.[22]

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4M HCl in Dioxane is corrosive and flammable. 1,4-Dioxane is a suspected carcinogen.[19] Handle with extreme care in a fume hood.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • The deprotection reaction releases carbon dioxide gas . Ensure the reaction vessel is not a closed system to avoid pressure build-up.[1][5]

Conclusion

The successful deprotection of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is readily achievable with careful consideration of the substrate's electron-rich nature. While standard TFA or HCl protocols are effective, the potential for tert-butylation of the activated pyridine ring necessitates vigilant monitoring and, in some cases, the use of scavengers. The choice between TFA and HCl will often depend on the desired final salt form and the ease of product isolation. By understanding the underlying mechanism and potential pitfalls, researchers can confidently select and execute the optimal deprotection strategy, ensuring high yields of the valuable 3-amino-4,5-dimethoxypyridine intermediate for their drug discovery and development programs.

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The Strategic Utility of tert-Butyl Carbamate Building Blocks in Modern Drug Discovery: Application Notes for tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate did not yield specific data to construct a detailed application note. As such, this guide has been developed to focus on a closely related and well-documented synthetic building block of significant pharmaceutical importance: tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate . This compound serves as an exemplary case study, illustrating the versatile application of Boc-protected diamine surrogates in the synthesis of complex molecular architectures for drug development. The principles and protocols detailed herein are broadly applicable to researchers and scientists engaged in medicinal chemistry and process development.

Introduction: The Pivotal Role of Chiral Piperidines

Chiral piperidine scaffolds are integral components of numerous therapeutic agents, imparting crucial physicochemical and pharmacological properties. Their defined three-dimensional structure allows for precise interactions with biological targets. tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a key intermediate in the synthesis of innovative therapeutics, including orexin receptor antagonists and IRAK4 inhibitors.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reaction at the other, making it a versatile building block for complex molecule synthesis.[2]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application.

PropertyValueSource
Molecular Formula C11H22N2O2[3]
Molecular Weight 214.30 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, ethanol, and dichloromethaneGeneral Knowledge
Chirality (3R,6R)[1]

Applications in Synthetic Chemistry

The primary utility of tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate lies in its role as a bifunctional scaffold. The Boc-protected amine is temporarily masked, allowing for selective functionalization of the secondary amine within the piperidine ring. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine for further elaboration. This strategic protection-deprotection sequence is a cornerstone of modern multi-step organic synthesis.

Key Synthetic Transformations:
  • N-Alkylation and N-Arylation: The secondary amine of the piperidine ring can readily undergo nucleophilic substitution reactions with a variety of electrophiles, including alkyl halides and aryl halides (via Buchwald-Hartwig amination), to introduce diverse substituents.

  • Amide Bond Formation: Acylation of the secondary amine with carboxylic acids, acid chlorides, or activated esters is a common strategy to build more complex molecular frameworks.

  • Reductive Amination: The secondary amine can be reacted with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ to yield a tertiary amine.[2]

Chemoenzymatic Synthesis Protocol for tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

The following protocol is an optimized, scalable, and cost-effective chemoenzymatic route for the synthesis of the title compound, demonstrating high stereoselectivity and yield.[1] This method avoids hazardous reagents and tedious purification steps associated with purely chemical synthetic routes.[1]

Workflow Diagram

chemoenzymatic_synthesis cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Transamination & Cyclization cluster_step3 Step 3: Lactam Reduction start Ethyl N-Boc-D-pyroglutamate step1_reagents MeMgBr THF, 0°C to rt start->step1_reagents product1 Ethyl (2R)-tert-butoxycarbonylamino- 5-oxo-hexanoate step1_reagents->product1 step2_reagents Transaminase (ATA-002) PLP, i-PrNH2, pH 11.0, 40°C product1->step2_reagents product2 (3R,6R)-3-(tert-Butoxycarbonylamino)- 6-methylpiperidin-2-one step2_reagents->product2 step3_reagents NaBH4, BF3·THF THF product2->step3_reagents final_product tert-Butyl ((3R,6R)-6-methyl- piperidin-3-yl)carbamate step3_reagents->final_product

Caption: Chemoenzymatic synthesis workflow.

Step 1: Synthesis of Ethyl (2R)-tert-butoxycarbonylamino-5-oxo-hexanoate
  • Reaction Setup: To a solution of ethyl N-Boc-D-pyroglutamate (30.0 g, 116.6 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) under a nitrogen atmosphere, add methylmagnesium bromide (MeMgBr, 3 M in diethyl ether, 46.6 mL, 140.0 mmol) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[1]

    • Rationale: The Grignard reagent, MeMgBr, acts as a nucleophile, attacking the lactam carbonyl to induce ring opening. The use of anhydrous conditions is critical to prevent quenching of the Grignard reagent.

Step 2: Enzymatic Transamination and Spontaneous Cyclization
  • Biocatalytic Reaction: In a suitable vessel, combine the keto-ester from Step 1 (10.0 g), transaminase ATA-002 powder (5 g/L), pyridoxal-5-phosphate (PLP, 2 g/L), and isopropylamine (i-PrNH2, 1.0 M) in a 0.1 M potassium phosphate buffer (pH 11.0).[1]

  • Incubation: Maintain the reaction mixture at 40 °C for 16 hours with gentle agitation.

  • Product Extraction: After the reaction is complete, extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

    • Rationale: The transaminase enzyme (ATA) catalyzes the conversion of the ketone to a primary amine using isopropylamine as the amine donor. The co-factor PLP is essential for the enzymatic activity. The newly formed amine then undergoes spontaneous intramolecular cyclization to form the more stable six-membered lactam. This enzymatic step ensures high stereoselectivity, yielding the desired (3R,6R) configuration with an enantiomeric excess of >99.9%.[1]

Step 3: Reduction of the Lactam
  • Reduction Setup: To a solution of the lactam from Step 2 in anhydrous THF, add sodium borohydride (NaBH4). Subsequently, add boron trifluoride etherate (BF3·THF) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Carefully quench the reaction with methanol, followed by the addition of water. Extract the product with an appropriate organic solvent. The crude product can be purified by column chromatography on silica gel to afford the final product, tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate.[1]

    • Rationale: The combination of NaBH4 and the Lewis acid BF3·THF generates borane (BH3) in situ, which is a more potent reducing agent for amides and lactams than NaBH4 alone. This method provides a high yield and is safer for larger-scale synthesis compared to alternatives like lithium aluminum hydride (LiAlH4).[1]

Conclusion

tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a valuable and versatile building block in medicinal chemistry. The chemoenzymatic synthesis protocol presented here offers a green, efficient, and highly stereoselective route to this key intermediate. The strategic use of the Boc protecting group allows for the controlled and sequential functionalization of the piperidine scaffold, enabling the synthesis of complex and novel drug candidates. The principles demonstrated in this application note can be broadly applied to the synthesis of other chiral amines and piperidine derivatives, highlighting the power of combining biocatalysis with traditional organic synthesis in modern drug discovery.

References

  • Zhang, Z., et al. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. Available at: [Link]

  • PubChem (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, owing to its presence in a vast array of biologically active compounds. The ability to precisely modify the substitution pattern on the pyridine ring is paramount for tuning the pharmacological properties, metabolic stability, and pharmacokinetic profile of lead compounds. tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a highly valuable building block, featuring an electron-rich aromatic system and a key directing group, the tert-butoxycarbonyl (Boc)-protected amine. This carbamate functionality is a powerful tool for directed ortho-metalation (DoM), a strategy that enables the regioselective introduction of substituents at the positions adjacent to the directing group.[1][2][3] This application note provides a comprehensive guide to the reaction conditions for the functionalization of this pyridine ring, with a focus on leveraging the carbamate as a potent directing group. We will explore protocols for halogenation, borylation, and subsequent cross-coupling reactions, providing researchers with a robust toolkit for the synthesis of novel pyridine derivatives.

Regioselectivity Considerations: The Dominance of the Carbamate Directing Group

The substitution pattern of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate presents an interesting case for regioselectivity. The pyridine ring is endowed with three substituents: a powerful carbamate directing group at C3, and two methoxy groups at C4 and C5. In directed ortho-metalation (DoM), the carbamate group is known to be one of the most effective directing groups, capable of coordinating with organolithium bases to facilitate deprotonation at an adjacent position.[2][4]

Given the positions of the existing substituents, there are two possible sites for ortho-lithiation directed by the C3-carbamate: C2 and C4. However, the C4 position is already occupied by a methoxy group. Therefore, deprotonation is anticipated to occur selectively at the C2 position. The methoxy groups at C4 and C5, while also having some directing ability, are weaker than the carbamate group and are not positioned to effectively direct lithiation to an unoccupied site in the presence of the C3-carbamate.[3] Consequently, functionalization via a DoM approach is expected to proceed with high regioselectivity at the C2 position. Electrophilic aromatic substitution, such as halogenation, will also be influenced by the electron-donating nature of the amino (after deprotection) and methoxy groups, which will activate the ring towards substitution.

I. Directed ortho-Metalation and Functionalization at the C2 Position

The cornerstone of functionalizing this pyridine system is the directed ortho-metalation (DoM) at the C2 position, guided by the C3-carbamate group. This approach provides a versatile entry point for introducing a wide range of electrophiles.

Workflow for C2-Functionalization via Directed ortho-Metalation

DoM_Workflow Start tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Lithiation Lithiation (s-BuLi, THF, -78 °C) Start->Lithiation Intermediate 2-Lithio Intermediate Lithiation->Intermediate Electrophile Electrophilic Quench (e.g., I₂, B(OMe)₃) Intermediate->Electrophile Product C2-Functionalized Product Electrophile->Product

Caption: Workflow for C2-functionalization.

Protocol 1: Iodination at the C2 Position

This protocol details the introduction of an iodine atom at the C2 position, creating a versatile handle for subsequent cross-coupling reactions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (s-BuLi) (1.2 eq) dropwise to the stirred solution. The reaction mixture may turn yellow or orange, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.[5]

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-iodo-4,5-dimethoxypyridin-3-ylcarbamate.

Parameter Condition Rationale
Lithiating Agent sec-Butyllithium (s-BuLi)A strong, non-nucleophilic base suitable for deprotonation.[3]
Solvent Anhydrous THFA polar aprotic solvent that effectively solvates the organolithium species.
Temperature -78 °CLow temperature is crucial to prevent side reactions and decomposition of the lithiated intermediate.[5]
Electrophile Iodine (I₂)A readily available and effective electrophile for iodination.
Work-up Na₂S₂O₃ quenchTo remove unreacted iodine.
Protocol 2: Borylation at the C2 Position

This protocol describes the introduction of a boronic ester at the C2 position, a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Step-by-Step Methodology:

  • Lithiation: Follow steps 1-4 as described in Protocol 1.

  • Electrophilic Quench: To the lithiated intermediate at -78 °C, add triisopropyl borate (B(Oi-Pr)₃) (1.5 eq) dropwise.

  • Warming: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Hydrolysis and Esterification: Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Extract with ethyl acetate. Concentrate the organic layer and redissolve the residue in a suitable solvent (e.g., toluene). Add pinacol (1.5 eq) and stir at room temperature for 4-6 hours to form the stable pinacol boronate ester.

  • Purification: Purify the crude product by column chromatography on silica gel to yield tert-butyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate.

Parameter Condition Rationale
Electrophile Triisopropyl borateA common boron electrophile for the synthesis of boronic acids/esters.
Esterification PinacolForms a stable, easily handled pinacol boronate ester suitable for cross-coupling.

II. Halogenation of the Pyridine Ring

Direct halogenation of the electron-rich pyridine ring provides an alternative route to functionalized intermediates. The regioselectivity will be governed by the combined directing effects of the amino/carbamate and methoxy groups.

Protocol 3: Bromination of 3-Amino-4,5-dimethoxypyridine

For this reaction, the Boc-protecting group is first removed to provide the more strongly activating amino group.

Step-by-Step Methodology:

  • Deprotection: Dissolve tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v). Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. Concentrate under reduced pressure to remove TFA and DCM. Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate to obtain 4,5-dimethoxypyridin-3-amine.

  • Bromination: Dissolve the resulting 3-aminopyridine (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetic acid.

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the brominated product. The exact position of bromination (C2 or C6) would need to be confirmed by spectroscopic methods (e.g., NOESY).

III. Suzuki-Miyaura Cross-Coupling Reactions

The halogenated or borylated pyridine derivatives are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds.[6]

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow Substrate C2-Iodo or C2-Borylated Pyridine Catalyst_Base Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Substrate->Catalyst_Base Coupling_Partner Aryl/Heteroaryl Boronic Acid/Ester Coupling_Partner->Catalyst_Base Product C2-Aryl/Heteroaryl Product Catalyst_Base->Product

Sources

Application Notes and Protocols for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1][2] Its ability to act as a bioisostere for a phenyl ring, improve aqueous solubility, and form crucial hydrogen bond interactions with biological targets makes it a "privileged" structure in drug design.[3][4] Aminopyridine derivatives, in particular, serve as versatile building blocks for a vast array of therapeutic agents, including kinase inhibitors, by providing a key vector for molecular elaboration.[5][6]

This guide focuses on tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a highly functionalized building block poised for application in contemporary drug discovery programs. The presence of a Boc-protected amino group allows for selective deprotection and subsequent derivatization, while the methoxy groups modulate the electronic properties of the pyridine ring, potentially influencing target engagement and pharmacokinetic properties. This document provides a comprehensive overview of its synthesis, chemical characteristics, and detailed protocols for its application in the synthesis of kinase inhibitors and other potential therapeutic agents.

Chemical Properties and Synthesis

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a stable, crystalline solid that is readily soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. The core of its utility lies in the orthogonal reactivity of its functional groups: the Boc-protected amine, which is stable under a wide range of conditions but can be selectively removed with acid, and the pyridine ring, which can be further functionalized.

Proposed Synthesis Pathway

A plausible and efficient synthesis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate can be conceptualized starting from a commercially available dimethoxypyridine precursor. The following multi-step synthesis leverages well-established transformations in heterocyclic chemistry.

Synthesis_Pathway Start 3,4-Dimethoxypyridine Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 4,5-Dimethoxy-3-nitropyridine Step1->Intermediate1 Step2 Reduction (e.g., H₂, Pd/C) Intermediate1->Step2 Intermediate2 4,5-Dimethoxypyridin-3-amine Step2->Intermediate2 Step3 Boc Protection ((Boc)₂O, Base) Intermediate2->Step3 Product tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Step3->Product

Caption: Proposed multi-step synthesis of the title compound.

PART 1: Synthesis Protocols

Protocol 1.1: Synthesis of 4,5-Dimethoxy-3-nitropyridine

The introduction of a nitro group onto the pyridine ring is a critical step. The electron-donating nature of the two methoxy groups directs the electrophilic nitration to the C3 position.

Materials:

  • 3,4-Dimethoxypyridine

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath to 0 °C, slowly add concentrated sulfuric acid.

  • To the cold sulfuric acid, add 3,4-dimethoxypyridine portion-wise, ensuring the temperature remains below 10 °C.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid potassium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4,5-dimethoxy-3-nitropyridine by flash column chromatography.

Protocol 1.2: Synthesis of 4,5-Dimethoxypyridin-3-amine

The reduction of the nitro group to a primary amine is a common and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method.

Materials:

  • 4,5-Dimethoxy-3-nitropyridine

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 4,5-dimethoxy-3-nitropyridine in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.[8][9]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 4,5-dimethoxypyridin-3-amine, which can often be used in the next step without further purification.

Protocol 1.3: Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

The protection of the synthesized aminopyridine with a Boc group is the final step in preparing the title compound. This renders the amine nucleophilicity inert, allowing for selective reactions at other positions if needed, and provides a stable intermediate for storage and future use.

Materials:

  • 4,5-Dimethoxypyridin-3-amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4,5-dimethoxypyridin-3-amine in DCM or THF in a round-bottom flask.

  • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.[9][10][11]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate as a solid.

PART 2: Application in Kinase Inhibitor Synthesis

The true value of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate is realized upon its deprotection and subsequent elaboration into more complex molecules, such as kinase inhibitors. The liberated 3-amino-4,5-dimethoxypyridine is a versatile nucleophile and coupling partner.

Application_Workflow cluster_derivatization Derivatization Start tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Intermediate 4,5-Dimethoxypyridin-3-amine Deprotection->Intermediate Amide Amide Bond Formation (R-COCl or R-COOH + Coupling Agent) Intermediate->Amide Nucleophilic Acyl Substitution Urea Urea Formation (R-NCO) Intermediate->Urea Nucleophilic Addition Suzuki Suzuki Coupling (Requires prior halogenation of pyridine) Intermediate->Suzuki Cross-Coupling Precursor Product Kinase Inhibitor Scaffolds Amide->Product Urea->Product Suzuki->Product

Caption: Workflow for the application of the title compound in drug discovery.

Protocol 2.1: Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, unmasking the nucleophilic amine for subsequent reactions.

Materials:

  • tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents or as a 1:1 mixture with DCM) to the stirred solution.[12][13][14]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethoxypyridin-3-amine.

Protocol 2.2: Derivatization via Amide Bond Formation

Amide bonds are prevalent in kinase inhibitors, often forming part of the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase.

Materials:

  • 4,5-Dimethoxypyridin-3-amine

  • Carboxylic Acid (R-COOH)

  • Coupling agent (e.g., HATU, T3P)[15]

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) and stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 4,5-dimethoxypyridin-3-amine (1.0 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Protocol 2.3: Derivatization via Urea Formation

Urea moieties are also common features in kinase inhibitors, acting as effective hydrogen bond donors and acceptors.[16][17][18]

Materials:

  • 4,5-Dimethoxypyridin-3-amine

  • Isocyanate (R-NCO)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve 4,5-dimethoxypyridin-3-amine (1.0 equivalent) in anhydrous THF or DCM.

  • Slowly add the isocyanate (1.0 equivalent) to the solution at room temperature.[19]

  • Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the urea product.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture and purify by flash column chromatography or recrystallization.

Protocol 2.4: Derivatization via Suzuki-Miyaura Cross-Coupling

To utilize the pyridine core in cross-coupling reactions, it would first need to be halogenated (e.g., at the 2- or 6-position). The resulting halo-dimethoxypyridin-3-amine (or its Boc-protected form) can then be coupled with various boronic acids to introduce aryl or heteroaryl groups, a common strategy for exploring the solvent-exposed regions of a kinase active site.[5][20][21][22][23][24][25]

Materials:

  • Halogenated 4,5-dimethoxypyridin-3-amine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the halogenated aminopyridine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate represents a valuable and versatile building block for drug discovery. Its synthesis from readily available starting materials is straightforward, and its chemical functionality is well-suited for the construction of complex molecules. The ability to selectively deprotect the amino group allows for its use as a nucleophile or as a handle for further functionalization through modern cross-coupling methodologies. The protocols outlined in this guide provide a robust starting point for researchers and medicinal chemists to incorporate this promising scaffold into their synthetic strategies, accelerating the discovery of novel therapeutic agents.

References

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... ResearchGate. Retrieved from [Link]

  • Darchen, A., & Moinet, C. (1976). Reversible Two -electron Cathodic Reduction of Nitropyridines. RSC Publishing. Retrieved from [Link]

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  • Regard, J. B., et al. (2018). Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 367(1), 147–154. Retrieved from [Link]

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Strategic Synthesis of Novel Pyridine Scaffolds: A Guide to Derivatization from tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Substituted pyridine moieties are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This application note provides a comprehensive, step-by-step guide for the synthesis and derivatization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. We detail the initial protection of the precursor 4,5-Dimethoxypyridin-3-amine and outline robust, field-proven protocols for subsequent C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed for maximum reproducibility and include expert insights into the rationale behind reagent selection and reaction optimization. This guide serves as a strategic blueprint for researchers in drug discovery and organic synthesis aiming to generate diverse libraries of novel pyridine-based compounds.

Introduction: The Pyridine Core in Modern Synthesis

The pyridine ring is a privileged heterocycle, integral to the structure of countless biologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of rational drug design. The starting material, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, is an exceptionally versatile building block. The methoxy groups modulate the electronic character of the ring, while the Boc-protected amine at the 3-position provides a stable, yet readily cleavable, handle that directs subsequent functionalization.

This guide outlines a three-stage synthetic strategy:

  • Protection: Installation of the tert-butyloxycarbonyl (Boc) group to mask the reactive amine.

  • Functionalization & Diversification: Introduction of a bromo-handle to enable palladium-catalyzed cross-coupling reactions, creating diverse C-C and C-N bonds.

  • Deprotection: Removal of the Boc group to reveal the final amine product, ready for further modification or biological evaluation.

Part I: Synthesis of the Key Intermediate

The initial and critical step is the protection of the primary amine of 4,5-dimethoxypyridin-3-amine. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[3]

Protocol 1: N-tert-Butoxycarbonylation of 4,5-Dimethoxypyridin-3-amine

The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent. The use of a base like triethylamine (TEA) is crucial to neutralize the acidic proton on the nitrogen, driving the reaction to completion.[4]

cluster_0 Protocol 1: Boc Protection start 4,5-Dimethoxypyridin-3-amine reagents + (Boc)₂O + Triethylamine (TEA) in THF product tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate start->product Nucleophilic Acyl Substitution

Diagram 1. Workflow for Boc protection of the starting amine.

Materials & Reagents

Reagent/MaterialM.W.QuantityMoles (mmol)Eq.
4,5-Dimethoxypyridin-3-amine154.171.0 g6.491.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.55 g7.141.1
Triethylamine (TEA)101.191.35 mL9.741.5
Tetrahydrofuran (THF), anhydrous-20 mL--

Step-by-Step Protocol

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,5-dimethoxypyridin-3-amine (1.0 g, 6.49 mmol).

  • Dissolve the amine in 20 mL of anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.35 mL, 9.74 mmol) to the solution via syringe.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.55 g, 7.14 mmol) in a minimal amount of THF and add it dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate as a white solid.

Part II: Core Strategy - Palladium-Catalyzed Derivatization

With the amine protected, the pyridine core can be functionalized. A highly effective strategy is to introduce a halogen, typically bromine, onto the pyridine ring. This creates a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C (Suzuki) and C-N (Buchwald-Hartwig) bonds—two of the most powerful transformations in modern organic synthesis.[2][5] For this guide, we will proceed with the hypothetical intermediate, tert-Butyl (2-bromo-4,5-dimethoxypyridin-3-yl)carbamate.

cluster_main Derivatization Workflow cluster_paths start_node Boc-Protected Intermediate suzuki_reagents Arylboronic Acid Pd Catalyst, Base start_node->suzuki_reagents Suzuki-Miyaura Coupling buchwald_reagents Primary/Secondary Amine Pd Catalyst, Ligand, Base start_node->buchwald_reagents Buchwald-Hartwig Amination suzuki_product C-C Coupled Product buchwald_product C-N Coupled Product

Diagram 2. General strategy for derivatization via cross-coupling.
Protocol 2A: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species with a halide.[6][7] The choice of palladium catalyst, base, and solvent system is critical for achieving high yields and can be substrate-dependent.[8][9]

Materials & Reagents

Reagent/MaterialM.W.QuantityMoles (mmol)Eq.
Bromo-intermediate333.19100 mg0.301.0
Arylboronic Acid-120 mg0.361.2
Pd(PPh₃)₄1155.5617 mg0.0150.05
Potassium Carbonate (K₂CO₃)138.2183 mg0.602.0
1,4-Dioxane-4 mL--
Water-1 mL--

Step-by-Step Protocol

  • In a microwave vial or Schlenk tube, combine the bromo-intermediate (100 mg, 0.30 mmol), the desired arylboronic acid (0.36 mmol), and potassium carbonate (83 mg, 0.60 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (17 mg, 0.015 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 8-16 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired C-C coupled product.

Protocol 2B: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of carbon-nitrogen bonds.[10][11] The reaction's success heavily relies on the choice of a suitable phosphine ligand and base.[5][12]

Materials & Reagents

Reagent/MaterialM.W.QuantityMoles (mmol)Eq.
Bromo-intermediate333.19100 mg0.301.0
Amine (Primary or Secondary)--0.361.2
Pd(OAc)₂224.503.4 mg0.0150.05
X-Phos476.6514.3 mg0.030.10
Sodium tert-butoxide (NaOt-Bu)96.1040 mg0.421.4
Toluene, anhydrous-5 mL--

Step-by-Step Protocol

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (3.4 mg, 0.015 mmol) and X-Phos (14.3 mg, 0.03 mmol).

  • Add the bromo-intermediate (100 mg, 0.30 mmol) and sodium tert-butoxide (40 mg, 0.42 mmol).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous toluene (5 mL), followed by the amine (0.36 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding water carefully.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield the C-N coupled product.

Part III: The Final Step - Boc Deprotection

The final step unmasks the amine, providing the target molecule. This is typically a straightforward carbamate hydrolysis performed under acidic conditions.[13] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective system for this transformation.[4][14]

cluster_2 Protocol 3: Boc Deprotection start_dep Boc-Protected Derivative (from Suzuki or Buchwald-Hartwig) reagents_dep + Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) product_dep Final Amine Product start_dep->product_dep Acid-Catalyzed Hydrolysis

Diagram 3. Final deprotection step to yield the target amine.
Protocol 3: Acid-Mediated Boc Group Removal

Materials & Reagents

Reagent/MaterialQuantityNotes
Boc-protected derivative100 mgStarting material
Dichloromethane (DCM), anhydrous4 mLSolvent
Trifluoroacetic acid (TFA)1 mLReagent

Step-by-Step Protocol

  • Dissolve the Boc-protected compound (100 mg) in anhydrous DCM (4 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (1 mL) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction is usually rapid.

  • Monitor for the consumption of starting material by TLC.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (20 mL) and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid until CO₂ evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the final deprotected amine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Boc Protection - Insufficient base.- Low quality (Boc)₂O.- Increase equivalents of TEA to 1.5-2.0.- Use fresh, high-purity (Boc)₂O.
Incomplete Suzuki Coupling - Inactive catalyst.- Protodeboronation of boronic acid.- Insufficiently degassed solvents.- Use fresh palladium catalyst.- Ensure boronic acid is fresh and dry; use anhydrous conditions.- Thoroughly degas solvents by sparging with Argon for 20-30 mins.[8]
Low Yield in Buchwald-Hartwig - Oxygen sensitivity of Pd(0) catalyst.- Inappropriate ligand or base.- Sterically hindered amine.- Ensure a strictly inert atmosphere throughout the setup and reaction.- Screen different ligands (e.g., BINAP, DavePhos) and bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature and/or time.
Incomplete Boc Deprotection - Insufficient acid.- Short reaction time.- Increase the volume of TFA or use neat TFA if the substrate is stable.- Increase the reaction time and monitor closely by TLC.
Side Product Formation - Homocoupling in Suzuki reaction.- Dehalogenation of starting material.- Lower the catalyst loading.- Run the reaction at a lower temperature to suppress side reactions.[12]

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a highly valuable and adaptable starting material for the synthesis of diverse pyridine libraries. The protocols detailed in this guide provide a robust framework for its protection, functionalization, and final deprotection. By leveraging powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate novel C-C and C-N linked derivatives. These methods are foundational for exploring new chemical space in drug discovery and materials science, enabling the rapid development of innovative molecular entities.

References

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  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved January 21, 2026, from [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017). Retrieved January 21, 2026, from [Link]

  • tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

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Scale-Up Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a key building block in contemporary drug discovery. The narrative is structured to offer not just a procedural outline, but a thorough understanding of the chemical principles and practical considerations essential for successful large-scale production. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic strategies.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its functionalization is pivotal for modulating the pharmacological properties of therapeutic agents. tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate serves as a crucial intermediate, providing a protected amino group on a highly substituted pyridine ring, which is amenable to further chemical elaboration. The successful and scalable synthesis of this compound is therefore of significant interest. This guide details a reliable three-stage synthetic sequence, commencing with the preparation of 4,5-dimethoxynicotinamide, followed by a Hofmann rearrangement to yield 3-amino-4,5-dimethoxypyridine, and culminating in the Boc-protection of the resulting amine.

Strategic Overview of the Synthesis

The overall synthetic strategy is designed for efficiency, scalability, and robustness. It leverages well-established chemical transformations while addressing the specific challenges associated with the pyridine core.

Synthetic_Pathway A Commercially Available Pyridine Precursor B 4,5-Dimethoxynicotinamide A->B Multi-step Synthesis C 3-Amino-4,5-dimethoxypyridine B->C Hofmann Rearrangement D tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate C->D Boc Protection Hofmann_Rearrangement Amide R-C(O)NH2 N_Bromoamide R-C(O)NHBr Amide->N_Bromoamide + Br2, NaOH Isocyanate R-N=C=O N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid R-NHCOOH Isocyanate->Carbamic_Acid + H2O Amine R-NH2 Carbamic_Acid->Amine - CO2

Application Notes & Protocols: Catalytic Modification of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The pyridine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug design.[4] The specific substrate, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, represents a highly valuable, electron-rich building block. The strategic placement of two electron-donating methoxy groups and a sterically demanding tert-butoxycarbonyl (Boc) protected amine at the C3 position creates a unique electronic and steric environment. This substitution pattern activates the ring towards certain transformations but also presents significant challenges in achieving regioselectivity.

The C3-carbamate group can serve as a powerful directing group for ortho-C–H functionalization, primarily favoring the C2 position. However, the strong Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or poisoning in transition-metal-catalyzed reactions, a common challenge in heterocycle synthesis.[5]

This technical guide provides an in-depth overview of two primary catalytic strategies for the selective modification of this advanced intermediate:

  • Direct C–H Activation: Leveraging the inherent structure to forge new bonds at previously unfunctionalized positions.

  • Halogenation and Cross-Coupling: A robust, two-step sequence for introducing diverse functionalities via versatile palladium-catalyzed reactions.

These protocols are designed for researchers in drug discovery and process development, offering detailed, step-by-step methodologies and the critical scientific rationale behind them.

Section 1: Direct C-H Arylation via Palladium Catalysis

Application Note: Exploiting the Directing Group for C2 Selectivity

Direct C–H functionalization is an atom-economical strategy that avoids the pre-installation of activating groups like halides. For tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, the Boc-protected amine at the C3 position serves as an effective directing group. Palladium catalysts can coordinate to the amide oxygen, positioning the metal center in close proximity to the C2–H bond. This proximity facilitates selective C–H bond cleavage, typically through a Concerted Metalation-Deprotonation (CMD) mechanism, which is often favored for such substrates over other pathways like oxidative addition.[6][7][8][9] This leads to the formation of a palladacycle intermediate, which then engages in the catalytic cycle to form the C2-arylated product with high regioselectivity.[10][11]

The choice of oxidant, ligand, and reaction conditions is critical to ensure efficient catalyst turnover and prevent catalyst deactivation. Pyridine N-oxides are often used in related transformations to enhance reactivity at the C2 position.[12][13]

Workflow for Direct C2-Arylation

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_product Result Start Starting Material: tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Setup Reaction Setup: - Add SM, Aryl Halide, Catalyst, Ligand, Base - Degas and backfill with Inert Gas (Ar/N2) Start->Setup React C-H Arylation Reaction: Heat to specified temperature (e.g., 110-140 °C) Monitor by TLC/LC-MS Setup->React Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry React->Workup Purify Purification: Silica Gel Column Chromatography Workup->Purify Product Final Product: C2-Arylated Pyridine Derivative Purify->Product

Caption: General experimental workflow for direct C-H arylation.

Protocol 1: Palladium-Catalyzed Direct C2-Arylation with Aryl Iodides

This protocol describes the directed C-H arylation at the C2 position using an aryl iodide as the coupling partner.

Materials

Reagent MW ( g/mol ) Amount (mg) Mmol Equivalents
tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate 268.31 268 1.0 1.0
4-Iodobenzonitrile 229.01 344 1.5 1.5
Palladium(II) Acetate (Pd(OAc)₂) 224.50 11.2 0.05 0.05
Tricyclohexylphosphine (PCy₃) 280.49 28.0 0.10 0.10
Potassium Carbonate (K₂CO₃) 138.21 415 3.0 3.0

| Anhydrous 1,4-Dioxane | - | 5 mL | - | - |

Procedure

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, 4-iodobenzonitrile, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired C2-arylated product.

Catalytic Cycle: Concerted Metalation-Deprotonation (CMD)

The CMD pathway is a key mechanism for C-H activation in electron-rich systems. It involves a single transition state where the C-H bond is cleaved with the assistance of a basic ligand (e.g., acetate or carbonate), avoiding a high-energy oxidative addition step.[6][7]

Caption: Simplified catalytic cycle for directed C-H arylation via CMD.

Section 2: Multi-Functionalization via Halogenation & Cross-Coupling

Application Note: A Versatile Two-Step Strategy

While direct C-H activation is elegant, a two-step sequence involving regioselective halogenation followed by a cross-coupling reaction offers unparalleled versatility. The electron-rich nature of the pyridine core allows for efficient electrophilic halogenation.[14] Due to the combined directing effects of the C3-NHBoc and C4/C5-methoxy groups, halogenation is anticipated to occur preferentially at the C6 position, which is ortho to a methoxy group and para to the other, while being sterically accessible.

Once the 6-halo-pyridine intermediate is synthesized, it becomes a versatile precursor for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino functionalities with high fidelity.[15] This modular approach is a workhorse in medicinal chemistry for rapidly generating diverse compound libraries.[1]

Workflow for Halogenation and Cross-Coupling

G cluster_couplings Cross-Coupling Reactions SM Starting Material Halogenation Protocol 2: Regioselective Bromination (NBS) SM->Halogenation Intermediate 6-Bromo Intermediate Halogenation->Intermediate Suzuki Protocol 3: Suzuki Coupling (Ar-B(OH)₂) Intermediate->Suzuki Pd(PPh₃)₄, Base Sonogashira Protocol 4: Sonogashira Coupling (R-C≡CH) Intermediate->Sonogashira PdCl₂(PPh₃)₂, CuI Buchwald Protocol 5: Buchwald-Hartwig Amination (R₂NH) Intermediate->Buchwald Pd₂(dba)₃, Ligand Product_Aryl C6-Aryl Product Suzuki->Product_Aryl Product_Alkynyl C6-Alkynyl Product Sonogashira->Product_Alkynyl Product_Amino C6-Amino Product Buchwald->Product_Amino

Caption: Modular synthetic strategy via a common 6-bromo intermediate.

Protocol 2: Regioselective C6-Bromination

This protocol uses N-Bromosuccinimide (NBS) for the selective bromination of the electron-rich pyridine ring.[16]

Materials & Procedure

  • Dissolve tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 mmol, 1.0 eq) in 10 mL of acetonitrile (MeCN) in a round-bottom flask.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 eq) portion-wise over 5 minutes at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to obtain tert-Butyl 6-bromo-4,5-dimethoxypyridin-3-ylcarbamate.

Protocols for Cross-Coupling of the 6-Bromo Intermediate

The following protocols utilize the tert-Butyl 6-bromo-4,5-dimethoxypyridin-3-ylcarbamate synthesized in Protocol 2.

Protocol 3: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the 6-bromo intermediate with an arylboronic acid to form a biaryl linkage.[17][18][19][20]

Materials & Procedure

  • To a Schlenk flask, add the 6-bromo intermediate (1.0 eq), phenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill with argon (3x).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M concentration).

  • Heat the reaction to 90 °C for 6-12 hours until TLC/LC-MS indicates consumption of the starting material.[21]

  • Perform an aqueous workup as described in Protocol 1.

  • Purify by column chromatography to yield the C6-phenylated product.

Protocol 4: Sonogashira Coupling (C-C Alkyne Formation)

This protocol introduces an alkyne moiety at the C6 position.[22][23][24][25][26]

Materials & Procedure

  • To a Schlenk flask, add the 6-bromo intermediate (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Evacuate and backfill with argon (3x).

  • Add anhydrous, degassed triethylamine (Et₃N) as both the base and solvent (0.2 M).

  • Add phenylacetylene (1.2 eq) via syringe.

  • Stir the reaction at 60 °C for 4-8 hours.

  • After cooling, filter the reaction mixture through Celite® to remove the amine salt, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to afford the C6-alkynylated product.

Protocol 5: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forges a C-N bond, coupling the 6-bromo intermediate with an amine.[27][28][29][30][31]

Materials & Procedure

  • To a Schlenk tube, add the 6-bromo intermediate (1.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill with argon (3x).

  • Add anhydrous, degassed toluene (0.1 M).

  • Add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat to 100 °C for 12-18 hours.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify by column chromatography to yield the C6-aminated product.

Summary & Outlook

The catalytic functionalization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate offers powerful avenues for synthesizing complex and highly decorated pyridine scaffolds. Direct C-H activation provides an efficient, atom-economical route to C2-arylated derivatives, leveraging the innate directing capacity of the carbamate group. Alternatively, the robust and versatile halogenation/cross-coupling sequence opens the door to a vast chemical space, allowing for the selective installation of aryl, alkynyl, and amino groups at the C6 position. The choice of strategy depends on the desired final structure and the specific requirements of the synthetic campaign. These methods are foundational for building libraries of novel compounds for screening in drug discovery programs, underscoring the critical role of modern catalytic chemistry in advancing pharmaceutical research.[32]

References

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  • Fagnou, K., et al. (2008). Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates. Journal of the American Chemical Society, 130(33), 10848-9. Retrieved from [Link]

  • Fernández-Ibáñez, M. Á., & van Koten, G. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(8), 776-781. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Martin, A. R., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(10), 6548-6552. Retrieved from [Link]

  • Wang, D.-H., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(14), 4872-4882. Retrieved from [Link]

  • Chem Help ASAP. (2019). catalytic cycle for coupling reactions. Retrieved from [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Daugulis, O., et al. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 9(8), 1449-51. Retrieved from [Link]

  • Li, B., et al. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(39), 25687–25697. Retrieved from [Link]

  • Sasabe, H., et al. (2017). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 13, 2182-2187. Retrieved from [Link]

  • Wei, W., et al. (2016). Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(8), 2421-6. Retrieved from [Link]

  • Alam, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 933. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (2024). Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • Patle, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Antibiotics, 12(5), 920. Retrieved from [Link]

  • Wasa, M., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 134(30), 12420–12423. Retrieved from [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the use of this versatile building block. The following troubleshooting guides and FAQs synthesize established chemical principles with practical, field-proven insights to help you improve reaction yields and purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific, common problems encountered during the synthesis and subsequent functionalization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate.

Q1: I am seeing low yields during the initial N-Boc protection of 3-amino-4,5-dimethoxypyridine. What are the likely causes and solutions?

Low yields in the N-butoxycarbonylation step often stem from incomplete reactions, side-product formation, or suboptimal workup conditions.

Potential Causes & Recommended Solutions:

  • Insufficient Basicity: The pyridine nitrogen weakly basicifies the reaction medium, but an external base is often required to scavenge the acid byproduct and fully deprotonate the amine, driving the reaction to completion.

    • Solution: Employ a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents). For sluggish reactions, a stronger base like sodium hydride (NaH) can be used, though this requires strictly anhydrous conditions.[1]

  • Side-Product Formation: The primary competing reaction is the formation of an isocyanate and subsequent urea derivatives, especially if the reaction is heated.[2] Over-reaction can also lead to di-Boc protection, although this is less common with sterically hindered amines.

    • Solution: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged reaction times. Using a solvent system like water-acetone can also suppress side reactions and lead to excellent yields of the desired monocarbamate.[4]

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock. Ensure all solvents are anhydrous, as water can hydrolyze the anhydride.

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with the pyridinyl carbamate is failing or giving very low yields. How can I troubleshoot this?

This is a classic challenge known as the "2-pyridyl problem," which can also affect other pyridine isomers. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[5]

Systematic Troubleshooting Protocol:

  • Verify Reagent & System Integrity:

    • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[6][7]

    • Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents and ensure all starting materials are dry. Water can facilitate unwanted side reactions like protodeboronation of boronic acids in Suzuki couplings.[7]

  • Optimize Catalyst & Ligand System:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. The pyridine moiety necessitates the use of specialized, bulky, and electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the catalyst.[7][8]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended for coupling with pyridine derivatives.[7][8]

    • Catalyst Loading: For a challenging coupling, a low catalyst loading may be insufficient.

      • Actionable Step: Increase the catalyst loading from a standard 1 mol% to 3-5 mol%.[7] Once the reaction is optimized, this can be gradually reduced.

  • Re-evaluate Reaction Parameters:

    • Base Selection: The choice of base is non-trivial. Its strength, solubility, and nature can dramatically impact the outcome.[7] For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common. In some anhydrous systems, a small amount of water may be necessary for the base to function effectively.[7]

    • Solvent Screening: The solvent affects reagent solubility and catalyst stability.[7] A solvent screen is often worthwhile.

      • Common Solvents: Toluene, Dioxane, DMF, THF. For instance, in Sonogashira couplings, polar aprotic solvents like DMF can sometimes hinder the reaction by competing for coordination sites on the palladium.[7]

G start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_inert Ensure Rigorous Inert Atmosphere start->check_inert optimize_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_reagents->optimize_ligand check_inert->optimize_ligand increase_loading Increase Catalyst Loading (3-5 mol%) optimize_ligand->increase_loading screen_base Screen Bases (e.g., K3PO4, Cs2CO3) increase_loading->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane) screen_base->screen_solvent success Improved Yield screen_solvent->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q3: I am struggling with the Boc deprotection step. The reaction is either incomplete or I am seeing degradation of my product. What should I do?

While the Boc group is designed for acid-labile removal, the presence of other sensitive functional groups on the pyridine ring or coupled partners requires careful selection of deprotection conditions.

Common Issues & Solutions:

  • Incomplete Deprotection with Mild Acids:

    • Cause: Insufficient acid strength or concentration.

    • Solution: Standard conditions involve using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4] If this is not effective, using neat TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane) is a stronger alternative.[9]

  • Product Degradation with Strong Acids:

    • Cause: The electron-rich dimethoxy-pyridine ring can be sensitive to harsh acidic conditions, potentially leading to side reactions or decomposition.

    • Solution: Employ milder, targeted conditions. A recently reported method using oxalyl chloride (3 equivalents) in methanol provides a very mild and effective deprotection pathway for a wide range of N-Boc substrates, often at room temperature.[9] Alternatively, using aqueous phosphoric acid in THF can also be a gentle method.[4]

  • Chemoselectivity Issues:

    • Cause: Other acid-labile groups in the molecule (e.g., t-butyl esters, silyl ethers) may be cleaved simultaneously.

    • Solution: If other protecting groups must remain intact, a highly selective method is needed. For example, methods have been developed for the selective deprotection of silyl ethers in the presence of other groups, and conversely, conditions must be chosen to preserve them during Boc removal. Careful consideration of orthogonal protecting group strategies is paramount during synthetic design.[10]

Frequently Asked Questions (FAQs)

Q: How should I store tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.

Q: What is the best way to monitor reactions involving this compound? A: Thin Layer Chromatography (TLC) is effective for routine monitoring. Use a solvent system like Ethyl Acetate/Hexanes. The compound is UV active due to the pyridine ring. For more precise analysis of reaction conversion and impurity profiling, LC-MS is the preferred method.

Q: Can the carbamate group itself participate in reactions? A: Generally, the N-Boc group is stable to most basic, nucleophilic, and reductive conditions, which is why it's a popular protecting group.[4][10] However, under certain thermal or harsh acidic conditions, it can decompose. Its primary role is to protect the amine functionality during other transformations.

Q: Are there alternatives to palladium for cross-coupling reactions with this substrate? A: While palladium is the most common, nickel-catalyzed cross-couplings have also been reported for challenging heterocyclic substrates. For example, NiCl₂(dppp) has been used for coupling pyridyl Grignard reagents, although yields can sometimes be low.[5] The choice depends heavily on the specific reaction type (e.g., Kumada, Negishi).

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling an aryl boronic acid with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (assuming a halide is present at another position on the pyridine ring, which would be a common synthetic strategy).

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (2.5 mol%)A reliable Pd(0) source.
Ligand SPhos (6 mol%)A bulky, electron-rich biaryl phosphine ligand essential for overcoming pyridine inhibition.[7]
Base K₃PO₄ (2.5 equivalents)A strong, effective base for Suzuki couplings, particularly with heteroaryl substrates.[7]
Solvent Toluene:Water (10:1)The small amount of water can be crucial for activating the base and facilitating the catalytic cycle.[7]
Temperature 90-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Atmosphere Argon or NitrogenAbsolutely critical to prevent catalyst and ligand degradation.[6]

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the pyridinyl carbamate starting material (1.0 eq.), the aryl boronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Seal the flask, and evacuate and backfill with Argon three times.

  • Add the catalyst Pd₂(dba)₃ (0.025 eq.) and ligand SPhos (0.06 eq.) under a positive flow of Argon.

  • Add the degassed Toluene:Water (10:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with Ethyl Acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Inhibition->Pd0 Coordination/ Inhibition Pyridine Pyridine-N:

Caption: The Suzuki catalytic cycle, highlighting potential inhibition by the pyridine nitrogen.

References

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Side reactions observed with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. Drawing upon established principles of organic chemistry and field-proven insights, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions involving tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, providing causative explanations and actionable solutions.

Question 1: I am observing a low yield of my desired primary amine after Boc deprotection with strong acid (e.g., TFA). What are the likely causes and how can I improve the yield?

Answer:

A low yield of the target 4,5-dimethoxypyridin-3-amine after Boc deprotection is a common issue that can stem from several factors. The primary culprits are often incomplete deprotection or degradation of the product through side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotection: While trifluoroacetic acid (TFA) is a standard reagent for Boc removal, the basicity of the pyridine nitrogen can partially neutralize the acid, slowing down the reaction.[1]

    • Solution: Increase the equivalents of TFA or prolong the reaction time. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Product Degradation: The electron-rich dimethoxypyridine ring can be sensitive to strongly acidic conditions over extended periods.

    • Solution: Consider using milder deprotection conditions. A solution of HCl in an organic solvent like dioxane or diethyl ether can be effective and may minimize degradation.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired amine. Refer to the subsequent questions for detailed troubleshooting of specific side reactions.

Question 2: My post-deprotection NMR/LC-MS analysis shows a significant byproduct with a mass corresponding to the addition of 56 amu. What is this species and how can I prevent its formation?

Answer:

This mass increase strongly suggests tert-butylation , a well-documented side reaction during acid-mediated Boc deprotection. The tert-butyl cation (C(CH₃)₃⁺), a stable carbocation, is generated during the cleavage of the Boc group and can act as an electrophile.[2]

Mechanism of tert-Butylation:

The electron-rich 4,5-dimethoxypyridine ring is activated towards electrophilic aromatic substitution. The tert-butyl cation can attack the pyridine ring, most likely at the C2 or C6 positions, which are ortho and para to the activating methoxy and amino groups.

G cluster_0 Boc Deprotection cluster_1 Side Reaction: tert-Butylation Boc_Protected tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Protonation Protonated Carbamate Boc_Protected->Protonation H+ Cleavage Carbamic Acid + t-Bu Cation Protonation->Cleavage Decarboxylation Deprotected Amine Cleavage->Decarboxylation -CO2 tBu_Cation tert-Butyl Cation Cleavage->tBu_Cation Alkylation tert-Butylated Byproduct tBu_Cation->Alkylation Deprotected_Amine 4,5-dimethoxypyridin-3-amine Deprotected_Amine->Alkylation G Start 4,5-Dimethoxypyridine Derivative Protonation Protonated Methoxy Group Start->Protonation H+ SN2_Attack SN2 Attack by Nucleophile Protonation->SN2_Attack Nu- Product Hydroxypyridine Byproduct + CH3-Nu SN2_Attack->Product

Caption: Proposed mechanism for acid-catalyzed demethylation.

Mitigation Strategies:

  • Milder Acidic Conditions: Avoid prolonged exposure to strong, hot acids. If TFA is causing issues, switch to HCl in dioxane at room temperature or 0 °C.

  • Anhydrous Conditions: The presence of water can facilitate demethylation. Ensure that all solvents and reagents are anhydrous.

  • Temperature Control: Perform the deprotection at the lowest temperature that allows for efficient Boc removal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the Boc protection of 4,5-dimethoxypyridin-3-amine?

A1: The standard and generally reliable method is the reaction of 4,5-dimethoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common procedure involves using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but caution is advised as it can sometimes promote side reactions. [3] Q2: Can I expect any side reactions during the Boc protection step?

A2: While generally a clean reaction, the use of DMAP as a catalyst can sometimes lead to the formation of isocyanate and urea byproducts, especially with primary amines. [4]To minimize this, use only a catalytic amount of DMAP and consider running the reaction at a lower temperature. If byproducts are still observed, omitting DMAP and extending the reaction time may be a viable alternative.

Q3: How should I store tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate?

A3: This compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation.

Q4: Is the pyridine nitrogen reactive in this molecule?

A4: Yes, the pyridine nitrogen retains its basic and nucleophilic character. It can be protonated by acids and may coordinate to Lewis acids. This reactivity can influence subsequent reactions. For example, in reactions involving strong electrophiles, protection of the pyridine nitrogen might be necessary if it is not the intended reaction site.

Experimental Protocol: Boc Deprotection with Scavengers

This protocol provides a step-by-step method for the efficient deprotection of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate while minimizing side reactions.

Materials:

  • tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Scavenger: Add anisole (5% v/v) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA (10 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM.

    • Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid (Caution: CO₂ evolution).

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude 4,5-dimethoxypyridin-3-amine can be purified by flash column chromatography on silica gel if necessary.

Data Summary Table

Potential Side Product Mass Change (amu) Common Cause Recommended Solution
tert-Butylated Product+56Reaction with tert-butyl cationUse of scavengers (e.g., anisole, TIPS)
Demethylated Product-14Strong acidic conditionsMilder acid (e.g., HCl in dioxane), lower temperature
Unreacted Starting Material0Incomplete deprotectionIncrease equivalents of acid or reaction time
Isocyanate/Urea ByproductVariesDuring Boc protection with DMAPUse catalytic DMAP, lower temperature, or omit DMAP

References

  • (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 653-659.
  • (2012). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • (2025). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
  • (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(11), 1479.
  • (2012). Boc Protection Mechanism (Boc2O + DMAP). Chemtips.
  • (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(31), 3536-3551.
  • (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2037-2048.
  • (2014). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Archiv der Pharmazie, 347(10), 734-742.
  • (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • (2022). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.

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Technical Support Center: Overcoming Solubility Challenges of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve solubility issues encountered with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in organic solvents. Our approach is rooted in fundamental chemical principles to empower you with robust, adaptable solutions for your experimental needs.

Introduction

Tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a pivotal building block in medicinal chemistry. Its structure, however, presents a classic solubility dilemma: a combination of a rigid, aromatic pyridine core, hydrogen-bonding functionalities (carbamate N-H and C=O, methoxy ethers), and a bulky, nonpolar tert-butyl group. This amphipathic nature often leads to poor solubility in single-solvent systems, creating roadblocks in reaction setup, purification, and formulation. This guide offers a systematic, question-driven approach to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate cause its poor solubility?

A1: The solubility behavior is a direct consequence of its molecular architecture:

  • Crystal Lattice Energy: The planar pyridine ring promotes efficient packing in the solid state (π-stacking), leading to high crystal lattice energy. A solvent must provide sufficient energy upon solvation to overcome these strong intermolecular forces.

  • Polarity Mismatch: The molecule contains both polar (carbamate, methoxy groups, pyridine nitrogen) and nonpolar (tert-butyl group, aromatic ring) regions.[1] Many standard solvents cannot favorably interact with both ends of the molecule simultaneously. Polar solvents may not adequately solvate the nonpolar regions, and vice-versa.

  • Hydrogen Bonding: The carbamate group's N-H (donor) and C=O (acceptor) moieties, along with the methoxy oxygens, can participate in strong intermolecular hydrogen bonds in the solid state. A suitable solvent must be able to compete with and disrupt this network. Pyridine itself is a polar, aprotic solvent, but its derivatives can be challenging to crystallize due to their polarity and hydrogen bonding capability, which can make them highly soluble in a wide range of solvents, paradoxically making it hard to find an ideal recrystallization or reaction solvent where solubility is well-behaved.[2][3]

Q2: My compound is not dissolving in my chosen reaction solvent at room temperature. What are the first steps I should take?

A2: Before considering a complete solvent system overhaul, several simple physical methods can be attempted. These methods aim to increase the kinetic rate of dissolution and shift the solubility equilibrium.

A Initial State: Incomplete Dissolution B Increase Solvent Volume (Reduces Concentration) A->B Dilution C Apply Gentle Heating (e.g., 40-60 °C) (Increases Kinetic Energy) A->C Thermal Energy D Utilize Sonication (Breaks Agglomerates) A->D Mechanical Energy E Solubility Achieved? B->E C->E D->E F Proceed with Experiment E->F  Yes G Consult Advanced Strategies: Co-Solvents / Salt Formation E->G  No cluster_0 Chemical Modification Strategy A Starting Material: Poorly soluble neutral compound in polar solvent (e.g., Methanol) B Add 1.0 eq. of Acid (e.g., HCl in Dioxane, TFA, or MsOH) A->B Reagent C In Situ Protonation of Pyridine Nitrogen B->C Reaction D Result: Highly soluble Pyridinium Salt C->D Outcome

Figure 2: Logical workflow for solubility enhancement via salt formation.

Protocol 3: In Situ Salt Formation for Enhanced Dissolution

  • Suspension: Suspend the tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in the desired polar reaction solvent (e.g., Methanol, Isopropanol).

  • Acid Selection: Choose an appropriate acid. Common choices include:

    • Hydrochloric Acid (commercially available as a solution in 1,4-Dioxane or Isopropanol)

    • Trifluoroacetic Acid (TFA)

    • Methanesulfonic Acid (MsOH)

  • Stoichiometric Addition: While stirring, slowly add exactly one molar equivalent of the acid to the suspension at room temperature.

  • Dissolution: Stir for 15-30 minutes. Visual observation should confirm the formation of a clear, homogeneous solution as the pyridinium salt is formed.

  • Critical Consideration: This method fundamentally changes the reaction conditions by introducing a strong acid. You must confirm that all subsequent reaction steps and reagents are compatible with a low pH environment. This approach may be unsuitable for acid-sensitive functional groups.

Summary and Recommendations

When faced with solubility issues for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, adopt a tiered approach. Begin with simple physical methods before escalating to more complex chemical solutions. Co-solvent systems offer a versatile and often sufficient solution. For cases requiring high concentrations in polar media, in situ salt formation is an extremely powerful, albeit more invasive, technique. Always validate the compatibility of your chosen solubility strategy with your downstream chemistry.

References

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Technical Support Center: Optimization and Troubleshooting for the Deprotection of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that the successful synthesis of complex molecules hinges on the reliability of each step. The deprotection of a Boc-protected amine is often considered routine, yet the specific electronic and structural features of your substrate, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, introduce nuances that require careful consideration. The electron-rich nature of the dimethoxy-substituted pyridine ring can both facilitate the desired reaction and promote undesirable side reactions.

This guide is structured to provide direct answers to the challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is sluggish or incomplete. Why is this happening and what is the first step to optimize it?

Answer: While the two electron-donating methoxy groups on the pyridine ring are expected to accelerate the acid-catalyzed deprotection, incomplete reactions are typically traced back to three main factors: insufficient acid strength/concentration, reaction time, or solubility issues.[1]

The general mechanism for acidic Boc deprotection involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[2][3]

Initial Troubleshooting Steps:

  • Verify Acid Quality and Quantity: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination can reduce its effective acidity. Always use fresh, anhydrous reagents. For a substrate with a basic pyridine nitrogen, ensure you are using a sufficient molar excess of acid to protonate both the pyridine and the carbamate.

  • Increase Reaction Time/Temperature: Some deprotections, even on activated systems, may require extended periods to reach completion. Monitor the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes. If the reaction has stalled at room temperature, gentle warming to 30-40°C can be effective, but be mindful of potential side reactions.[4]

  • Re-evaluate Your Solvent System: The starting material must be fully dissolved for a homogenous reaction.[1] If solubility in Dichloromethane (DCM) is poor, consider switching to neat TFA (if the substrate is stable) or using a stronger acid system like 4M HCl in 1,4-dioxane.[5][6]

Below is a table of common starting conditions for Boc deprotection. For your electron-rich substrate, begin with the milder end of the spectrum.

Reagent SystemTypical ConcentrationSolventTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to RT1-4 hMost common starting point. Prone to causing t-butylation side reactions on electron-rich rings.[7][8]
Hydrochloric Acid (HCl)4 M solution1,4-Dioxane or Ethyl Acetate0 to RT1-3 hA potent alternative to TFA. The product is isolated as the stable hydrochloride salt.[6]
p-Toluenesulfonic Acid (pTSA)1.2-2.0 equivalentsMethanol (MeOH) or AcetonitrileRT to 50°C2-12 hA milder, biodegradable Brønsted acid option, suitable for substrates with other acid-sensitive groups.[9]
Q2: I've successfully removed the Boc group, but I'm observing a significant byproduct. What is this impurity and how can I prevent it?

Answer: This is the most critical issue for your specific substrate. The byproduct is almost certainly the result of Friedel-Crafts-type alkylation of the electron-rich pyridine ring by the tert-butyl cation generated during the deprotection.[10] The methoxy groups strongly activate the ring, making positions 2 and 6 susceptible to electrophilic attack.

G cluster_deprotection Boc Deprotection BocNHR Boc-NH-Py Hplus H+ CarbamicAcid [Carbamic Acid Intermediate] Amine H₂N-Py (Product) tBu_cation t-Bu⁺ tBu_cation_side t-Bu⁺ CO2 CO₂ PyRing H₂N-Py (Product) Byproduct t-Bu-Py-NH₂ (Byproduct)

Solution: Employ a Cation Scavenger

The most effective strategy is to introduce a "scavenger" into the reaction mixture. This molecule will preferentially react with and neutralize the electrophilic t-butyl cation before it can alkylate your product.[5]

ScavengerRecommended Equivalents (vs. Substrate)Mechanism of Action
Triethylsilane (TES) 5-10% (v/v) or 1.1-2.0 eq.Hydride donor; reduces the t-butyl cation to isobutane.
Thioanisole 5-10% (v/v) or 1.1-2.0 eq.Acts as a nucleophilic trap via electrophilic aromatic substitution on its own ring.
Water 1-5% (v/v)Traps the cation to form tert-butanol. Use with caution as it can deactivate the acid.
Triisopropylsilane (TIPS) 5-10% (v/v) or 1.1-2.0 eq.Similar to TES, but bulkier. Often used in peptide chemistry.[5]

Recommended Protocol to Avoid tert-Butylation:

  • Dissolve the tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in anhydrous DCM (approx. 0.1 M).

  • Add the chosen scavenger (e.g., 1.5 equivalents of thioanisole).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the deprotection acid (e.g., TFA, 5-10 equivalents) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and monitor by TLC.

Q3: My molecule contains other acid-sensitive functional groups. Are there milder deprotection methods I can use?

Answer: Absolutely. If your broader molecular structure contains other acid-labile groups like tert-butyl esters, acetals, or ketals, the use of strong acids like TFA or 4M HCl can be problematic.[4] In these cases, a more selective or milder deprotection strategy is required.

Recommended Mild/Alternative Methods:

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Zinc bromide (ZnBr₂) in DCM is a common choice that can selectively cleave Boc groups while leaving many other acid-sensitive groups intact.[5][8]

  • Milder Brønsted Acids: As mentioned earlier, p-toluenesulfonic acid (pTSA) provides a gentler acidic environment compared to TFA.[9] Aqueous phosphoric acid has also been reported as an effective reagent.[11]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ in a controlled manner and has been shown to be remarkably mild and effective for deprotecting N-Boc on substrates where traditional HCl or TFA methods failed due to ester cleavage.[11][12]

  • Thermal Deprotection: In the absence of any acid, heating the Boc-protected compound can cause thermolytic cleavage. This is often performed in a high-boiling point solvent like toluene, or in some cases, trifluoroethanol (TFE) at temperatures ranging from 150-240°C, often in a continuous flow reactor.[13] This method is highly effective for avoiding acid-related side reactions but requires careful consideration of the thermal stability of the entire molecule.[5][13]

Q4: How should I monitor the reaction progress and correctly work up the final product?

Answer: Proper monitoring and workup are essential for obtaining a clean product and an accurate assessment of the reaction's success.

Monitoring the Reaction:

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method.[4]

    • Mobile Phase: A typical eluent system would be Ethyl Acetate/Hexanes or DCM/Methanol.

    • Visualization:

      • The Boc-protected starting material will have a higher Rf value (less polar).

      • The deprotected amine product will have a lower Rf value (more polar) and will often streak on silica gel.

      • Use a ninhydrin stain . It will develop a distinct color (usually purple or yellow) upon heating in the presence of the primary amine product, providing unambiguous confirmation of deprotection.[4] The starting material will not stain with ninhydrin.

// Nodes Start [label="Dissolve Substrate & Scavenger\nin Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0°C"]; AddAcid [label="Add Acid Dropwise"]; Stir [label="Stir & Monitor by TLC"]; Complete [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05"]; Concentrate [label="Concentrate in vacuo"]; Dissolve [label="Redissolve in Minimal DCM"]; Precipitate [label="Add Cold Diethyl Ether"]; Filter [label="Filter/Centrifuge Solid"]; Dry [label="Dry Under High Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; Continue [label="Continue Stirring", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cool; Cool -> AddAcid; AddAcid -> Stir; Stir -> Complete; Complete -> Concentrate [label=" Yes"]; Complete -> Continue [label=" No"]; Continue -> Stir [style=dashed]; Concentrate -> Dissolve; Dissolve -> Precipitate; Precipitate -> Filter; Filter -> Dry; } doted Caption: Standard workflow for Boc deprotection and product isolation.

Step-by-Step Workup Protocol (for TFA/HCl):

  • Once the TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and excess acid.

  • The resulting residue is the amine salt (e.g., trifluoroacetate or hydrochloride). To isolate it, dissolve the crude oil in a minimal amount of a solvent like methanol or DCM.

  • Add this solution dropwise to a large volume of a cold, non-polar solvent like diethyl ether or MTBE with vigorous stirring. This will cause the polar amine salt to precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash it with additional cold ether, and dry it under high vacuum.

  • To obtain the free amine: If the free base is required, the crude salt can be dissolved in water or an organic solvent and neutralized with a base (e.g., saturated NaHCO₃ solution, or triethylamine) followed by extraction with an organic solvent (e.g., Ethyl Acetate, DCM).

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Journal of Nuclear Medicine. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Available from: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

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Preventing byproduct formation in the synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Derivatives

Welcome to the technical support center for the synthesis of advanced pyridinylcarbamate intermediates. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate and its derivatives. Our goal is to provide expert-driven, actionable solutions to common problems, with a focus on preventing byproduct formation and maximizing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm attempting the synthesis via a Curtius rearrangement, but my primary byproduct is the unprotected 3-amino-4,5-dimethoxypyridine. What is causing this, and how can I prevent it?

Answer:

Root Cause Analysis: The formation of the free amine as the major byproduct during a Curtius rearrangement indicates that the isocyanate intermediate is being hydrolyzed rather than trapped by tert-butanol. This is almost always caused by the presence of water in the reaction mixture. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the primary amine[1][2].

Mechanism of Amine Byproduct Formation:

G isocyanate Py-N=C=O (Isocyanate Intermediate) carbamate Py-NH-Boc (Desired Product) isocyanate->carbamate Trapped by t-BuOH (Desired Pathway) carbamic_acid Py-NH-COOH (Carbamic Acid) isocyanate->carbamic_acid Hydrolysis (Undesired Pathway) h2o H₂O (Trace Water) tbuoh t-BuOH (Nucleophile) amine Py-NH₂ (Amine Byproduct) carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2

Caption: Hydrolysis pathway leading to amine byproduct.

Troubleshooting & Prevention Protocol:

  • Rigorous Drying of Materials:

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvents: Use anhydrous solvents. Toluene or dioxane, commonly used for this rearrangement, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

    • Reagents: Ensure the starting carboxylic acid and tert-butanol are anhydrous. tert-Butanol can be dried by distillation from calcium hydride[3].

  • In Situ Trapping: The most effective strategy is to have the trapping nucleophile (tert-butanol) present in the reaction mixture during the thermal decomposition of the acyl azide. This ensures the isocyanate is trapped as it is formed, kinetically favoring carbamate formation over hydrolysis.

Recommended Experimental Protocol (Curtius Rearrangement):

Step Action Rationale
1 To a stirred solution of 4,5-dimethoxynicotinic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Forms the carboxylate salt for the next step.
2 Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise. DPPA is a common and effective reagent for converting carboxylic acids to acyl azides in a one-pot manner[4].
3 Allow the reaction to stir at room temperature for 2-3 hours until acyl azide formation is complete (monitor by IR for azide peak ~2140 cm⁻¹). Ensures complete conversion before rearrangement.
4 Add anhydrous tert-butanol (2.0-3.0 eq) to the reaction mixture. Introduces the trapping agent before isocyanate formation.
5 Heat the mixture to reflux (80-100 °C) and maintain until gas evolution (N₂) ceases and TLC/LCMS confirms consumption of the acyl azide. Thermal energy drives the concerted rearrangement to the isocyanate, which is immediately trapped[1].

| 6 | Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer and concentrate in vacuo. | Standard workup to remove acidic residues and water. |

Question 2: My main impurity is a high-molecular-weight compound I suspect is a urea derivative. How is this forming and what can I do?

Answer:

Root Cause Analysis: Symmetrical urea byproduct (N,N'-bis(4,5-dimethoxypyridin-3-yl)urea) formation is a classic side reaction in syntheses involving isocyanates. It arises when the isocyanate intermediate reacts with the primary amine product that was formed via unintentional hydrolysis (as detailed in Question 1). One molecule of amine attacks a second molecule of isocyanate, forming the stable urea linkage[1][5].

Mechanism of Urea Byproduct Formation:

G cluster_0 Step 1: Amine Formation cluster_1 Step 2: Urea Formation isocyanate1 Py-N=C=O amine Py-NH₂ isocyanate1->amine Hydrolysis & Decarboxylation h2o H₂O isocyanate2 Py-N=C=O (Second Molecule) urea Py-NH-C(O)-NH-Py (Urea Byproduct) isocyanate2->urea Nucleophilic Attack amine2 Py-NH₂ (Generated Amine) amine2->urea

Caption: Two-step pathway for urea byproduct formation.

Troubleshooting & Prevention Protocol:

The strategies to prevent urea formation are largely the same as those for preventing amine formation, as the latter is the direct precursor to the former.

  • Strictly Anhydrous Conditions: This is the most critical factor. Eliminating water prevents the initial hydrolysis of the isocyanate to the amine. Revisit all drying procedures for solvents, reagents, and apparatus.

  • Optimize Reagent Stoichiometry: Ensure you are using a sufficient excess of tert-butanol (e.g., 2-3 equivalents). This increases the probability that the isocyanate will collide with and be trapped by the alcohol rather than a stray water molecule or a newly formed amine molecule.

  • Temperature Control: While heat is required for the rearrangement, excessive temperatures for prolonged periods can sometimes lead to side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C). Monitor the reaction and stop heating once the starting material is consumed.

  • Purification: If urea has already formed, it can often be removed by column chromatography. Ureas are typically much more polar and less soluble than the desired carbamate product, which can also sometimes allow for removal by trituration or recrystallization.

Question 3: I'm using the direct Boc-protection method on 3-amino-4,5-dimethoxypyridine, but the reaction is sluggish and I see multiple products. How can I improve selectivity?

Answer:

Root Cause Analysis: Direct N-tert-butoxycarbonylation with di-tert-butyl dicarbonate (Boc₂O) is generally a clean reaction, but issues can arise from improper choice of base, temperature, or stoichiometry[6]. Sluggishness suggests insufficient activation of the amine or deactivation of the Boc anhydride. The formation of multiple products could indicate side reactions or the formation of a di-Boc protected species, di-tert-butyl (4,5-dimethoxypyridin-3-yl)imidodicarbonate.

Key Reaction Parameters and Optimization:

ParameterIssueRecommended Solution & Rationale
Base A weak or sterically hindered base may not deprotonate the amine effectively, slowing the reaction. A strong, nucleophilic base could compete by reacting with Boc₂O.Use 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (Et₃N). For less reactive amines, a catalytic amount (0.05-0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with Boc₂O[7][8].
Stoichiometry Using a large excess of Boc₂O can lead to the formation of the di-Boc byproduct. Using too little will result in incomplete conversion.Start with 1.1 equivalents of Boc₂O. Monitor the reaction by TLC/LCMS and add small additional portions (0.1 eq) only if necessary.
Solvent The choice of solvent affects solubility and reaction rate.Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are generally inert and solubilize the reactants well[7].
Temperature Running the reaction at elevated temperatures can sometimes promote side reactions.The reaction typically proceeds well at room temperature, especially with DMAP catalysis. If slow, gentle heating to 40 °C is usually sufficient.

Optimized Protocol for Direct Boc Protection:

G cluster_workflow Optimized Boc Protection Workflow start Dissolve Py-NH₂ (1 eq) & DMAP (0.1 eq) in DCM add_boc Add Boc₂O (1.1 eq) at 0 °C to RT start->add_boc stir Stir at RT for 2-16h add_boc->stir monitor Monitor by TLC/LCMS stir->monitor monitor->stir Incomplete workup Aqueous Workup (Sat. NaHCO₃) monitor->workup Reaction Complete purify Purify (Chromatography) workup->purify product Py-NH-Boc (Final Product) purify->product

Caption: Recommended workflow for clean Boc protection.

Question 4: My Boc-protected product seems to be decomposing during aqueous workup or silica gel chromatography. What's happening?

Answer:

Root Cause Analysis: The tert-butoxycarbonyl (Boc) group is a quintessential acid-labile protecting group[6][9]. Its decomposition during workup or purification indicates exposure to acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine[9]. Silica gel itself is slightly acidic and can cause partial or complete deprotection of sensitive substrates during long exposure on a column.

Troubleshooting & Prevention Protocol:

  • Neutral or Basic Workup:

    • AVOID ACIDIC WASHES: Never use acidic solutions (e.g., dilute HCl, NH₄Cl) during the workup of a Boc-protected compound unless deprotection is intended.

    • USE BASIC WASHES: Always perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution or dilute potassium carbonate (K₂CO₃) to neutralize any acidic reagents or byproducts before concentrating the organic layer.

  • Deactivating Silica Gel for Chromatography:

    • If you observe streaking or decomposition on a silica gel column, you can use deactivated (neutralized) silica.

    • Protocol for Neutralizing Silica: Prepare a slurry of silica gel in your desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1% triethylamine (by volume) to the slurry and mix thoroughly. Pack the column using this slurry. Run the column using an eluent that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment.

  • Minimize Thermal Stress:

    • While the Boc group is more stable to heat than acid, prolonged exposure to high temperatures can cause thermolytic cleavage[10][11][12].

    • Action: Always concentrate your product solutions on a rotary evaporator at a moderate temperature (≤ 40 °C).

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit r/OrganicChemistry. [Link]

  • Deprotection of N-Boc group of aliphatic amines. ResearchGate. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Thermal Methods for N-Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in aqueous medium. ResearchGate. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. National Institutes of Health (NIH). [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing). [Link]

  • tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate. Amerigo Scientific. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. ResearchGate. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. [Link]

  • Purification of tert-Butyl alcohol. Chempedia - LookChem. [Link]

  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
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Navigating Steric Challenges in Reactions with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals working with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate now have a dedicated resource for overcoming experimental hurdles. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this versatile compound.

The bulky tert-butyl protecting group, in conjunction with the two methoxy groups on the pyridine ring, significantly influences the reactivity of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. While these features are crucial for directing reaction pathways and achieving desired molecular architectures, they can also lead to common issues such as low reaction yields, incomplete conversions, and unexpected side products. This guide offers practical solutions and explains the underlying chemical principles to empower researchers in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Boc protection of 3-amino-4,5-dimethoxypyridine sluggish or incomplete?

A1: The primary reason for inefficient Boc protection is the combination of steric hindrance and the electronic nature of the pyridine ring. The two methoxy groups and the adjacent carbamate create significant steric bulk around the nitrogen of the pyridine ring, hindering the approach of the Boc anhydride. Additionally, the nitrogen lone pair's availability is reduced due to the electron-withdrawing nature of the pyridine ring itself.[1][2]

Troubleshooting Steps:

  • Choice of Base: While triethylamine (TEA) is common, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective. It is less likely to compete with the pyridine nitrogen for the Boc anhydride.

  • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Reaction Conditions: Consider increasing the reaction temperature (e.g., to 40-50 °C) and prolonging the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

Q2: I am observing low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this substrate. What are the likely causes?

A2: Low yields in cross-coupling reactions involving this substrate are often attributed to steric hindrance impeding the oxidative addition and reductive elimination steps of the catalytic cycle. The bulky tert-butylcarbamate and the ortho-methoxy group can hinder the palladium catalyst's access to the reaction site.[5][6] Catalyst deactivation, where the active Pd(0) species aggregates into inactive palladium black, can also be a significant issue, sometimes exacerbated by bulky ligands.[6]

Troubleshooting Steps:

  • Ligand Selection: Employ sterically demanding and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][7] These ligands can promote the formation of the active monoligated palladium species necessary for coupling with hindered substrates.[5]

  • Catalyst Precatalyst: Use a pre-activated Pd(0) source or a more efficient precatalyst system to ensure the catalytic cycle initiates effectively.[8]

  • Solvent and Base: A thorough screen of solvents (e.g., Toluene, Dioxane, DMF, THF) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions.[6]

Q3: During Boc deprotection with strong acids like TFA, I'm seeing side products or decomposition. How can I achieve a cleaner reaction?

A3: While the Boc group is designed to be removed under acidic conditions, the resulting pyridinium salt can be susceptible to further reactions or degradation, especially with the activating methoxy groups present. The tert-butyl cation generated during deprotection can also lead to unwanted side reactions.[9][10]

Troubleshooting Steps:

  • Milder Acidic Conditions: Consider using a milder acid such as HCl in dioxane or acetic acid.

  • Scavengers: Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation and prevent it from reacting with your desired product.

  • Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.[10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptom: You are attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the pyridine ring and obtaining a mixture of isomers or the reaction is not proceeding at the desired position.

Root Cause Analysis: The pyridine ring is generally deactivated towards electrophilic substitution.[2] The directing effects of the substituents (two methoxy groups and the carbamate) are in competition. The bulky tert-butyl group on the carbamate will sterically hinder the ortho positions.[11]

Workflow for Resolution:

start Start: Poor Regioselectivity step1 Analyze Directing Effects: - Methoxy groups are ortho, para-directing. - Carbamate is ortho, para-directing. - Pyridine N is deactivating. start->step1 Problem Identified step2 Consider Steric Hindrance: - t-Butyl group blocks position 2. - Methoxy group at C4 adds bulk. step1->step2 Electronic vs. Steric step3 Modify Reaction Conditions: - Use a less bulky electrophile if possible. - Lower the reaction temperature to favor the thermodynamically more stable product. step2->step3 Optimization step4 Alternative Strategy: - Consider a directed ortho-metalation approach if a specific isomer is required. step2->step4 If optimization fails end_node Outcome: Improved Regioselectivity step3->end_node Successful step4->end_node Alternative Route

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Protocol for Improved Regioselectivity:

  • Reagent Selection: If possible, choose a smaller, more reactive electrophile to overcome the deactivation of the ring.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This often favors the formation of the most stable product.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the stability of intermediates. A solvent screen may be beneficial.

  • Protecting Group Strategy: In some cases, it may be necessary to change the protecting group to one with less steric bulk to achieve the desired regioselectivity.

Issue 2: Failure of Nucleophilic Substitution at the Pyridine Ring

Symptom: Attempts to perform a nucleophilic aromatic substitution (SₙAr) on a derivative of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (e.g., with a leaving group at C2, C4, or C6) are unsuccessful.

Root Cause Analysis: While the pyridine ring is generally more susceptible to nucleophilic attack than benzene, the steric hindrance from the tert-butylcarbamate and the methoxy groups can significantly shield the electrophilic carbon centers from the approaching nucleophile.[12][13] The electron-donating nature of the methoxy groups can also decrease the electrophilicity of the ring, making it less reactive towards nucleophiles.

Decision Tree for Troubleshooting SₙAr Reactions:

decision decision outcome outcome start SₙAr Reaction Failure check_nucleophile Is the nucleophile bulky? start->check_nucleophile check_conditions Are reaction conditions harsh enough? check_nucleophile->check_conditions No use_smaller_nu Use a smaller, more potent nucleophile check_nucleophile->use_smaller_nu Yes increase_temp Increase temperature and/or use a higher boiling point solvent check_conditions->increase_temp No failure Still no reaction check_conditions->failure Yes consider_alternative Consider alternative coupling strategies use_smaller_nu->check_conditions success Reaction proceeds increase_temp->success Success increase_temp->failure Failure failure->consider_alternative

Caption: Decision tree for troubleshooting SₙAr reactions.

Experimental Protocol for Challenging SₙAr Reactions:

  • Reagent Purity: Ensure all reagents, especially the solvent and nucleophile, are pure and anhydrous.

  • Stronger Nucleophile/Base: If applicable, use a stronger, less sterically hindered nucleophile. The choice of base is also critical and should be strong enough to deprotonate the nucleophile without causing side reactions.

  • Elevated Temperature: These reactions often require higher temperatures to overcome the activation energy barrier imposed by steric hindrance. The use of a high-boiling point solvent like DMF, DMSO, or NMP may be necessary.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate these difficult reactions by rapidly reaching and maintaining high temperatures.

Quantitative Data Summary

Reaction TypeKey Steric ChallengeRecommended Ligand (for Pd-coupling)Typical Temperature Range (°C)
N-Boc Protection Hindrance around the amineN/A25 - 50
Suzuki Coupling Shielding of the C-X bondXPhos, SPhos80 - 120
Buchwald-Hartwig Amination Hindrance to C-N bond formationRuPhos, BrettPhos90 - 130
Boc Deprotection Formation of stable carbocationN/A0 - 25
SₙAr Shielding of electrophilic carbonsN/A100 - 150+

This technical guide is intended to be a living document and will be updated as new methodologies and insights become available. We encourage researchers to consult the primary literature for the most current and specific protocols.

References

  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Movassaghi, M., & Chen, B. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. NIH Public Access, 13(24), 3845-3847.
  • Deady, L. W., & Shanks, R. A. (1972). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 78-81.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Zhang, Y., & Sigman, M. S. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central, 121(48), 14738-14753.
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • Pyridines. (n.d.).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons.
  • Movassaghi, M., & Chen, B. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access, 10(1), 1-4.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. (n.d.). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones | Request PDF.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
  • ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • BenchChem. (n.d.). The Decisive Role of Steric Hindrance in the Reactivity of tert-Butyl-P4: A Technical Guide.
  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
  • Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Wikipedia. (n.d.). 3-Aminopyridine.
  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles : r/chemhelp.
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... | Study Prep.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2659.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.

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Refinement of purification protocols for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. Here, we address common issues with in-depth explanations and provide validated protocols to streamline your purification workflow.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the purification of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, providing detailed, actionable solutions.

Issue 1: Oily Product or Failure to Solidify After Column Chromatography

Question: My product, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, is an oil or a sticky solid after removal of chromatography solvents, making it difficult to handle and dry. How can I obtain a crystalline, free-flowing solid?

Root Cause Analysis: This issue is often due to residual solvents, the presence of low-level impurities that act as eutectic contaminants, or the product existing as an amorphous solid. The methoxy and Boc groups on the pyridine ring can lead to a lower melting point and a tendency to form oils.

Solution:

  • Solvent Removal: Ensure all chromatography solvents (e.g., ethyl acetate, hexanes, dichloromethane) are thoroughly removed. Use a high-vacuum pump and slightly elevated temperatures (30-40°C) on the rotary evaporator. Be cautious with temperature, as excessive heat can cause decomposition of the Boc group.

  • Trituration: This technique is highly effective for inducing crystallization and removing non-polar impurities.

    • Protocol: Place the oily product in a flask. Add a minimal amount of a non-polar solvent in which the product is poorly soluble, such as hexanes, pentane, or diethyl ether. Stir or sonicate the mixture. The desired product should precipitate as a solid, while more soluble impurities remain in the solvent.

    • Solvent Selection: The choice of solvent is critical. See the table below for starting points.

Solvent System for TriturationTarget Impurities Removed
Hexanes or PentaneResidual grease, non-polar byproducts
Diethyl EtherModerately polar impurities
Cold Ethyl Acetate/Hexanes MixtureMore polar impurities, unreacted starting materials
  • Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol). Slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

Issue 2: Co-elution of a Key Impurity During Column Chromatography

Question: I am observing an impurity with a very similar Rf value to my product on TLC, and it's co-eluting during column chromatography. How can I improve the separation?

Root Cause Analysis: The most likely co-eluting impurity is the starting material, 3-amino-4,5-dimethoxypyridine, or a related isomer. The polarity of these compounds can be very close to the Boc-protected product, making separation challenging.

Solution:

  • Optimize the Mobile Phase:

    • Decrease Polarity: A common mobile phase is a mixture of ethyl acetate and hexanes. Systematically decrease the proportion of ethyl acetate to increase the separation between your product and less polar impurities.

    • Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity of the separation. For example, adding a small amount of dichloromethane or tert-butyl methyl ether (TBME) to the ethyl acetate/hexanes mixture can change the interactions with the silica gel and improve resolution.

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral): For basic compounds like pyridines, neutral alumina can sometimes provide better separation and reduce tailing compared to silica gel. .

  • Acid/Base Wash: Before chromatography, an extractive workup can remove basic or acidic impurities.

    • Protocol: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate. Wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted 3-amino-4,5-dimethoxypyridine. Then, wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any acidic byproducts, followed by a brine wash.

Workflow for Troubleshooting Co-elution

Caption: Decision workflow for resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate?

Pure tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is typically a white to off-white crystalline solid. While melting points can vary slightly based on crystalline form and residual solvents, a sharp melting point is indicative of high purity.

Q2: My final product has a yellowish tint. Is this a sign of impurity?

A slight yellowish color can sometimes be present and may not always indicate significant impurity. It could be due to trace amounts of oxidized species or highly colored minor byproducts. To assess purity, rely on analytical methods like ¹H NMR, LC-MS, and melting point analysis. If the color is a concern for downstream applications, a recrystallization or a charcoal treatment during the recrystallization process can often remove it.

Q3: Can the Boc group be cleaved during purification?

Yes, the tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. Exposure to strong acids, or even prolonged contact with silica gel (which is slightly acidic), can lead to deprotection, regenerating 3-amino-4,5-dimethoxypyridine.

Preventative Measures:

  • Neutralize Silica Gel: If you suspect acid-catalyzed degradation on the column, you can use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 1% triethylamine to the mobile phase.

  • Avoid Acidic Workups: Do not use strong acidic conditions in your extractive workup if you want to preserve the Boc group.

Decision Tree for Purification Strategy

Technical Support Center: Managing Reaction Kinetics for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and reaction kinetics of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and efficiency of your work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and handling of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, focusing on the critical Boc-protection step of the corresponding aminopyridine.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate by reacting 4,5-dimethoxy-3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O), but I am observing a very low yield or no product formation. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in the Boc-protection of an aminopyridine is a common issue that can often be traced back to several key factors. The nucleophilicity of the amino group on the pyridine ring is significantly influenced by the electronic effects of the substituents. In this case, the methoxy groups are electron-donating, which should enhance the reactivity of the amino group. However, other experimental parameters are critical for success.

Causality and Remediation:

  • Insufficient Base or Incorrect Base Choice: The reaction of an amine with Boc₂O generates tert-butoxycarboxylic acid and carbon dioxide. A base is required to neutralize the acidic byproduct and drive the reaction to completion.

    • Troubleshooting: Ensure at least a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is used. For less reactive amines, a stronger base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a tertiary amine.[1][2] Some protocols for Boc protection of aminopyridines suggest that the reaction can proceed without a base, but this is highly substrate-dependent.[3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), or 1,4-dioxane are generally preferred.[1][2] Ensure the solvent is anhydrous, as water can hydrolyze Boc₂O.

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Troubleshooting: While many Boc-protections proceed readily at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[4]

  • Reagent Quality: The purity of the starting materials is paramount.

    • Troubleshooting: Ensure the 4,5-dimethoxy-3-aminopyridine is pure and that the Boc₂O has not decomposed. Boc₂O is sensitive to moisture and heat.

Experimental Protocol: Optimized Boc-Protection

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dimethoxy-3-aminopyridine (1 equivalent) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.2 equivalents).

  • Addition of Boc Anhydride: To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing the desired product, but I am also observing significant side products, complicating purification and reducing my yield. What are these side products and how can I minimize their formation?

Answer:

The formation of side products in Boc-protection reactions often stems from the reactivity of the pyridine nitrogen or the potential for over-reaction.

Causality and Remediation:

  • Double Boc-Protection: Primary amines can sometimes undergo double Boc-protection, especially under forcing conditions or with a large excess of Boc₂O.[5]

    • Troubleshooting: Use a controlled stoichiometry of Boc₂O (typically 1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting amine is consumed.

  • N-Acylation of the Pyridine Ring: While less common for electron-rich pyridines, the pyridine nitrogen can potentially react with Boc₂O, especially if a highly activating catalyst like DMAP is used in excess.

    • Troubleshooting: If using DMAP, ensure it is in catalytic amounts (e.g., 0.1 equivalents).

  • Decomposition of Starting Material or Product: The starting material or product may be unstable under the reaction conditions.

    • Troubleshooting: Avoid excessive heating and prolonged reaction times. Ensure the work-up procedure is performed promptly after the reaction is complete.

Workflow for Minimizing Side Products

start Reaction Setup reagents Control Stoichiometry (Boc₂O: 1.05-1.1 eq.) start->reagents conditions Optimize Temperature (Start at RT) reagents->conditions monitoring Monitor by TLC conditions->monitoring workup Prompt Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification

Caption: Workflow to minimize side product formation.

Issue 3: Difficulty in Monitoring Reaction Progress

Question: I am having trouble monitoring the reaction progress using TLC. The spots for the starting material and product are very close, or I am seeing streaking.

Answer:

Effective TLC monitoring is crucial for determining the endpoint of a reaction and preventing the formation of side products.

Causality and Remediation:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating the starting amine and the Boc-protected product.

    • Troubleshooting: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Gradually increase the proportion of the polar solvent to achieve better separation. Adding a small amount of triethylamine (e.g., 1%) to the mobile phase can help reduce streaking of basic compounds like amines on silica gel.

  • Co-spotting: It can be difficult to distinguish between the starting material and product if their Rf values are very similar.

    • Troubleshooting: Always spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate. This will help you to clearly identify the consumption of the starting material.

Table 1: Recommended TLC Solvent Systems

PolaritySolvent System (v/v)Typical Application
Low10-20% Ethyl Acetate in HexanesFor non-polar products
Medium30-50% Ethyl Acetate in HexanesA good starting point for many reactions
High70-100% Ethyl Acetate in HexanesFor more polar products
With Additive50% Ethyl Acetate in Hexanes + 1% Et₃NTo reduce streaking of basic compounds

Section 2: Frequently Asked Questions (FAQs)

General Synthesis

Q1: What is the primary synthetic route for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate?

The most common method for synthesizing tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is through the reaction of 4,5-dimethoxy-3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O).[6] This reaction is a nucleophilic acyl substitution where the amino group of the pyridine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O.

Reaction Mechanism

cluster_0 Boc-Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproduct t-BuOH + CO₂ Intermediate->Byproduct

Caption: General mechanism for Boc-protection of an amine.

Q2: Are there alternative reagents for Boc-protection?

Yes, while Boc₂O is the most common reagent, other options exist. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be used.[4] However, these alternatives may require more stringent control of reaction conditions, such as pH.[4]

Deprotection

Q3: How can the Boc group be removed from tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate?

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, but it can be readily cleaved under acidic conditions.[6]

  • Common Reagents: The most frequently used reagent for Boc deprotection is trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[7] Other acidic conditions that can be employed include hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate, or aqueous phosphoric acid.[8][9]

  • Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then typically scavenged by the solvent or a scavenger to form isobutylene.[7]

Q4: Are there non-acidic methods for Boc deprotection?

While less common, some methods for Boc deprotection under neutral or basic conditions have been reported. These can be useful if the molecule contains other acid-sensitive functional groups.

  • Thermolysis: The Boc group can be removed by heating, sometimes in a high-boiling solvent.[10]

  • Basic Conditions: Certain strong bases can effect the removal of the Boc group, though this is not a general method and is highly substrate-dependent.[9][10] For example, sodium t-butoxide in slightly wet THF has been used for some substrates.[9]

Kinetics and Reaction Control

Q5: How can I control the rate of the Boc-protection reaction?

The rate of the reaction can be managed by adjusting several parameters:

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, this may also lead to the formation of side products. It is often best to start at room temperature and only apply heat if the reaction is proceeding too slowly.

  • Concentration: The concentration of the reactants can influence the reaction rate. More concentrated solutions will typically react faster.

  • Catalyst: The use of a catalyst, such as DMAP, can significantly accelerate the reaction. However, the amount of catalyst should be carefully controlled to avoid side reactions.

Q6: What analytical techniques are best for monitoring the reaction kinetics?

  • Thin Layer Chromatography (TLC): As discussed in the troubleshooting section, TLC is a simple and effective way to qualitatively monitor the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to accurately determine the concentration of the starting material, product, and any side products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the signals corresponding to the starting amine and the appearance of the signals for the Boc-protected product.

Section 3: References

  • National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available from: [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine. Available from:

  • Google Patents. CN102936220B - BOC protection method for aminopyridine. Available from:

  • ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

  • Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. Available from:

  • MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • PubChem. tert-Butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. Available from: [Link]

  • MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]

  • MDPI. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Available from: [Link]

  • ResearchGate. Formation of 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl in the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of heterocyclic scaffolds, substituted pyridines represent a privileged class of compounds due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of the characterization of a specific series of these compounds—tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate derivatives—by employing the two cornerstone techniques of analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Our approach moves beyond a mere recitation of data. We will delve into the "why" behind the experimental choices, offering insights gleaned from years of practical experience in the field. This guide is designed for researchers, scientists, and drug development professionals who seek not only to understand the data but also to appreciate the nuanced interplay between molecular structure and spectral output.

The Strategic Importance of Methoxy-Substituted Pyridinyl Carbamates

The tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate scaffold is of significant interest in medicinal chemistry. The pyridine core is a well-established pharmacophore, and the specific arrangement of the methoxy and carbamate groups can impart unique physicochemical properties, influencing factors such as solubility, metabolic stability, and target engagement. The tert-butyl carbamate (Boc) protecting group, in particular, offers a synthetically versatile handle for further chemical modifications, making these derivatives valuable intermediates in the synthesis of more complex drug candidates.

Experimental Design: A Self-Validating Approach

The characterization strategy outlined herein is designed to be inherently self-validating. By leveraging the orthogonal nature of NMR and MS, we create a system of checks and balances that ensures the unambiguous identification and structural confirmation of our target molecules. NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule, while MS offers precise mass information, confirming the elemental composition.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Confirmation Final Structure Confirmation Purity_Assessment->Structure_Confirmation

Figure 1: A generalized workflow for the synthesis and characterization of target derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides a detailed "blueprint" of the molecular architecture by probing the magnetic properties of atomic nuclei. Unequivocal assignment of all resonances can be achieved via a combination of one- and two-dimensional experiments.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) is the initial and often most informative experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and to avoid signal overlap with the analyte.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Generally, 16 or 32 scans provide a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for quantitative analysis.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Chemical Shift (δ): The position of the signals on the x-axis (in ppm) indicates the chemical environment of the protons. For our derivatives, we expect distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the protons of the tert-butyl group.[3][4]

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of the molecule.

Table 1: Representative ¹H NMR Data for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1s1HPyridine-H2Deshielded by adjacent nitrogen and carbamate group.
~7.8s1HPyridine-H6Deshielded by adjacent nitrogen.
~7.0s (broad)1HNHBroad signal due to quadrupolar relaxation and potential exchange.
~3.9s3H4-OCH₃Typical chemical shift for aryl methoxy groups.
~3.8s3H5-OCH₃Slightly different environment compared to the 4-OCH₃.
~1.5s9HC(CH₃)₃Characteristic singlet for the nine equivalent protons of the Boc group.

Note: The exact chemical shifts will vary depending on the specific substitution pattern of other derivatives and the solvent used.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms.[5]

Step-by-Step Protocol for ¹³C NMR Analysis:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation: Similar to ¹H NMR, the processed spectrum will show a series of peaks, each corresponding to a unique carbon atom. The chemical shifts provide information about the electronic environment of each carbon.[5]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Carbon TypeExpected Chemical Shift (δ, ppm)
Pyridine Ring Carbons110 - 160
C=O (Carbamate)150 - 155
C (CH₃)₃ (quaternary)~80
OCH₃55 - 65
C(C H₃)₃ (methyls)~28
2D NMR Techniques: Assembling the Puzzle

For more complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguous signal assignment.[2]

  • COSY: Identifies protons that are coupled to each other, helping to establish the connectivity of proton spin systems.

  • HSQC: Correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

G cluster_nmr NMR Elucidation Strategy H1_NMR 1H NMR (Proton Environment) COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (C-H Correlation) H1_NMR->HSQC C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->HSQC Structure Final Structure COSY->Structure HSQC->Structure

Figure 2: Synergistic use of 1D and 2D NMR for comprehensive structural elucidation.

Mass Spectrometry: The Molecular Scale

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a precise molecular weight and can offer clues about the molecular formula and structure.

Electrospray Ionization (ESI-MS): Gentle Ionization for Intact Molecules

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like our carbamate derivatives.[6] It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).[7] This method is advantageous for identifying the molecular mass of the analytes as it results in spectra with few or no product ions.[7]

Step-by-Step Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion/Chromatography: The sample solution can be directly infused into the mass spectrometer's ion source or, more commonly, introduced via a Liquid Chromatography (LC) system. LC-MS provides separation of components before MS analysis.[8]

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range. For carbamates, positive ion mode is generally effective.[9]

  • Data Interpretation: The most abundant ion in the spectrum often corresponds to the protonated molecule [M+H]⁺. The measured m/z value can be used to confirm the molecular weight of the target compound. A characteristic fragment ion from a neutral loss of CH₃NCO (−57 Da) can sometimes be observed in the fragmentation of carbamates.[10]

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition

While standard MS confirms the molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the determination of a unique elemental composition, a critical step in confirming the identity of a newly synthesized compound.[11]

The Power of High Resolution:

A low-resolution instrument might measure the mass of a molecule as 284.15. An HRMS instrument, however, can measure it as 284.1474. This high accuracy allows us to distinguish between different molecular formulas that have the same nominal mass, providing a much higher degree of confidence in the assigned structure.

Table 3: Comparison of Low-Resolution vs. High-Resolution MS Data

TechniqueMeasured m/zInformation GainedConfidence Level
Low-Resolution MS (LRMS)284.15Confirms nominal molecular weight.Moderate
High-Resolution MS (HRMS)284.1474Determines a unique elemental composition (e.g., C₁₃H₂₀N₂O₄).High

Conclusion: A Multi-faceted Approach to Structural Certainty

The robust characterization of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate derivatives, and indeed any novel chemical entity, relies on a multi-pronged analytical strategy. The synergy between NMR spectroscopy (¹H, ¹³C, and 2D) and mass spectrometry (ESI and HRMS) provides a self-validating system that allows for the unambiguous determination of molecular structure. By understanding the principles behind these techniques and applying them in a logical and systematic manner, researchers can proceed with confidence in their synthetic endeavors. This rigorous approach to characterization is not merely a procedural formality; it is a fundamental pillar of scientific integrity and a prerequisite for the successful advancement of drug discovery programs.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

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A Senior Application Scientist's Guide to Pyridine Building Blocks: A Comparative Analysis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyridine scaffold remains a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold."[1] The strategic functionalization of the pyridine ring is a critical aspect of drug design, influencing a molecule's physicochemical properties, target engagement, and overall pharmacological profile.[2] This guide provides an in-depth comparison of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a highly functionalized and electron-rich building block, with other common pyridine synthons, offering insights into its reactivity and strategic applications.

The Influence of Substitution on Pyridine Reactivity: An Overview

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.[3] However, the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can dramatically modulate this reactivity.

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a prime example of a highly activated pyridine ring. It features three electron-donating substituents: two methoxy groups at the 4- and 5-positions and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The methoxy groups, particularly at the 4-position, significantly increase the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack and influencing the regioselectivity of reactions. The 3-amino group, even when protected, also contributes to this electron-donating effect.

This high degree of electron enrichment sets it apart from simpler, less substituted pyridine building blocks. The following sections will delve into a comparative analysis of its performance in key synthetic transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the elaboration of pyridine scaffolds.[4][5] The electronic nature of the pyridine building block plays a crucial role in the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of C-C bonds between an organoboron species and an organohalide.[5] For pyridine building blocks, this typically involves the coupling of a halopyridine with a boronic acid or ester.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

Pyridine Building BlockElectronic NaturePredicted Reactivity of Corresponding HalideRationale
3-BromopyridineElectron-deficientHighThe electron-deficient ring facilitates oxidative addition of the palladium catalyst.
3-Bromo-4-methoxypyridineElectron-richModerateThe electron-donating methoxy group can slow down the oxidative addition step compared to unsubstituted bromopyridine.
3-Bromo-4,5-dimethoxypyridineHighly electron-richLowerThe cumulative electron-donating effect of two methoxy groups is expected to further decrease the rate of oxidative addition.
tert-Butyl 4,5-dimethoxy-X-bromopyridin-3-ylcarbamateHighly electron-richLow to ModerateThe position of the bromo substituent would be critical. However, the overall electron-rich character of the ring would likely necessitate more forcing reaction conditions (e.g., specialized ligands, higher temperatures) compared to simpler bromopyridines.

Experimental Workflow: Suzuki-Miyaura Coupling

A Reaction Setup: - Aryl Halide (1 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 equiv) - Solvent (e.g., Dioxane/H2O) B Inert Atmosphere: Purge with N2 or Ar A->B C Heating: Stir at 80-100 °C B->C D Reaction Monitoring: TLC or LC-MS C->D E Work-up: - Quench with H2O - Extract with organic solvent D->E F Purification: Column Chromatography E->F G Product F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The reactivity trends in this reaction are also heavily influenced by the electronic properties of the aryl halide.

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

Pyridine Building BlockElectronic NaturePredicted Reactivity of Corresponding HalideRationale
3-BromopyridineElectron-deficientHighThe electron-deficient nature of the ring facilitates the initial oxidative addition of the palladium catalyst.
3-Bromo-4-methoxypyridineElectron-richModerateThe electron-donating group can make the oxidative addition step more challenging compared to the unsubstituted analogue.
3-Bromo-4,5-dimethoxypyridineHighly electron-richLowerThe increased electron density on the pyridine ring is expected to further decrease the rate of oxidative addition, potentially requiring more specialized and bulky phosphine ligands to achieve good yields.[6]
tert-Butyl 4,5-dimethoxy-X-bromopyridin-3-ylcarbamateHighly electron-richLow to ModerateSimilar to the Suzuki coupling, the reactivity will depend on the position of the halogen, but the electron-rich system will likely require optimized catalytic systems.

Experimental Workflow: Buchwald-Hartwig Amination

A Reaction Setup: - Aryl Halide (1 equiv) - Amine (1.2 equiv) - Pd Pre-catalyst (e.g., Pd2(dba)3, 2 mol%) - Ligand (e.g., Xantphos, 4 mol%) - Base (e.g., Cs2CO3, 1.5 equiv) - Solvent (e.g., Toluene) B Inert Atmosphere: Purge with N2 or Ar A->B C Heating: Stir at 90-110 °C B->C D Reaction Monitoring: TLC or LC-MS C->D E Work-up: - Filter through celite - Concentrate D->E F Purification: Column Chromatography E->F G Product F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. In the context of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, the Boc group serves several purposes:

  • Modulation of Reactivity: While the amino group is electron-donating, the carbamate functionality can temper this effect slightly compared to a free amine.

  • Prevention of Side Reactions: The Boc group prevents the free amine from participating in undesired side reactions, such as acting as a nucleophile in cross-coupling reactions.

  • Improved Solubility: The bulky tert-butyl group can enhance the solubility of the building block in organic solvents.

The removal of the Boc group is a critical step in many synthetic sequences and is typically achieved with high efficiency using acidic reagents.

Table 3: Common Conditions for Boc Deprotection

ReagentSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 h
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature1 - 4 h
Phosphoric Acid (aq.)-Room Temperature1 - 3 h

Experimental Protocols

The following protocols are adapted from literature procedures for analogous compounds and provide a starting point for the use of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate and related building blocks.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add the halopyridine (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heating and Monitoring: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]

Protocol 3: N-Boc Protection of an Aminopyridine
  • Reaction Setup: Dissolve the aminopyridine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a base such as triethylamine (1.5 equiv) or a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be used without further purification or can be purified by column chromatography.[9]

Protocol 4: Deprotection of a Boc-Protected Pyridinylcarbamate
  • Reaction Setup: Dissolve the Boc-protected pyridine (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, for example, trifluoroacetic acid (TFA, 5-10 equiv) or a solution of HCl in dioxane (4M, 5-10 equiv).

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Conclusion

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate represents a highly valuable, albeit challenging, building block for drug discovery. Its electron-rich nature, a consequence of the two methoxy substituents, distinguishes it from simpler aminopyridines. While this high electron density can render palladium-catalyzed cross-coupling reactions more difficult, requiring careful optimization of catalysts and ligands, it also offers unique opportunities for functionalization. The Boc-protected amine provides a versatile handle for further elaboration following deprotection. Understanding the electronic properties of this and other pyridine building blocks is paramount for the strategic design and efficient synthesis of novel therapeutic agents.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
  • Buchwald–Hartwig amination. Wikipedia. [Link]
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]/Named_Reactions/Buchwald-Hartwig_Amination)
  • Method for preparing 3-aminopyridines
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed. [Link]
  • Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. [Link]
  • Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same.
  • 3-aminopyridine. Organic Syntheses Procedure. [Link]
  • Buchwald–Hartwig amination. ResearchGate. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
  • Protein kinase B inhibitors.
  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. European Patent Office. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. PubChem. [Link]
  • Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. Googleapis.com. [Link]
  • Compound, preparation method and application in preparation of GSK-3 β inhibitor.
  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
  • tert-Butyl carbamate. NIH. [Link]

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A Comparative Guide to the Efficacy of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Polysubstituted Aminopyridines

The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyridine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic methodologies to access polysubstituted aminopyridines is of paramount importance. This guide provides an in-depth technical analysis of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate, a specialized building block for the synthesis of complex aminopyridine derivatives. While direct literature on the extensive applications of this specific reagent is emerging, this guide will extrapolate its efficacy based on the well-established chemistry of analogous tert-butyl carbamate-protected aminopyridines and provide a comparative analysis against alternative synthetic strategies.

The Strategic Advantage of the Boc-Protected 4,5-Dimethoxy-3-aminopyridine Scaffold

The utility of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate lies in the synergistic interplay of its structural features:

  • The 3-Amino Group: A key pharmacophoric element and a versatile handle for further functionalization.

  • The Methoxy Groups: These electron-donating groups at the 4- and 5-positions activate the pyridine ring, influencing its reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

  • The tert-Butylcarbamate (Boc) Protecting Group: This moiety serves a dual purpose. Firstly, it temporarily masks the nucleophilicity of the amino group, preventing unwanted side reactions. Secondly, and more strategically, the carbamate can act as a powerful directing group for ortho-lithiation, enabling selective functionalization at the C2 and C4 positions.[1]

Synthesis of the Core Intermediate: 3-Amino-4,5-dimethoxypyridine

The synthesis of the parent amine, 3-amino-4,5-dimethoxypyridine, is a critical first step. While a direct, high-yielding synthesis from simple precursors is not extensively documented, a plausible route can be devised based on established pyridine chemistry. A common strategy involves the construction of a substituted pyridine ring followed by the introduction of the amino group.

G cluster_0 Synthesis of 3-Amino-4,5-dimethoxypyridine start Readily Available Starting Materials step1 Pyridine Ring Formation (e.g., Hantzsch Synthesis or similar) start->step1 step2 Introduction of Methoxy Groups step1->step2 step3 Nitration at C3 step2->step3 step4 Reduction of Nitro Group step3->step4 product 3-Amino-4,5-dimethoxypyridine step4->product

Caption: A generalized synthetic workflow for 3-amino-4,5-dimethoxypyridine.

Comparative Efficacy in Target Molecule Synthesis

The strategic advantage of using tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate becomes evident when compared to other common methods for synthesizing substituted 3-aminopyridines.

Featuretert-Butyl 4,5-dimethoxypyridin-3-ylcarbamateNucleophilic Aromatic Substitution (SNAr) on HalopyridinesDe Novo Pyridine Synthesis (e.g., Hantzsch, Chichibabin)
Regioselectivity High, directed by the Boc group for ortho-functionalization.Dependent on the position of the leaving group and activating/deactivating substituents.Can be challenging to control, often leading to mixtures of isomers.
Versatility Potentially high for introducing a variety of electrophiles at specific positions.Limited by the availability of appropriately substituted halopyridines.High, allowing for the construction of diverse substitution patterns.
Reaction Conditions Often requires strong bases (for lithiation) but subsequent reactions can be mild.Can require harsh conditions (high temperatures, strong bases) for less activated substrates.Varies widely, from mild to harsh depending on the specific method.
Substrate Scope Assumed to be broad for electrophilic quench of the lithiated intermediate.Can be limited by the electronic nature of the amine nucleophile and the pyridine ring.Generally broad, accommodating a wide range of aldehydes, ketones, and ammonia sources.
Number of Steps Requires pre-synthesis of the carbamate.Can be a single step if the halopyridine is readily available.Often a one-pot reaction but can require multi-step precursor synthesis.
Key Advantage Precise control over the introduction of substituents adjacent to the amino group.Direct introduction of the amino functionality.Access to highly substituted pyridines from simple acyclic precursors.
Potential Drawback Requires an additional protection/deprotection sequence.Potential for side reactions and challenges with unreactive substrates.Lack of regiocontrol and potential for low yields.

Experimental Protocols

Protocol 1: Hypothetical ortho-Bromination of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

This protocol is based on established procedures for the ortho-lithiation and subsequent halogenation of Boc-protected aminopyridines.[1]

Materials:

  • tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF.

  • Add the solution of 1,2-dibromoethane dropwise to the lithiated pyridine solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions and Argon Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.

  • Low Temperature (-78 °C): The lithiation of the pyridine ring is highly exothermic and needs to be controlled to prevent side reactions and decomposition. This temperature also ensures the kinetic deprotonation at the desired position.

  • Boc Group as a Directing Group: The carbamate functionality coordinates with the lithium cation, directing the deprotonation to the adjacent C2 or C4 position.

  • 1,2-Dibromoethane as a Bromine Source: It serves as an electrophilic source of bromine to quench the organolithium intermediate.

Protocol 2: Alternative Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a typical SNAr reaction to introduce an amino group onto a pre-functionalized pyridine ring.

Materials:

  • 3-Bromo-4,5-dimethoxypyridine

  • tert-Butylamine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-4,5-dimethoxypyridine (1.0 eq), palladium catalyst (0.02 eq), phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and tert-butylamine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Strategy

G cluster_1 Directed ortho-Metalation Strategy cluster_2 Buchwald-Hartwig Amination Strategy start_A tert-Butyl 4,5-dimethoxy- pyridin-3-ylcarbamate step1_A Lithiation with n-BuLi (-78 °C, THF) start_A->step1_A step2_A Quench with Electrophile (E+) step1_A->step2_A product_A ortho-Functionalized Product step2_A->product_A start_B 3-Halo-4,5-dimethoxypyridine step1_B Pd-catalyzed Cross-Coupling with Amine start_B->step1_B product_B 3-Amino-4,5-dimethoxypyridine Derivative step1_B->product_B

Caption: A comparative workflow of two synthetic strategies.

Conclusion and Future Outlook

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate represents a promising, albeit currently underutilized, reagent for the precise synthesis of highly substituted 3-aminopyridine derivatives. Its key advantage lies in the ability of the Boc-carbamate to act as a powerful directing group, enabling regioselective functionalization that can be challenging to achieve through other methods. While direct comparative data is limited, the well-understood principles of directed ortho-metalation suggest its high potential for efficacy in constructing complex molecular architectures.

For researchers in drug discovery and development, the strategic use of such specialized building blocks can significantly streamline synthetic routes to novel target molecules. As the demand for complex heterocyclic compounds continues to grow, the exploration and documentation of the full synthetic utility of reagents like tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • G. Queguiner, et al. The Directed Ortho Metalation of Pyridines. In The Chemistry of Heterocyclic Compounds, Volume 64: The Pyridines: Supplement to Part Three. John Wiley & Sons, Inc. 2008. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187900]

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Benchmarking the reactivity of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Introduction

In the landscape of modern drug discovery and development, the strategic manipulation of molecular scaffolds is paramount. Substituted pyridines, in particular, represent a privileged class of heterocycles, forming the core of numerous therapeutic agents. The reactivity of these building blocks is a critical determinant of their utility in synthetic campaigns. This guide provides an in-depth comparative analysis of the reactivity of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a key intermediate, against structurally similar compounds. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.

The choice of a protecting group for an amine is a crucial decision in multi-step synthesis. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to the mild conditions required for its introduction and removal.[1][2] This guide will explore the influence of the Boc protecting group and the electronic effects of the methoxy substituents on the pyridine ring's reactivity, benchmarked against relevant analogues.

Compound Selection for Comparative Analysis

To provide a comprehensive understanding of the reactivity of our target compound, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (Compound 1 ), we have selected two key comparator compounds. The selection was based on systematic variations in the substitution pattern, allowing for a clear delineation of electronic and steric effects.

  • Compound 2: 4,5-Dimethoxypyridin-3-amine [3][4]: The unprotected amine analogue of our target compound. This allows for a direct assessment of the Boc group's influence on the nucleophilicity and reactivity of the aminopyridine.

  • Compound 3: tert-Butyl pyridin-3-ylcarbamate : This compound lacks the two methoxy groups present in Compound 1 . This comparison will highlight the electronic contribution of the methoxy substituents to the reactivity of the pyridine ring.

A fourth compound, tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate[5], is also referenced to provide context on further functionalization of the pyridine ring.

Benchmarking Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[6][7] This reaction is particularly sensitive to the electronic and steric environment of the coupling partners, making it an ideal benchmark for assessing the reactivity of our substituted pyridines. We will investigate the propensity of an iodo-derivatized version of our core scaffold to undergo this transformation.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Aryl Halide (Iodo-Pyridine Derivative) + Boronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O) Heating Heat to Reflux Extraction Aqueous Work-up & Extraction Heating->Extraction Reaction Monitoring (TLC) Purification Column Chromatography Extraction->Purification Characterization NMR, MS Purification->Characterization Yield Calculate Yield Characterization->Yield Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Substrate Boc-Protected Amine Reagent Acid (e.g., TFA or HCl) Solvent Solvent (e.g., DCM or Dioxane) Stirring Stir at Room Temperature Evaporation Solvent Evaporation Stirring->Evaporation Reaction Monitoring (TLC) Neutralization Neutralization (if necessary) Evaporation->Neutralization Characterization NMR, MS Neutralization->Characterization

Sources

A Comparative Guide to the Synthetic Validation of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for the preparation of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a key building block for pharmaceutical research and development. We will explore a proposed primary synthetic pathway, alongside viable alternatives, offering detailed experimental protocols and a comparative analysis to aid researchers in their synthetic strategy.

Introduction: The Significance of Substituted Pyridines

Pyridines and their derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The target molecule, tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, incorporates a 3-aminopyridine moiety protected by a tert-butoxycarbonyl (Boc) group, with additional methoxy substituents that can influence the molecule's conformation and metabolic stability. The validation of an efficient and scalable synthetic route to this compound is therefore of significant interest to the drug discovery community.

Section 1: Proposed Primary Synthetic Route

The proposed primary synthesis is a multi-step pathway commencing from a commercially available substituted pyridine, focusing on a logical sequence of functional group interconversions to achieve the target molecule.

Overall Synthetic Scheme:

Primary Synthetic Route A 3-Hydroxy-4-methoxypyridine B 3-Hydroxy-4-methoxy-5-nitropyridine A->B HNO₃, H₂SO₄ C 4,5-Dimethoxy-3-nitropyridine B->C CH₃I, K₂CO₃ D 3-Amino-4,5-dimethoxypyridine C->D Fe, HCl E tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate D->E (Boc)₂O, Et₃N Alternative Route A A Pyridine-3,5-dicarboxylic acid B Pyridine-3,5-dicarbonyl dichloride A->B SOCl₂ C Pyridine-3,5-dicarbonyl azide B->C NaN₃ D Pyridine-3,5-diisocyanate C->D Heat E 3,5-Diaminopyridine D->E H₂O F Intermediate for further functionalization E->F Further Steps

Caption: Alternative Route A utilizing a Curtius Rearrangement.

This pathway involves the conversion of the dicarboxylic acid to the corresponding diacyl azide, followed by thermal rearrangement to the diisocyanate. Subsequent hydrolysis would yield 3,5-diaminopyridine. This diamine would then require selective functionalization to introduce the two methoxy groups and mono-Boc protection, which presents significant regioselectivity challenges.

Alternative Route B: Hofmann Rearrangement Approach

Similar to the Curtius rearrangement, the Hofmann rearrangement can be employed to convert a carboxamide to an amine with the loss of one carbon atom. [1][2][3][4][5]

Alternative Route B A Pyridine-3,5-dicarboxylic acid B Pyridine-3,5-dicarboxamide A->B 1. SOCl₂ 2. NH₄OH C 3,5-Diaminopyridine B->C Br₂, NaOH D Intermediate for further functionalization C->D Further Steps

Caption: Alternative Route B utilizing a Hofmann Rearrangement.

This route would involve the conversion of pyridine-3,5-dicarboxylic acid to the corresponding diamide, followed by a Hofmann rearrangement using bromine and a strong base to yield 3,5-diaminopyridine. As with the Curtius rearrangement route, the subsequent selective introduction of the methoxy groups and mono-Boc protection would be challenging.

Section 3: Comparative Analysis

FeatureProposed Primary RouteAlternative Route A (Curtius)Alternative Route B (Hofmann)
Starting Material 3-Hydroxy-4-methoxypyridinePyridine-3,5-dicarboxylic acidPyridine-3,5-dicarboxylic acid
Number of Steps 45+ (to target molecule)4+ (to target molecule)
Key Transformation Nitration, Reduction, Boc-protectionCurtius RearrangementHofmann Rearrangement
Regioselectivity Generally good control in each stepPoor for subsequent functionalizationPoor for subsequent functionalization
Reagent Safety Nitrating agents require careAcyl azides are potentially explosiveBromine is corrosive and toxic
Scalability GoodModerate, due to azide handlingGood
Estimated Overall Yield Moderate to GoodLow to ModerateLow to Moderate

Section 4: Experimental Protocols (Proposed Primary Route)

Part 1.1: Synthesis of 3-Amino-4,5-dimethoxypyridine

  • Step 1: Synthesis of 3-Hydroxy-4-methoxy-5-nitropyridine

    • To a stirred solution of 3-hydroxy-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 4,5-Dimethoxy-3-nitropyridine

    • To a solution of 3-hydroxy-4-methoxy-5-nitropyridine (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Step 3: Synthesis of 3-Amino-4,5-dimethoxypyridine

    • To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and then add a solution of 4,5-dimethoxy-3-nitropyridine (1.0 eq) in ethanol dropwise.

    • After the addition is complete, continue to reflux for 4 hours.

    • Cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate, basify with aqueous sodium hydroxide, and extract with dichloromethane.

    • Dry the combined organic layers and concentrate to yield the desired amine.

Part 1.2: Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

  • To a solution of 3-amino-4,5-dimethoxypyridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the final product.

Section 5: Visualizations

Experimental_Workflow cluster_0 Synthesis of 3-Amino-4,5-dimethoxypyridine cluster_1 Final Product Synthesis Nitration Nitration of 3-Hydroxy-4-methoxypyridine Methylation Methylation of 3-Hydroxy-4-methoxy-5-nitropyridine Nitration->Methylation Purification Reduction Reduction of 4,5-Dimethoxy-3-nitropyridine Methylation->Reduction Purification Boc_Protection Boc Protection of 3-Amino-4,5-dimethoxypyridine Reduction->Boc_Protection Intermediate Final_Product tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Boc_Protection->Final_Product Purification

Caption: Experimental Workflow for the Proposed Primary Synthetic Route.

References

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Available at: [Link]

  • CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents.
  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC - NIH. Available at: [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. Available at: [Link]

  • One-Step Syntesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents - ResearchGate. Available at: [Link]

  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... - ResearchGate. Available at: [Link]

  • Curtius rearrangement - Wikipedia. Available at: [Link]

  • Hofmann Rearrangement: Mechanism & Examples - NROChemistry. Available at: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone - PrepChem.com. Available at: [Link]

  • Curtius Rearrangement - Chemistry Steps. Available at: [Link]

  • Hofmann rearrangement - Wikipedia. Available at: [Link]

  • Hoffmann Rearrangement - Chemist Wizards. Available at: [Link]

  • Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids - ResearchGate. Available at: [Link]

  • Hofman rearrangement | PPTX - Slideshare. Available at: [Link]

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A Researcher's Guide to Spectroscopic Differentiation of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules with identical formulas but different arrangements of functional groups on a core scaffold—can exhibit dramatically different biological activities, toxicological profiles, and material properties. For researchers working with substituted pyridine derivatives, such as tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, the ability to unambiguously distinguish it from its isomers is paramount.

This guide provides an in-depth comparison of the spectral data expected for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate and its key positional isomers. By leveraging the distinct electronic environments created by the varying placements of the dimethoxy and N-Boc-carbamate groups, we can harness Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to achieve definitive structural elucidation.

Isomer Structures and Nomenclature

The primary isomers of concern involve the rearrangement of the three substituents (two methoxy groups and one carbamate group) around the pyridine ring. For this guide, we will focus on the comparison between the titular compound and a representative isomer to illustrate the analytical principles.

Caption: Molecular structures of the target compound and a hypothetical isomer.

¹H NMR Spectroscopy: The Fingerprint of Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the pyridine ring protons are exquisitely sensitive to the electronic influence of the substituents.

Key Differentiating Features:

  • Chemical Shifts of Pyridine Protons: The protons on the pyridine ring (α, β, and γ positions relative to the ring nitrogen) resonate in distinct downfield regions (typically δ 7.0-8.8 ppm) due to the ring's aromaticity and the nitrogen's electron-withdrawing nature.[1]

    • α-protons (C2, C6): These are the most deshielded and appear furthest downfield, owing to their proximity to the electronegative nitrogen atom.[1]

    • γ-proton (C4): Appears at an intermediate chemical shift.[1]

    • β-protons (C3, C5): Are the most shielded among the ring protons.[1] The substitution pattern of each isomer will leave a unique set of remaining protons with predictable chemical shifts. For tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, we expect two singlets for the protons at the C2 and C6 positions. In contrast, an isomer like tert-Butyl 3,5-dimethoxypyridin-4-ylcarbamate would show a single signal for two equivalent protons at C2 and C6.

  • Methoxy Group Signals: The two methoxy groups (-OCH₃) will appear as sharp singlets, typically in the δ 3.8-4.0 ppm range. Their exact chemical shift will vary slightly based on their position on the ring.

  • N-Boc Group Signals: The tert-butyl group will produce a characteristic, large singlet at approximately δ 1.5 ppm, representing the nine equivalent protons. The N-H proton of the carbamate will appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data Comparison

Compound Pyridine H-2 Pyridine H-6 Methoxy (-OCH₃) tert-Butyl (-C(CH₃)₃) NH
tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate ~δ 8.0-8.2 (s)~δ 7.8-8.0 (s)Two singlets ~δ 3.9~δ 1.5 (s, 9H)Broad singlet
tert-Butyl 3,5-dimethoxypyridin-4-ylcarbamate ~δ 8.2-8.4 (s, 2H)(equivalent to H-2)One singlet ~δ 3.8~δ 1.5 (s, 9H)Broad singlet

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of the pyridine ring carbons are highly informative for distinguishing isomers.

Key Differentiating Features:

  • Carbamate Carbonyl: A key signal for the N-Boc group is the carbamate carbonyl carbon, which typically resonates around δ 153-155 ppm.[2]

  • Quaternary tert-Butyl Carbon: The central carbon of the tert-butyl group appears around δ 80 ppm.[2]

  • Pyridine Ring Carbons: The positions of the methoxy and carbamate groups significantly impact the chemical shifts of the ring carbons. Carbons directly attached to the electron-donating methoxy groups will be shielded (shifted upfield), while carbons bonded to the nitrogen or the carbamate group will be deshielded (shifted downfield). The number of unique signals for the pyridine ring carbons will also differ between isomers based on their symmetry.

Table 2: Predicted ¹³C NMR Data Comparison

Compound Pyridine Carbons Carbamate C=O tert-Butyl (Quaternary C) tert-Butyl (CH₃) Methoxy (OCH₃)
tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate 5 distinct signals~δ 154~δ 80~δ 282 distinct signals
tert-Butyl 3,5-dimethoxypyridin-4-ylcarbamate 3 distinct signals (due to symmetry)~δ 154~δ 80~δ 281 signal

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always distinguish isomers on its own, it provides crucial validation.

Key Differentiating Features:

  • Carbamate C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl group.[2]

  • N-H Stretch: A moderate absorption will be present around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the carbamate.

  • C-O Stretches: Strong bands associated with the C-O bonds of the methoxy and carbamate groups will be visible in the 1050-1300 cm⁻¹ region.

  • Aromatic C-H and C=C/C=N Stretches: Bands corresponding to the pyridine ring will also be present.

While the exact frequencies of these vibrations will be subtly different for each isomer, the primary utility of IR is to confirm the successful synthesis of a compound containing these functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight, so the molecular ion peak will be identical. For C₁₂H₁₈N₂O₄, the expected monoisotopic mass is approximately 270.1267 g/mol .

  • Fragmentation of the Boc Group: The tert-butoxycarbonyl (Boc) group is thermally labile and produces characteristic fragments.[2] Common losses include:

    • Loss of isobutylene (56 Da): A peak at [M-56]⁺ is very common.[2][3]

    • Loss of the entire Boc group (101 Da): A peak at [M-101]⁺, corresponding to the protonated aminopyridine core.

    • tert-Butyl cation: A prominent peak at m/z = 57 is often observed.[2]

  • Pyridine Ring Fragmentation: The fragmentation pattern of the dimethoxy-aminopyridine core, after the loss of the Boc group, can provide further structural information, although these pathways can be complex.

The relative intensities of the fragment ions may differ slightly between isomers, but the primary fragmentation pathways driven by the labile Boc group will be similar. Therefore, MS is most effective for confirming molecular weight and the presence of the Boc group rather than for primary isomer differentiation.

Experimental Protocols

Objective: To acquire high-quality NMR, IR, and MS data for the unambiguous identification of the target isomer.

1. NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering δ 0-10 ppm, and a relaxation delay of at least 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate the ¹H NMR signals and analyze coupling patterns.

    • Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

2. IR Spectroscopy Protocol (ATR-FTIR)

  • Sample Preparation: No special preparation is needed for a solid sample.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups (C=O, N-H, C-O).

3. Mass Spectrometry Protocol (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Identify major fragment ions and propose fragmentation pathways.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Purified Isomer IR FTIR Purification->IR Purified Isomer MS Mass Spec. Purification->MS Purified Isomer Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for isomer characterization.

Conclusion

The differentiation of positional isomers like tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a critical task that relies on a multi-faceted spectroscopic approach. While IR and MS are invaluable for confirming the presence of required functional groups and the overall molecular weight, NMR spectroscopy, particularly ¹H NMR, stands out as the definitive technique for distinguishing between these isomers. The unique electronic environments imposed by the substituent pattern on the pyridine ring create a distinct "fingerprint" of chemical shifts and coupling patterns, allowing for confident and unambiguous structural assignment. By following rigorous experimental protocols and applying fundamental spectroscopic principles, researchers can ensure the structural integrity of their compounds, paving the way for reliable downstream applications.

References

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Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the process chemistry of a crucial building block for next-generation therapeutics reveals the strategic advantages of the tert-butoxycarbonyl (Boc) protecting group in large-scale production. This guide provides a comparative analysis of its synthesis and application, offering insights for researchers, chemists, and professionals in drug development.

In the intricate world of pharmaceutical manufacturing, the efficiency, cost-effectiveness, and scalability of synthetic routes are paramount. The selection of appropriate intermediates and protecting groups can significantly impact the overall viability of a drug candidate's journey from the lab to the market. One such critical intermediate is tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the third-generation epidermal growth factor receptor (EGFR) inhibitor, Osimertinib. This guide provides a comprehensive cost-benefit analysis of its use in large-scale synthesis, comparing it with potential alternatives and providing detailed experimental insights.

The Strategic Importance of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, and its application in the preparation of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a testament to its industrial utility. The Boc group offers a unique combination of stability under a wide range of reaction conditions and ease of removal under specific, mild acidic conditions. This orthogonality is crucial in multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the desired product.[1][2]

The synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate typically involves the protection of the amino group of 3-amino-4,5-dimethoxypyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is generally high-yielding and proceeds under mild conditions, making it amenable to large-scale production.[3]

Comparative Analysis: The Boc Advantage in Large-Scale Synthesis

To objectively evaluate the use of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, a comparison with alternative strategies for introducing the protected amino-pyridine moiety is essential. The primary alternatives revolve around the use of other amine protecting groups or different synthetic approaches to the core structure.

Featuretert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (Boc-protected)Alternative Protecting Groups (e.g., Cbz, Fmoc)Alternative Synthetic Routes
Reagent Cost & Availability Di-tert-butyl dicarbonate (Boc₂O) is a readily available and relatively inexpensive reagent for large-scale use.Reagents for Cbz (benzyl chloroformate) and Fmoc (Fmoc-Cl or Fmoc-OSu) protection can be more expensive, especially at scale.Can involve more complex starting materials or multi-step sequences, potentially increasing overall cost.
Reaction Conditions Protection is typically carried out under mild basic conditions at or near room temperature, with high yields.[3]Cbz protection often requires similar conditions, while Fmoc protection is base-labile, which can limit its compatibility with other reaction steps.[2]May require harsher conditions (e.g., high temperatures, pressures) or more sensitive reagents, increasing operational costs and safety concerns.
Yield & Purity High yields and purities are consistently reported for the Boc protection of aminopyridines. Purification is often straightforward via crystallization.Yields can be comparable, but purification of Cbz- and Fmoc-protected intermediates may be more challenging.Yields can be variable and highly dependent on the specific route and optimization.
Scalability & Process Safety The reaction is highly scalable and generally considered safe for industrial production.Cbz deprotection often involves catalytic hydrogenation, which requires specialized equipment and carries inherent safety risks (e.g., flammable hydrogen gas).Can present significant scalability and safety challenges depending on the reagents and conditions employed.
Deprotection Boc deprotection is achieved under mild acidic conditions (e.g., TFA, HCl in an organic solvent), which are compatible with many other functional groups.[1][2][4]Cbz group is removed by hydrogenolysis, while the Fmoc group is cleaved by a base (e.g., piperidine). The choice depends on the overall synthetic strategy and orthogonality requirements.[2]Not applicable.
Waste Profile The byproducts of Boc protection and deprotection are relatively benign (t-butanol, CO₂), contributing to a more favorable environmental profile.Deprotection of Cbz can generate toluene as a byproduct. Fmoc deprotection generates a dibenzofulvene-piperidine adduct, which requires disposal.Highly variable and can be a significant drawback for routes generating large volumes of hazardous waste.

In-Depth Experimental Protocols

To provide a practical understanding, the following are detailed protocols for the synthesis of the key starting material, 3-amino-4,5-dimethoxypyridine, and its subsequent Boc protection.

Protocol 1: Synthesis of 3-Amino-4,5-dimethoxypyridine

The synthesis of the core aminopyridine is a critical first step. While multiple routes exist, a common industrial approach involves a multi-step sequence starting from more readily available precursors. A representative laboratory-scale synthesis is described in various literature sources. For large-scale production, process optimization to improve yield, reduce cycle time, and minimize waste is crucial.

Diagram: Synthetic Pathway to 3-Amino-4,5-dimethoxypyridine

Synthetic_Pathway A Commercially Available Pyridine Derivative B Nitration A->B HNO₃, H₂SO₄ C Methoxylation B->C NaOMe, MeOH D Reduction C->D Fe, NH₄Cl or H₂, Pd/C E 3-Amino-4,5-dimethoxypyridine D->E

Caption: A generalized synthetic route to 3-amino-4,5-dimethoxypyridine.

Protocol 2: Large-Scale Synthesis of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

This protocol outlines a typical industrial-scale procedure for the Boc protection of 3-amino-4,5-dimethoxypyridine.

Materials:

  • 3-Amino-4,5-dimethoxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • An appropriate solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

  • Charging the Reactor: In a clean and dry reactor, charge the solvent and 3-amino-4,5-dimethoxypyridine.

  • Addition of Base: Add triethylamine to the reactor and stir the mixture until the amine is fully dissolved.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reactor, maintaining the temperature below 30°C to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Isolation: The crude product is typically purified by recrystallization from a suitable solvent system to afford tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate as a solid.

Diagram: Experimental Workflow for Boc Protection

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 3-Amino-4,5-dimethoxypyridine and Solvent B Add Triethylamine A->B C Slowly Add Boc₂O Solution B->C D Monitor Reaction Progress (HPLC/TLC) C->D E Quench with Water & Separate Layers D->E Reaction Complete F Wash, Dry, and Concentrate Organic Layer E->F G Recrystallize to Obtain Pure Product F->G

Sources

A Comparative Guide to Synthetic Intermediates for Bioactive Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Pyridine Nucleus in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, with its presence in a significant portion of top-selling pharmaceuticals underscoring its importance.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of bioactive molecules.[2] The therapeutic landscape is rich with pyridine-containing drugs, from the calcium channel blocker Amlodipine to the targeted cancer therapy Imatinib.[3][4]

The journey from simple starting materials to these complex and life-saving molecules is paved with a diverse array of synthetic strategies. At the heart of these strategies lie key synthetic intermediates, the foundational building blocks that dictate the efficiency, scalability, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the most pivotal synthetic intermediates for the synthesis of bioactive pyridines, offering a blend of theoretical insights and practical, field-proven experimental data. We will delve into the causality behind the choice of specific intermediates, compare their performance in the context of both classical and modern synthetic methodologies, and provide detailed protocols to bridge the gap between theory and practice.

I. 1,3-Dicarbonyl Compounds: The Versatile Precursors of Hantzsch and Guareschi-Thorpe Syntheses

1,3-Dicarbonyl compounds, particularly β-ketoesters like ethyl acetoacetate, are among the most venerable and widely employed intermediates in pyridine synthesis. Their utility is most prominently showcased in the classical Hantzsch and Guareschi-Thorpe reactions, which have remained relevant for over a century due to their reliability and the ability to generate highly functionalized pyridine rings.[2][3]

The Hantzsch Pyridine Synthesis: A Workhorse for Dihydropyridine Intermediates

The Hantzsch synthesis is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source such as ammonia or ammonium acetate.[3] The primary product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine.[1] This two-step sequence is particularly powerful for the synthesis of symmetrically substituted pyridines and is the cornerstone of the synthesis of numerous dihydropyridine-based drugs, including the blockbuster antihypertensive Amlodipine.[5][6]

Causality of Choice: The enduring appeal of the Hantzsch synthesis lies in its operational simplicity, the ready availability of the starting 1,3-dicarbonyl compounds, and the high atom economy of the multi-component condensation.[7] The initially formed dihydropyridine ring is often a crucial pharmacophore in its own right, as seen in calcium channel blockers.

Experimental Protocol: Synthesis of a Dihydropyridine Precursor for Amlodipine

The synthesis of Amlodipine often proceeds through a Hantzsch reaction to form the core dihydropyridine ring.[5]

  • Step 1: 1,4-Dihydropyridine Synthesis. A mixture of 2-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in isopropanol (20 mL) is heated to reflux for 8-10 hours.

  • Step 2: Isolation. Upon cooling, the precipitated product, diethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is collected by filtration, washed with cold ethanol, and dried.

Aromatization to the Pyridine:

  • The synthesized 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).

  • A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.

  • The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated pyridine derivative is collected by filtration.[1]

The Guareschi-Thorpe Synthesis: Accessing Substituted 2-Pyridones

A variation on the theme of 1,3-dicarbonyl reactivity, the Guareschi-Thorpe synthesis provides a direct route to highly functionalized 2-pyridones. This reaction involves the condensation of a β-ketoester with a cyanoacetamide or other active methylene nitrile in the presence of a base.[2][8]

Causality of Choice: The Guareschi-Thorpe synthesis is particularly valuable for accessing 2-pyridone scaffolds, which are themselves important pharmacophores and versatile intermediates for further functionalization. The reaction often proceeds with excellent regioselectivity.[2]

II. Enamines and Enaminones: Activating Carbonyl Compounds for Pyridine Annulation

Enamines and their more stable counterparts, enaminones, are powerful intermediates that serve as nucleophilic partners in various pyridine ring-forming reactions. They are typically formed by the condensation of a ketone or β-dicarbonyl compound with ammonia or a primary/secondary amine.

The Bohlmann-Rahtz Pyridine Synthesis: A Stepwise Approach

The Bohlmann-Rahtz synthesis is a two-step process that involves the reaction of an enamine with an α,β-unsaturated ketone or alkyne. The initial Michael addition is followed by cyclization and elimination to afford the pyridine ring. A key advantage of this method is the ability to synthesize unsymmetrically substituted pyridines by carefully choosing the enamine and the α,β-unsaturated partner.[9]

Causality of Choice: The stepwise nature of the Bohlmann-Rahtz synthesis allows for greater control over the substitution pattern of the final pyridine product compared to some one-pot multicomponent reactions. This makes it a valuable tool for targeted synthesis of complex bioactive molecules.

Experimental Protocol: One-Pot Bohlmann-Rahtz Pyridine Synthesis

A modified, one-pot Bohlmann-Rahtz procedure can be employed for the synthesis of polysubstituted pyridines.[10]

  • A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkynone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL) is stirred at 50°C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the polysubstituted pyridine.

III. α,β-Unsaturated Ketones and Imines: Dienophilic Partners in Pyridine Synthesis

α,β-Unsaturated carbonyl compounds and their corresponding imines are versatile four-carbon building blocks for pyridine synthesis. They can react with a variety of C-N synthons through different mechanisms, including Michael additions and pericyclic reactions.

Modern Approaches: Catalyst-Mediated Annulations

Contemporary pyridine synthesis often employs transition metal catalysts to achieve high efficiency and selectivity. For instance, the reaction of α,β-unsaturated ketoximes with alkynes, catalyzed by rhodium complexes, provides a powerful route to highly substituted pyridines. This method proceeds through a C-H activation mechanism, offering a distinct advantage in terms of atom economy.

IV. Multicomponent Reactions (MCRs): A Paradigm of Efficiency and Green Chemistry

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, represent a highly efficient and environmentally friendly approach to complex molecule synthesis.[7][8] The Hantzsch synthesis is a prime example of a three-component reaction. Modern MCRs often employ catalysts to improve yields and broaden the substrate scope.

Causality of Choice: MCRs are favored for their high atom economy, reduced number of synthetic steps, and lower solvent and energy consumption.[7] From an industrial and drug development perspective, the ability to rapidly generate libraries of diverse pyridine derivatives from simple starting materials is a significant advantage for lead discovery and optimization.[11] However, controlling selectivity in MCRs can be challenging, and the reaction optimization can be more complex than for stepwise syntheses.

Comparative Analysis of Synthetic Intermediates and Methodologies

The choice of a synthetic intermediate and the corresponding methodology is a critical decision in the synthesis of a bioactive pyridine. The following table provides a comparative overview of the key features of the discussed approaches.

Synthetic Intermediate/MethodologyKey AdvantagesKey DisadvantagesTypical YieldsScalabilityRelevant Bioactive Example
1,3-Dicarbonyls (Hantzsch) Readily available starting materials, operational simplicity, good for symmetrical pyridines and 1,4-DHPs.[3]Often requires a separate oxidation step, can have moderate yields.[3][7]40-90%[7][12]HighAmlodipine[5]
1,3-Dicarbonyls (Guareschi-Thorpe) Direct route to 2-pyridones, good regioselectivity.[2]Can require harsh conditions.60-95%[8]Moderate to High
Enamines/Enaminones (Bohlmann-Rahtz) Good control over substitution for unsymmetrical pyridines.[9]Can be a two-step process.70-90%[10]Moderate
α,β-Unsaturated Systems (Catalytic) High atom economy, access to complex substitution patterns.Catalyst cost and sensitivity.60-95%Moderate
Multicomponent Reactions (Modern) High efficiency, atom economy, green chemistry principles, rapid library synthesis.[7][8]Can be difficult to control selectivity, optimization can be complex.70-95%[12]HighImatinib Intermediates[4][13]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

Hantzsch_Synthesis aldehyde Aldehyde dhp 1,4-Dihydropyridine aldehyde->dhp ketoester1 β-Ketoester (2 eq.) ketoester1->dhp ammonia Ammonia ammonia->dhp oxidation Oxidation dhp->oxidation pyridine Pyridine oxidation->pyridine MCR_vs_Stepwise cluster_0 Multicomponent Reaction (MCR) cluster_1 Stepwise Synthesis A Reactant A MCR_Product Complex Pyridine A->MCR_Product One-Pot B Reactant B B->MCR_Product One-Pot C Reactant C C->MCR_Product One-Pot D Reactant D Intermediate1 Intermediate 1 D->Intermediate1 E Reactant E E->Intermediate1 Stepwise_Product Complex Pyridine Intermediate1->Stepwise_Product F Reactant F F->Stepwise_Product

Caption: Logical comparison of MCR and stepwise synthesis.

Case Study: Synthesis of Imatinib Intermediates

The synthesis of the anticancer drug Imatinib showcases the power of modern synthetic strategies. A key intermediate, a substituted aminopyrimidine, is often synthesized through a condensation reaction that can be considered a type of multicomponent approach. One optimized synthesis involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride. [14]This highlights how a pre-formed pyridine-containing intermediate is coupled with other fragments to build the final complex drug molecule. The synthesis of these fragments themselves often relies on the fundamental reactions discussed in this guide. For instance, the pyrimidine core can be formed from a guanidine derivative and a β-ketoester, demonstrating the continued relevance of classical intermediates in modern drug synthesis. [4]

Conclusion: An Integrated Approach to Bioactive Pyridine Synthesis

The synthesis of bioactive pyridines is a dynamic field that benefits from both time-tested classical reactions and innovative modern methodologies. The choice of synthetic intermediates, from the versatile 1,3-dicarbonyls and enamines to the diverse partners in multicomponent reactions, is a critical determinant of the success of a synthetic campaign. A thorough understanding of the advantages and limitations of each class of intermediates, as well as the nuances of the associated synthetic methods, is essential for the rational design and efficient execution of synthetic routes to novel and important pyridine-containing therapeutics. This guide has provided a comparative framework to aid researchers in navigating this complex landscape, with the ultimate goal of accelerating the discovery and development of the next generation of bioactive pyridine compounds.

References

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  • A flow-based synthesis of Imatinib: the API of Gleevec. (2010). Chemical Communications, 46(14), 2450-2452. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2021). PLOS ONE, 16(7), e0254317. [Link]

  • A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. (2012). Research on Chemical Intermediates, 38(1), 193-202. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 442-495. [Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Chemistry & Biology Interface, 11(4), 213-241.
  • Synthesis and establishment of Amlodipine impurity G reference standard. (2017). Journal of Applied Pharmaceutical Science, 7(10), 123-128.
  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research, 27(6s), 783-787.
  • Synthesis of Amlodipine. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Wu, Y., Wu, N., & Li, W. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141.
  • Moon, Y. H., Kim, N. D., Lee, K. K., et al. (2002). Method for preparing amlodipine. U.S.
  • Polysubstituted pyridines are prepared by a one-pot three-component cyclocondensation process, developed by modification and improvement of the traditional Bohlmann-Rahtz reaction. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

  • Green Chemistry Metrics. (2013). Wiley-VCH.
  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (2015). University of Huddersfield Repository.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Green chemistry metrics: Insights from case studies in fine chemical processes. (2022). Green Chemistry, 24(12), 4736-4753.
  • Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). (2022). ChemistrySelect, 7(32), e202201859.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances, 13(36), 25357-25365. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2021). ACS Green Chemistry Institute.
  • One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. (2023).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate (CAS No. 1142191-79-4). As a compound featuring both a pyridine ring and a carbamate functional group, it requires careful handling and adherence to specific waste management procedures to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.

Immediate Safety Profile & Hazard Analysis

Before handling the waste, it is critical to understand the inherent risks associated with tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate. Its hazard profile is derived from its own data and the known risks of its constituent chemical classes: pyridine derivatives and carbamates.

Table 1: Key Hazard Information for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

PropertyValue/ClassificationRationale & Implication
Physical Form SolidReduces inhalation risk compared to a powder, but dust can still be generated.
Acute Toxicity Acute Tox. 4 (Oral), H302: Harmful if swallowed[1]Ingestion is a primary route of exposure. Strict hygiene is necessary.
Water Hazard WGK 3: Highly hazardous to water[1]This is a critical classification. Do not dispose of down the drain. Contamination of aqueous environments must be prevented.
Chemical Class Hazards Pyridine & CarbamatePyridine derivatives are often flammable, toxic, and irritants[2][3]. Carbamates are known acetylcholinesterase inhibitors, posing a neurotoxic risk similar to organophosphates, although often reversible[4].

The primary directive from this analysis is that the compound must be treated as a hazardous chemical waste. The combination of its known oral toxicity, high water hazard classification, and the potential for neurotoxicity from the carbamate moiety necessitates a conservative and compliant disposal pathway.

Pre-Disposal Operations: Handling and Segregation

Proper disposal begins with safe handling during and after the experimental workflow. The principle of "cradle-to-grave" hazardous waste management, as outlined by the Environmental Protection Agency (EPA), holds the generator responsible for the waste from its creation to its ultimate disposal[5].

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is your first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes[6].

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are recommended for handling pyridine-based compounds[2][7]. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact[8].

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[9][10].

Waste Segregation: The Cornerstone of Safe Disposal

Segregation is the most critical step in the pre-disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions, fires, or explosions.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate and related materials (e.g., contaminated gloves, weighing paper).

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids (especially nitric acid)[7]. Pyridine derivatives can react violently with these substances.

  • Solid vs. Liquid: If disposing of both the solid compound and solutions, use separate, clearly labeled containers for each waste type.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe containment, storage, and disposal of the chemical waste.

Step 1: Waste Classification

The first step is to formally identify the material as hazardous waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[11][12]. Given its classification as "Harmful if swallowed" and its pyridine component, this compound must be managed as a toxic hazardous waste[13].

Step 2: Containerization and Labeling
  • Select a Compatible Container: Use a sealable, airtight, and chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles are appropriate choices[2]. Ensure the container is in good condition with no cracks or leaks.

  • Attach a Hazardous Waste Label: As soon as the first drop or gram of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate"

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., GHS07 for "Harmful")[1].

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Safe Location: The storage location must be away from drains, heat sources, open flames, and incompatible chemicals[6].

Step 4: Final Disposal Pathway

Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain[2].

  • Institutional EHS Pickup: When the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for a pickup and manage the subsequent steps.

  • Licensed Contractor Disposal: Your EHS office works with licensed hazardous waste disposal companies that are equipped to handle and transport chemical waste according to Department of Transportation (DOT) and EPA regulations[11][14].

  • Probable Destruction Method: The standard and most environmentally sound disposal method for nitrogenous heterocyclic compounds like this is high-temperature incineration (820°C - 1,600°C) in a specialized facility[13]. This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.

The logical flow for this entire process is summarized in the diagram below.

DisposalWorkflow start Waste Generation (tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe classify Step 2: Classify as Hazardous Waste ppe->classify segregate Step 3: Select Compatible Container (Glass or HDPE) classify->segregate label Step 4: Attach Completed Hazardous Waste Label segregate->label store Step 5: Store in Designated Satellite Accumulation Area label->store request Step 6: Request Pickup from EHS Office store->request end Final Disposal (via Licensed Contractor - Incineration) request->end

Caption: Disposal workflow for hazardous chemical waste.

Emergency Procedures for Spills and Exposures

Even with careful planning, accidents can occur. Swift and correct action is vital.

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Control Ignition Sources: Remove all sources of ignition[9].

  • Contain the Spill: Use a non-flammable, inert absorbent material like vermiculite, sand, or diatomaceous earth to cover the spill[10]. Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools, carefully sweep the absorbed material into the designated hazardous waste container[6].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes[6]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open[15]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately[15]. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15].

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate waste in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product itself.

References

  • Penta Chemicals. (2024, November 26).
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  • Jubilant Ingrevia Limited. (2024, January 25).
  • Labsolute. (2026, January 2).
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  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Carl ROTH. (2025, March 31).
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  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved January 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved January 21, 2026, from [Link]

  • Washington State University.
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  • University of Pretoria. (n.d.).
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A Researcher's Guide to Personal Protective Equipment for Handling tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery, the synthesis and handling of novel chemical compounds like tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate are routine. While this compound is a valuable intermediate, its safe handling is paramount to protect the health of laboratory personnel and ensure the integrity of research outcomes. This guide provides a comprehensive, technically grounded framework for the selection and use of Personal Protective Equipment (PPE) when working with this pyridine derivative.

Understanding the Risks: A Proactive Stance on Safety

Specific toxicological data for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is not extensively documented in publicly available literature. However, its chemical structure, which includes a pyridine ring and a carbamate functional group, necessitates a cautious approach. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory system.[1][2] Carbamates, as a class of compounds, are known to act as cholinesterase inhibitors, a mechanism that can lead to a range of toxic effects.[3] Therefore, a robust PPE protocol is not merely a suggestion but a critical operational requirement.

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is a cornerstone of laboratory safety, guided by a thorough risk assessment of the planned procedures. The scale of the reaction, the physical form of the compound (solid or solution), and the potential for generating dust or aerosols are all critical factors to consider.

PPEDecisionTree Start Handling tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate WorkScale Scale of Work? Start->WorkScale SmallScale Small Scale (<1g) WorkScale->SmallScale Small LargeScale Large Scale (>=1g) WorkScale->LargeScale Large SolidOrSolution Solid or Solution? Solid Solid SolidOrSolution->Solid Solid Solution Solution SolidOrSolution->Solution Solution AerosolRisk Risk of Aerosol/Dust? YesAerosol Yes AerosolRisk->YesAerosol Yes NoAerosol No AerosolRisk->NoAerosol No SmallScale->SolidOrSolution LargeScale->SolidOrSolution EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield LargeScale->EnhancedPPE Solid->AerosolRisk Solution->AerosolRisk FullPPE Full PPE: - Enhanced PPE - NIOSH-approved Respirator YesAerosol->FullPPE BasePPE Standard PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat NoAerosol->BasePPE EnhancedPPE->FullPPE

Caption: Decision tree for selecting appropriate PPE based on experimental conditions.

Essential PPE for Handling tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

PPE ComponentSpecifications & StandardsRationale for Use
Hand Protection Double-gloving with nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals, including pyridine and related compounds.[1][2] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.Protects the eyes from splashes of liquids and airborne particles.[2][4] A face shield provides an extra layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat.Protects the skin and personal clothing from spills and splashes. Flame-resistant material is crucial when working with flammable solvents that may be used to dissolve the compound.[5]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and P95 or P100 particulate filters.This is essential when working with the solid form of the compound outside of a certified chemical fume hood, or when there is a potential for aerosol generation.[6]

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent contamination.

Donning (Putting On) PPE: A Step-by-Step Guide
  • Hand Hygiene: Always begin by washing your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE: The Decontamination Sequence
  • Outer Gloves: Carefully remove the outer gloves, turning them inside out as you peel them off. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the potentially contaminated front surface.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the outside surface contained.

  • Respirator: If worn, remove it from behind.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Conclude by washing your hands thoroughly with soap and water.

Engineering Controls and Waste Management: Your First Line of Defense

Primary Engineering Controls: All manipulations of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate, especially weighing the solid and preparing solutions, must be performed within a properly functioning and certified chemical fume hood.[1][2] This is the most effective way to minimize inhalation exposure.

Disposal of Contaminated Materials: All disposable PPE, including gloves and any contaminated wipes or absorbent materials, must be considered hazardous waste.[7] These materials should be collected in a designated, sealed container for disposal according to your institution's and local environmental regulations.[8][9]

In Case of Emergency: Immediate Actions

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek prompt medical attention.[2]

  • Eye Contact: Flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By integrating these robust PPE practices and safety protocols into your daily laboratory workflow, you can handle tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate with the confidence that you are protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Benchchem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
  • Sigma-Aldrich. (n.d.). tert-Butyl (4,5-dimethoxypyridin-3-yl)
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)
  • CAMEO Chemicals. (n.d.). CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE.
  • U.S. Environmental Protection Agency. (2011, June 13).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.